Product packaging for 3-Chloro-1-methoxyheptane(Cat. No.:CAS No. 53970-69-7)

3-Chloro-1-methoxyheptane

Cat. No.: B15467044
CAS No.: 53970-69-7
M. Wt: 164.67 g/mol
InChI Key: UUCLPYJVAQFSGU-UHFFFAOYSA-N
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Description

3-Chloro-1-methoxyheptane is a useful research compound. Its molecular formula is C8H17ClO and its molecular weight is 164.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17ClO B15467044 3-Chloro-1-methoxyheptane CAS No. 53970-69-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53970-69-7

Molecular Formula

C8H17ClO

Molecular Weight

164.67 g/mol

IUPAC Name

3-chloro-1-methoxyheptane

InChI

InChI=1S/C8H17ClO/c1-3-4-5-8(9)6-7-10-2/h8H,3-7H2,1-2H3

InChI Key

UUCLPYJVAQFSGU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCOC)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-Chloro-1-methoxyheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis and characterization of the novel compound 3-Chloro-1-methoxyheptane. Due to the limited availability of published data on this specific molecule, this guide outlines a plausible and robust synthetic pathway, detailed experimental protocols, and predicted characterization data based on established chemical principles and spectroscopic trends for analogous structures. The information presented herein is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related chloro-ether compounds for potential applications in drug discovery and development.

Introduction

This compound is a functionalized aliphatic ether containing both a chlorine atom and a methoxy group. This combination of functional groups makes it an interesting candidate for further chemical modification and a potential building block in the synthesis of more complex molecules with potential biological activity. The presence of a chiral center at the C-3 position also introduces the possibility of stereoselective synthesis and differential biological effects of its enantiomers. This guide details a proposed two-step synthesis beginning with the formation of a precursor alcohol, followed by a chlorination reaction.

Proposed Synthesis Pathway

A reliable synthetic route to this compound is proposed to proceed via the synthesis of the precursor alcohol, 1-methoxyheptan-3-ol, followed by its conversion to the target chloride.

Step 1: Synthesis of 1-methoxyheptan-3-ol

The synthesis of 1-methoxyheptan-3-ol can be achieved via a Grignard reaction between butylmagnesium bromide and 3-methoxypropanal.

Reaction Scheme:

Step 2: Synthesis of this compound

The conversion of 1-methoxyheptan-3-ol to this compound can be accomplished using thionyl chloride (SOCl₂) in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct. This method is known to proceed with minimal rearrangement.

Reaction Scheme: ``` CH3O-CH2-CH2-CH(OH)-CH2CH2CH2CH3 + SOCl2 --(Pyridine)--> CH3O-CH2-CH2-CH(Cl)-CH2CH2CH2CH3 + SO2 + HCl

Caption: Proposed synthetic workflow for this compound.

CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis Crude_Product Crude this compound Purification Purification (Vacuum Distillation) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS

Caption: Characterization workflow for this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established and reliable organic transformations, and the predicted characterization data offers a benchmark for researchers to compare with experimental results. This document is intended to facilitate further research into this and related compounds, potentially accelerating the discovery of new chemical entities with valuable applications.

Physical and chemical properties of 3-Chloro-1-methoxyheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1-methoxyheptane is a halogenated ether. Halogenated compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the halogen atom, which can influence molecular conformation, lipophilicity, and metabolic stability. This document provides a summary of the available physicochemical data for this compound, outlines a general synthetic protocol, and describes a suitable analytical methodology for its characterization.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₇ClOPubChem[1]
Molecular Weight 164.67 g/mol PubChem[1]
XLogP3 2.9PubChem[1]
Exact Mass 164.0967929 DaPubChem[1]
Topological Polar Surface Area 9.2 ŲPubChem[1]
Heavy Atom Count 10PubChem[1]
CAS Number 53970-69-7PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CCCCC(Cl)CCOCPubChem[1]

Experimental Protocols

Due to the absence of specific published experimental procedures for this compound, the following sections describe generalized protocols that can be adapted for its synthesis and analysis based on established chemical principles for analogous compounds.

Synthesis: Williamson Ether Synthesis Approach

The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers. This procedure outlines the synthesis of this compound from 3-chloroheptan-1-ol.

Reaction Scheme:

Materials and Reagents:

  • 3-chloroheptan-1-ol

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is flushed with argon or nitrogen gas.

  • Alkoxide Formation: Anhydrous DMF is added to the flask, followed by the portion-wise addition of sodium hydride under a positive pressure of inert gas. The resulting suspension is cooled in an ice bath. A solution of 3-chloroheptan-1-ol in anhydrous DMF is added dropwise via the dropping funnel over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.

  • Ether Formation: The reaction mixture is cooled again in an ice bath, and methyl iodide is added dropwise. After the addition is complete, the mixture is stirred at room temperature for 12-18 hours.

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then transferred to a separatory funnel and extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Characterization: The crude product can be purified by fractional distillation or column chromatography. The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

A general method for the analysis of haloethers, adaptable for this compound, is outlined below, based on EPA Method 611 for haloethers.[2]

Instrumentation:

  • Gas chromatograph with a capillary column suitable for the separation of semi-volatile organic compounds.

  • Mass spectrometer detector.

Procedure:

  • Sample Preparation: A stock standard solution is prepared by accurately weighing a known amount of purified this compound and dissolving it in a suitable solvent such as acetone or methanol to a final concentration of approximately 1 mg/mL.[2] A series of calibration standards are prepared by diluting the stock solution.

  • GC-MS Analysis:

    • Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC.

    • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m x 0.25 mm ID column with a 0.25 µm film thickness of a suitable stationary phase like 5% phenyl-methylpolysiloxane). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities.

    • Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting fragments are separated by their mass-to-charge ratio, generating a mass spectrum that is characteristic of the compound.

  • Data Analysis: The retention time of the peak corresponding to this compound is used for qualitative identification, and the integrated peak area is used for quantification against the calibration curve. The mass spectrum provides confirmation of the compound's identity.

Visualizations

The following diagrams illustrate the proposed synthetic workflow for this compound.

Synthesis_Workflow start Start Materials: 3-chloroheptan-1-ol Sodium Hydride Methyl Iodide reaction Williamson Ether Synthesis - Anhydrous DMF - Inert Atmosphere start->reaction workup Aqueous Work-up - Quench with NH4Cl - Extraction with Diethyl Ether reaction->workup purification Purification - Drying (MgSO4) - Solvent Removal - Distillation/Chromatography workup->purification product Final Product: This compound purification->product analysis Characterization - GC-MS - NMR Spectroscopy product->analysis

Caption: Proposed workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a summary of the currently available information on the physical and chemical properties of this compound. While experimental data is limited, the provided computed properties offer a useful starting point for researchers. The generalized experimental protocols for synthesis and analysis, based on well-established methodologies, are intended to serve as a practical framework for the preparation and characterization of this compound in a laboratory setting. Further experimental investigation is required to determine the precise physical properties and to explore the potential applications of this compound in various scientific fields.

References

Spectroscopic Analysis of 3-Chloro-1-methoxyheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-Chloro-1-methoxyheptane. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectroscopic values and established methodologies for data acquisition. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

IUPAC Name: this compound[1] Molecular Formula: C8H17ClO[1] Molecular Weight: 164.67 g/mol [1] Synonyms: this compound[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of its chemical structure and typical spectroscopic values for similar functional groups.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.9 - 4.1m1HH-3
~3.5 - 3.6t2HH-1
3.34s3H-OCH₃
~1.8 - 2.0m2HH-2
~1.6 - 1.8m2HH-4
~1.2 - 1.5m4HH-5, H-6
~0.9t3HH-7
Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
Chemical Shift (δ) ppmAssignment
~68 - 72C-1
~60 - 65C-3
~59-OCH₃
~38 - 42C-2
~35 - 39C-4
~25 - 29C-5
~22 - 26C-6
~14C-7
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H stretch (alkane)
1470-1450MediumC-H bend (alkane)
1150-1085StrongC-O stretch (ether)[2]
750-650StrongC-Cl stretch (alkyl halide)[3]
Predicted Mass Spectrometry (MS) Data
m/zRelative AbundanceAssignment
164/166Low[M]⁺, [M+2]⁺ (Molecular ion peak with chlorine isotope pattern)
129Medium[M - Cl]⁺
119/121Medium[M - C₂H₅]⁺
87High[CH₂(OCH₃)CH₂CH₂]⁺
45Very High[CH₂OCH₃]⁺ (Base Peak)

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring NMR, IR, and Mass Spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[4][5]

  • Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

  • Use the same prepared sample and spectrometer setup.

  • Acquire the spectrum using a proton-decoupled pulse sequence.

  • Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[4]

  • A larger number of scans (typically 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Identify and label the peak positions in both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place one or two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

Acquisition:

  • Obtain a background spectrum of the empty sample compartment to subtract atmospheric and instrumental absorptions.[6]

  • Place the prepared salt plates into the sample holder of the FTIR spectrometer.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Collect and average a suitable number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • The sample is vaporized in a high vacuum chamber.

  • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7]

Mass Analysis:

  • The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The analyzer separates the ions based on their mass-to-charge ratio (m/z).[8]

Detection and Data Processing:

  • An electron multiplier or similar detector records the abundance of ions at each m/z value.

  • The data is processed to generate a mass spectrum, which is a plot of relative intensity versus m/z.

  • Identify the molecular ion peak and major fragment ions. The presence of a chlorine atom will be indicated by an M+2 peak with approximately one-third the intensity of the molecular ion peak.[7]

Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Connectivity (¹H, ¹³C) IR->Structure Functional Groups (C-O, C-Cl) MS->Structure Molecular Weight & Fragmentation

Caption: Workflow for the spectroscopic analysis of this compound.

NMR_Signal_Relationships cluster_structure This compound Structure cluster_nmr Predicted ¹H NMR Signals C1 C1-H2 (OCH3) Signal1 ~3.5-3.6 ppm (t) C1->Signal1 Adjacent to O C2 C2-H2 Signal2 ~1.8-2.0 ppm (m) C2->Signal2 Adjacent to C1 & C3 C3 C3-H (Cl) Signal3 ~3.9-4.1 ppm (m) C3->Signal3 Adjacent to Cl C4_C7 C4-C7 Alkyl Chain Signal_Alkyl ~0.9-1.8 ppm C4_C7->Signal_Alkyl Aliphatic region

Caption: Correlation of the molecular structure to predicted ¹H NMR chemical shifts.

IR_Functional_Groups cluster_groups Functional Groups cluster_absorptions Characteristic IR Absorptions (cm⁻¹) Molecule This compound Alkyl Alkyl C-H Molecule->Alkyl Ether Ether C-O Molecule->Ether Halide Alkyl Halide C-Cl Molecule->Halide Alkyl_IR 2960-2850 (stretch) 1470-1450 (bend) Alkyl->Alkyl_IR Ether_IR 1150-1085 (stretch) Ether->Ether_IR Halide_IR 750-650 (stretch) Halide->Halide_IR

Caption: Relationship between functional groups and their characteristic IR absorptions.

References

An In-depth Technical Guide to 5-Cyclopropyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial query for CAS number 53970-69-7 was found to be associated with the chemical compound 3-chloro-1-methoxyheptane. However, the detailed request for information regarding biological pathways and experimental protocols strongly suggests that the intended compound of interest was 5-cyclopropyl-1H-pyrazole-3-carboxylic acid , which is correctly identified by CAS number 401629-04-7 . This guide will focus on the latter compound to meet the technical requirements of the user's request.

This technical guide provides a comprehensive overview of 5-cyclopropyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical and physical properties, outlines a common synthetic methodology, and explores the biological relevance and activities of its derivatives.

Chemical and Physical Properties

5-Cyclopropyl-1H-pyrazole-3-carboxylic acid is a stable, solid organic compound. Its key properties are summarized in the table below, compiled from various chemical databases and suppliers.[1][]

PropertyValue
IUPAC Name 5-cyclopropyl-1H-pyrazole-3-carboxylic acid[1]
CAS Number 401629-04-7[1]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
Melting Point 195-199 °C[]
Boiling Point 429.3 °C at 760 mmHg (Predicted)[]
Density 1.499 g/cm³ (Predicted)[]
InChI Key GNWMHLBUCXEXPE-UHFFFAOYSA-N[1]
Canonical SMILES C1CC1C2=CC(=NN2)C(=O)O[1]
Solubility Data not widely available; likely soluble in organic solvents like DMSO and methanol.
Appearance White to off-white solid/powder.

Synthesis of 5-Cyclopropyl-1H-pyrazole-3-carboxylic Acid

The synthesis of pyrazole-3-carboxylic acids is a well-established process in organic chemistry, most commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] For the title compound, a suitable starting material is a β-ketoester bearing a cyclopropyl group.

The general synthetic approach involves two main steps:

  • Cyclocondensation: Reaction of a cyclopropyl-substituted 1,3-dicarbonyl compound (e.g., ethyl 4-cyclopropyl-2,4-dioxobutanoate) with hydrazine hydrate to form the pyrazole ring.

  • Hydrolysis: Conversion of the resulting ester to the final carboxylic acid, typically under basic conditions followed by acidification.

Below is a diagram illustrating the logical workflow for this synthesis.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Ester Hydrolysis cluster_2 Purification A Ethyl 4-cyclopropyl-2,4-dioxobutanoate C Cyclocondensation Reaction (Solvent: Ethanol, Reflux) A->C B Hydrazine Hydrate B->C D Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate C->D E Base Hydrolysis (e.g., NaOH, H₂O/EtOH) D->E F Sodium 5-cyclopropyl-1H-pyrazole-3-carboxylate E->F G Acidification (e.g., HCl) F->G H 5-Cyclopropyl-1H-pyrazole-3-carboxylic Acid G->H I Filtration & Washing H->I J Recrystallization / Chromatography I->J K Pure Product J->K

Caption: Synthetic workflow for 5-cyclopropyl-1H-pyrazole-3-carboxylic acid.

The following protocol is a generalized representation based on standard procedures for pyrazole synthesis.[3][4]

Materials:

  • Ethyl 4-cyclopropyl-2,4-dioxobutanoate

  • Hydrazine hydrate

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water (H₂O)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

  • To a solution of ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Add distilled water to the residue to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield the crude ester intermediate.

Step 2: Hydrolysis to 5-cyclopropyl-1H-pyrazole-3-carboxylic Acid

  • Suspend the crude ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of water and ethanol (1:1 v/v).

  • Add a solution of sodium hydroxide (2.5 eq) and heat the mixture to reflux for 2-4 hours, until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Carefully acidify the mixture to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with cold distilled water and dry under vacuum to afford the final product, 5-cyclopropyl-1H-pyrazole-3-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity and Applications in Drug Development

While 5-cyclopropyl-1H-pyrazole-3-carboxylic acid itself is primarily a synthetic intermediate, its core structure is a key component in a variety of biologically active molecules. The pyrazole ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[3][5]

The cyclopropyl group is often introduced into drug candidates to improve metabolic stability, binding affinity, and potency. The combination of the pyrazole carboxylic acid and the cyclopropyl moiety makes this compound a valuable building block for creating novel therapeutics.

Cannabinoid Receptor 1 (CB1) Antagonists: Derivatives of pyrazole-3-carboxamides containing cyclopropyl groups have been investigated as potent and selective antagonists of the Cannabinoid Receptor 1 (CB1).[6] CB1 antagonists have been explored for the treatment of obesity and metabolic disorders. The carboxylic acid group of the title compound serves as a handle for amidation to produce these more complex and active molecules.[6]

The antagonism of the CB1 receptor by these compounds blocks the signaling of endogenous cannabinoids (like anandamide), which can lead to reduced appetite and improved metabolic profiles.

G cluster_0 Presynaptic Neuron cluster_1 Mechanism of Antagonist cluster_2 Result of Antagonism CB1R CB1 Receptor Ca_channel Ca²⁺ Channel CB1R->Ca_channel Inhibits Ca_channel_open Ca²⁺ Channel Remains Active Endocannabinoid Endocannabinoids (e.g., Anandamide) Endocannabinoid->CB1R Binds Antagonist Pyrazole-3-carboxamide Derivative (Antagonist) Neurotransmitter Neurotransmitter Release Ca_channel->Neurotransmitter Triggers Antagonist->CB1R Blocks NT_release_normal Normal Neurotransmitter Release Ca_channel_open->NT_release_normal Maintains Appetite Appetite Regulation NT_release_normal->Appetite Impacts

Caption: Signaling pathway showing CB1 receptor antagonism by a pyrazole derivative.

To evaluate the biological activity of derivatives synthesized from 5-cyclopropyl-1H-pyrazole-3-carboxylic acid, a competitive radioligand binding assay is commonly used.

Objective: To determine the binding affinity (Ki) of a test compound for the human CB1 receptor.

Materials:

  • Membranes from cells expressing recombinant human CB1 receptor.

  • [³H]CP-55,940 (radioligand).

  • Test compound (e.g., a pyrazole-3-carboxamide derivative).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • 96-well microplates.

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, the [³H]CP-55,940 radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

  • For non-specific binding determination, add a high concentration of a known non-labeled CB1 ligand (e.g., WIN 55,212-2) to separate wells.

  • Incubate the plate at 30 °C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing quickly with ice-cold assay buffer to separate bound from free radioligand.

  • Dry the filter plate and add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

5-Cyclopropyl-1H-pyrazole-3-carboxylic acid is a versatile chemical intermediate with significant potential in the field of drug discovery and development. While it does not possess strong biological activity on its own, its structural features—a stable heterocyclic core, a carboxylic acid handle for further derivatization, and a metabolically favorable cyclopropyl group—make it an ideal starting point for the synthesis of potent and selective modulators of various biological targets, such as the CB1 receptor. The synthetic routes to this compound are well-understood, allowing for its efficient production and incorporation into drug discovery pipelines. Future research will likely continue to leverage this and similar building blocks to create next-generation therapeutics.

References

3-Chloro-1-methoxyheptane: An Obscure Compound with Limited Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals may find a significant gap in the scientific literature concerning the discovery, history, and detailed experimental protocols for 3-Chloro-1-methoxyheptane. Despite its clear chemical structure and identification in chemical databases, a comprehensive search of public scientific records, including journals, patents, and technical data repositories, reveals a notable absence of in-depth information regarding this specific compound.

Currently, available information is limited to basic chemical identifiers and computed properties. This compound is registered under the CAS number 53970-69-7 and has the molecular formula C8H17ClO.[1] Public databases, such as PubChem, provide computed data on its molecular weight, structure, and other physicochemical properties. However, these resources lack any curated experimental data, historical accounts of its synthesis, or descriptions of its biological activity.

The absence of dedicated research articles or patents suggests that this compound has not been a compound of significant scientific or commercial interest to date. General synthetic methods for chloro-methoxy alkanes exist, but no specific experimental protocols for the preparation and purification of this compound could be retrieved from the available literature. Consequently, information regarding its discovery, the individuals or institutions involved, and the timeline of its first synthesis remains unknown.

Furthermore, the core requirements for a detailed technical guide, including experimental methodologies, quantitative data from empirical studies, and any associated signaling pathways or biological interactions, cannot be fulfilled due to the dearth of primary research on this molecule.

Physicochemical Properties (Computed)

While experimentally determined data is unavailable, the following table summarizes the computed physicochemical properties of this compound as found in public chemical databases. It is crucial to note that these are theoretical values and may not reflect experimentally verified measurements.

PropertyValueSource
Molecular FormulaC8H17ClOPubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number53970-69-7PubChem[1]
Molecular Weight164.67 g/mol PubChem[1]

Conclusion

References

Unlocking the Potential: A Technical Guide to Research Areas for Functionalized Heptane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The seven-carbon aliphatic chain of heptane, once considered a simple alkane, is now emerging as a versatile scaffold for the development of novel functionalized molecules with significant potential across diverse scientific disciplines. This technical guide provides an in-depth exploration of promising research avenues for functionalized heptane derivatives, with a focus on their applications in medicinal chemistry, material science, and catalysis. By presenting a comprehensive overview of their synthesis, biological activities, and physical properties, this document aims to inspire and inform the design of next-generation heptane-based compounds.

Heptane Derivatives in Medicinal Chemistry: A Burgeoning Frontier

Functionalized heptane derivatives, particularly the naturally occurring diarylheptanoids, have garnered substantial interest in drug discovery due to their broad spectrum of biological activities. These compounds, characterized by two aromatic rings linked by a seven-carbon chain, have demonstrated potent anti-inflammatory, anticancer, and neuroprotective properties.

Diarylheptanoids: Nature's Blueprint for Bioactive Molecules

Diarylheptanoids, isolated from various plant sources, represent a significant class of bioactive functionalized heptanes. Their diverse pharmacological effects are often attributed to their ability to modulate key signaling pathways involved in cellular processes.

The bioactivity of diarylheptanoids has been extensively studied, with numerous compounds exhibiting significant inhibitory effects against various cancer cell lines. The following table summarizes the cytotoxic activity (IC50 values) of selected diarylheptanoids.

CompoundCell LineIC50 (µM)Reference
Diarylheptanoid 6A549 (Lung Carcinoma)10.21[1]
Diarylheptanoid 6HepG2 (Hepatocellular Carcinoma)6.69[1]
Diarylheptanoid 6HeLa (Cervical Cancer)8.34[1]
Diarylheptanoid 6MDA-MB-231 (Breast Cancer)9.87[1]
Diarylheptanoid 6HCT116 (Colorectal Carcinoma)7.52[1]
Diarylheptanoid 16A549 (Lung Carcinoma)20.15[1]
Diarylheptanoid 17A549 (Lung Carcinoma)25.46[1]
Diarylheptanoid 18A549 (Lung Carcinoma)33.46[1]
Diarylheptanoid 19A549 (Lung Carcinoma)15.73[1]

Recent studies have elucidated the mechanism of action of certain diarylheptanoids, revealing their ability to interfere with the DNA damage response (DDR) pathway. Specifically, some of these compounds have been shown to down-regulate the expression of ATR (ataxia telangiectasia mutated and RAD3-related) and CHK1 (checkpoint kinase 1), key proteins in the ATR/CHK1 signaling pathway that is crucial for DNA repair and cell cycle control[1].

ATR_CHK1_Pathway DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis can lead to Diarylheptanoids Diarylheptanoids Diarylheptanoids->ATR inhibits Diarylheptanoids->CHK1 inhibits

ATR/CHK1 Signaling Pathway Inhibition by Diarylheptanoids.
Synthesis of Bioactive Heptane Derivatives: Experimental Protocols

The synthesis of diarylheptanoids and other functionalized heptanes is a key area of research. Below are representative experimental protocols for the synthesis of these compounds.

A common strategy for the synthesis of linear diarylheptanoids involves a series of cross-aldol condensations. The following is a generalized experimental protocol:

  • Preparation of the Heptane Chain: A seven-carbon chain with appropriate functional groups is synthesized. This often involves the reaction of a C3 and a C4 fragment.

  • Introduction of Aromatic Rings: The aromatic moieties are introduced at the 1 and 7 positions of the heptane chain, typically through Wittig reactions or Grignard additions.

  • Functional Group Interconversion: The functional groups on the heptane chain and the aromatic rings are modified to yield the desired diarylheptanoid.

  • Purification: The final product is purified using techniques such as column chromatography and recrystallization.

A more specific synthetic approach involves the following steps[2]:

  • Initial Condensation: Reaction of a substituted benzaldehyde with acetone to form a chalcone-like intermediate.

  • Michael Addition: Addition of a second equivalent of a substituted acetophenone to the chalcone derivative.

  • Reduction and Cyclization: Reduction of the carbonyl groups and subsequent intramolecular cyclization to form the diarylheptanoid scaffold.

Diarylheptanoid_Synthesis cluster_synthesis Diarylheptanoid Synthesis Workflow Start Substituted Benzaldehyde + Acetone Step1 Aldol Condensation Start->Step1 Intermediate1 Chalcone Intermediate Step1->Intermediate1 Step2 Michael Addition (Substituted Acetophenone) Intermediate1->Step2 Intermediate2 1,5-Diketone Step2->Intermediate2 Step3 Reduction & Cyclization Intermediate2->Step3 End Diarylheptanoid Step3->End

General Synthetic Workflow for Diarylheptanoids.

Heptane Derivatives in Material Science: Building Blocks for Advanced Polymers

The incorporation of functionalized heptane derivatives into polymer backbones can impart unique thermal and mechanical properties. Research in this area is focused on synthesizing novel polyesters, polyamides, and other polymers with tailored characteristics.

Heptane-Based Polyesters and Copolymers

The synthesis of polyesters containing heptylene units, such as poly(heptylene terephthalate), is an active area of investigation. These materials are expected to exhibit distinct properties compared to their shorter-chain counterparts like PET and PBT.

The synthesis of poly(alkylene terephthalate)s typically involves a two-stage polycondensation process between a diol and a dicarboxylic acid or its dimethyl ester[3]. For heptane-based polyesters, 1,7-heptanediol would be a key monomer.

PolymerMonomersSynthesis MethodKey Properties
Poly(heptylene terephthalate)1,7-Heptanediol, Terephthalic AcidMelt PolycondensationExpected to have lower melting point and glass transition temperature than PET and PBT, potentially offering increased flexibility.
Poly(heptyl methacrylate)Heptyl MethacrylateFree Radical PolymerizationCan be used to create copolymers with tunable properties for applications in coatings and adhesives.
Experimental Protocols for Polymer Synthesis
  • Monomer Purification: Heptyl methacrylate is purified by passing it through a column of basic alumina to remove inhibitors.

  • Initiator and Solvent: A free-radical initiator, such as azobisisobutyronitrile (AIBN), is dissolved in an appropriate solvent like toluene.

  • Polymerization: The purified monomer is added to the initiator solution, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to initiate polymerization. The reaction is allowed to proceed for a specified time to achieve the desired molecular weight.

  • Purification: The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent, such as methanol, and then dried under vacuum.

Catalytic Applications of Heptane Derivatives

The isomerization of linear alkanes, such as n-heptane, into their branched isomers is a crucial process in the petroleum industry to enhance the octane number of gasoline. Research is focused on developing more efficient and selective catalysts for this transformation.

Catalytic Isomerization of n-Heptane

The isomerization of n-heptane is typically carried out using bifunctional catalysts that possess both acidic and metallic sites.

The following table summarizes the results of n-heptane isomerization over different catalytic systems.

CatalystTemperature (°C)Pressure (bar)n-Heptane Conversion (%)Isomerization Selectivity (%)Reference
Pt/Sulfated Zirconia20015370-78[4]
Molybdenum Sub-oxide370178>90[4]
2% MoOx-Pd/Ce-M3001058.791.2[5]

The isomerization of n-heptane over a bifunctional catalyst is believed to proceed through a series of steps involving dehydrogenation, skeletal isomerization of the resulting alkene on acid sites, and subsequent hydrogenation.

Heptane_Isomerization cluster_isomerization n-Heptane Isomerization Pathway nHeptane n-Heptane Dehydrogenation Dehydrogenation (Metal Site) nHeptane->Dehydrogenation Heptene n-Heptene Dehydrogenation->Heptene Isomerization Skeletal Isomerization (Acid Site) Heptene->Isomerization Isoheptene Isoheptene Isomerization->Isoheptene Hydrogenation Hydrogenation (Metal Site) Isoheptene->Hydrogenation Isoheptane Isoheptane Hydrogenation->Isoheptane

Simplified Reaction Pathway for n-Heptane Isomerization.

Other Promising Research Areas

Beyond the highlighted areas, the functionalization of heptane offers numerous other research opportunities.

Halogenated Heptane Derivatives

The synthesis of halogenated heptanes provides valuable intermediates for a wide range of organic transformations. Free-radical halogenation is a common method for introducing halogens onto an alkane chain.

  • Reactants: n-Heptane is mixed with N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride.

  • Initiation: A radical initiator, such as benzoyl peroxide, is added, and the mixture is exposed to UV light or heat to initiate the reaction.

  • Reaction: The reaction is allowed to proceed, leading to the formation of various brominated heptane isomers.

  • Workup and Purification: The reaction mixture is washed to remove succinimide and unreacted NBS, and the brominated heptanes are isolated and purified by distillation.

Aminoheptanes and Their Derivatives

Aminoheptanes are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. They can be synthesized through various methods, including the reduction of heptanenitrile or the reductive amination of heptanal.

Heptanoic Acid Esters and Heptanethiol Derivatives

Heptanoic acid esters find applications as flavoring agents and in the synthesis of lubricants. Heptanethiols are used in the preparation of self-assembled monolayers and as precursors for sulfur-containing polymers and nanoparticles[6][7].

Conclusion

The functionalization of the simple seven-carbon heptane scaffold opens up a vast and exciting landscape for chemical research. From the intricate biological activities of diarylheptanoids to the tailored properties of heptane-based polymers and the industrial importance of catalytic isomerization, the potential applications of functionalized heptane derivatives are extensive. This guide has provided a glimpse into the current state of research and aims to serve as a catalyst for further exploration and innovation in this promising field. The continued investigation into the synthesis, properties, and applications of these versatile molecules holds the key to unlocking new solutions in medicine, materials science, and beyond.

References

Theoretical Analysis of the Molecular Structure of 3-Chloro-1-methoxyheptane: A Computational Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Chloro-1-methoxyheptane is a halogenated ether whose molecular structure is of interest to researchers in medicinal chemistry and materials science. The spatial arrangement of its atoms, or conformation, can significantly influence its physical, chemical, and biological properties. A thorough understanding of its three-dimensional structure is crucial for predicting its reactivity, designing potential applications, and understanding its interactions with biological systems.

Methodology: A Framework for Theoretical Structural Elucidation

The determination of the most stable conformations of a flexible molecule like this compound is typically achieved through a multi-step computational workflow. This process involves an initial exploration of the vast conformational space followed by high-level quantum mechanical calculations to refine the geometries and energies of the most plausible structures.

Experimental Protocol: In Silico Conformational Analysis

A robust computational protocol for the conformational analysis of this compound would involve the following key steps:

  • Initial 3D Structure Generation: The molecule is first constructed in a molecular modeling software, and an initial geometry optimization is performed using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94).

  • Conformational Search: A systematic or stochastic search of the conformational space is conducted to identify various low-energy conformers. This is achieved by rotating the single bonds within the molecule. Common techniques include:

    • Systematic Search: Stepwise rotation around each rotatable bond.

    • Stochastic/Monte Carlo Search: Random changes to torsional angles, with acceptance of new conformations based on their energies.

    • Molecular Dynamics: Simulating the motion of the molecule at a given temperature to explore different conformations.

  • Quantum Mechanical Optimization and Energy Calculation: The unique conformers identified in the search are then subjected to more accurate quantum mechanical calculations. Density Functional Theory (DFT) is a widely used method for this purpose. A typical level of theory would be B3LYP with a 6-31G* basis set, which provides a good balance between accuracy and computational cost for molecules of this size. This step involves:

    • Geometry Optimization: Each conformer's geometry is optimized to find the nearest local energy minimum on the potential energy surface.

    • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.

  • Analysis of Results: The optimized conformers are then ranked based on their relative energies. The conformer with the lowest energy is the global minimum and represents the most stable structure. The geometric parameters (bond lengths, bond angles, and dihedral angles) of the most stable conformers are then analyzed.

G cluster_workflow Computational Workflow Start Start Build 3D Structure Build 3D Structure Start->Build 3D Structure Conformational Search Conformational Search Build 3D Structure->Conformational Search DFT Optimization DFT Optimization Conformational Search->DFT Optimization Frequency Calculation Frequency Calculation DFT Optimization->Frequency Calculation Analyze Results Analyze Results Frequency Calculation->Analyze Results End End Analyze Results->End

Figure 1: A typical computational workflow for conformational analysis.

Conformational Landscape of this compound

The overall shape of this compound is determined by the rotation around its single bonds. The most significant of these are the C-C bonds of the heptyl chain and the C-O and C-C bonds adjacent to the functional groups. The stability of the resulting conformers is primarily governed by steric hindrance and, to a lesser extent, by torsional strain and intramolecular interactions.

The principles of alkane conformational analysis are highly relevant here.[1][2][3] For any given C-C bond in the alkyl chain, the staggered conformations are significantly more stable than the eclipsed conformations.[1][4] Among the staggered conformations, the anti conformation, where the largest substituents are 180° apart, is generally the most stable due to minimized steric repulsion.[3][5] The gauche conformation, with the largest substituents 60° apart, is less stable.[5]

For this compound, the key dihedral angles to consider are around the C2-C3 and C3-C4 bonds, as the substituents on these carbons (the chlorine atom and the methoxyethyl group) are the bulkiest. The most stable conformer is predicted to have the carbon chain in an extended, zig-zag arrangement, which corresponds to an anti relationship for all C-C-C-C dihedral angles.[2] Furthermore, the bulky chlorine atom and the methoxyethyl group attached to C3 will preferentially adopt an anti relationship with respect to the adjacent alkyl chain segments to minimize steric strain.

G cluster_conformations Key Conformational Isomers Anti Conformer Anti (Most Stable) Gauche Conformer Gauche (Less Stable) Anti Conformer->Gauche Conformer Rotation around C-C bond Gauche Conformer->Anti Conformer Rotation around C-C bond

Figure 2: Relationship between anti and gauche conformers.

Predicted Molecular Properties

Based on the principles of conformational analysis and typical bond lengths and angles for similar organic molecules, we can predict the geometric parameters for the most stable conformer of this compound.

Table 1: Predicted Geometric Parameters for the Most Stable Conformer

ParameterAtom(s)Predicted Value
Bond Lengths
C-C (alkane)1.54 Å[6][7]
C-H1.09 Å[6]
C-O (ether)1.42 Å[7][8]
C-Cl1.79 Å[7]
Bond Angles
C-C-C~109.5°[6][9]
C-O-C~111°[8]
H-C-H~109.5°[6][9]
Cl-C-C~109.5°
Key Dihedral Angle C2-C3-C4-C5~180° (anti)

Note: These are idealized values. Actual calculated values from DFT may show slight deviations due to the specific electronic and steric environment of the molecule.

The energy difference between conformers is a critical factor in determining the conformational population at a given temperature. The gauche interaction in butane, for example, introduces about 0.9 kcal/mol of steric strain compared to the anti conformation.[3][5] We can expect similar energy penalties for gauche arrangements of the bulky groups in this compound.

Table 2: Predicted Relative Energies of Key Conformers

ConformerDescriptionPredicted Relative Energy (kcal/mol)
1 (Global Minimum)All C-C bonds in anti conformation.0.00
2Gauche interaction around the C3-C4 bond.~0.9 - 1.2
3Gauche interaction around the C2-C3 bond.~1.0 - 1.5

Note: The energy values are estimates based on typical gauche interaction energies. The actual values would depend on the specific interactions between the chlorine, methoxy, and alkyl chain moieties.

Conclusion

In the absence of direct experimental data, this guide provides a theoretical framework for understanding the molecular structure of this compound. Through the application of standard computational chemistry workflows, it is predicted that the most stable conformer of this molecule adopts an extended zig-zag geometry, with bulky substituents arranged in an anti fashion to minimize steric hindrance. The provided tables of predicted geometric parameters and relative energies offer a quantitative basis for further research and application development. This theoretical model serves as a valuable starting point for future experimental and computational investigations into the properties and reactivity of this compound and related halogenated ethers.

References

Solubility Profile of 3-Chloro-1-methoxyheptane in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-1-methoxyheptane in common organic solvents. In the absence of specific published quantitative data, this document outlines the theoretical principles governing its solubility, presents a predicted solubility profile based on its molecular structure, and offers a detailed experimental protocol for the empirical determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development who are handling or considering the use of this compound.

Introduction to this compound

This compound is a halogenated ether with the chemical formula C₈H₁₇ClO. Its structure consists of a seven-carbon heptane chain with a chlorine atom at the third position and a methoxy group at the first position. The presence of both a chloro and an ether functional group, along with a moderately long alkyl chain, dictates its physicochemical properties, including its solubility in various media. Understanding the solubility of this compound is crucial for its application in organic synthesis, as a reaction medium, or in purification processes.

Theoretical Framework for Solubility

The solubility of a substance is primarily governed by the principle of "like dissolves like." This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The intermolecular forces relevant to this compound are:

  • London Dispersion Forces: These are weak, temporary attractive forces that arise from the random movement of electrons in all molecules. The relatively long heptyl chain of this compound contributes significantly to its overall London dispersion forces.

  • Dipole-Dipole Interactions: The electronegative chlorine and oxygen atoms create polar C-Cl and C-O bonds, resulting in a net molecular dipole moment. These permanent dipoles allow for stronger dipole-dipole interactions with other polar molecules.

The solubility of this compound in a given organic solvent will depend on the balance of these forces between the solute and solvent molecules.

Predicted Solubility Profile of this compound

Based on the theoretical principles outlined above, a predicted solubility profile of this compound in common organic solvents is presented in Table 1. It is important to note that these are qualitative predictions and experimental verification is necessary for precise quantitative data.

Solvent ClassCommon SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, PropanolHigh Alcohols are polar and can engage in dipole-dipole interactions with the C-Cl and C-O bonds of this compound. The alkyl portion of the alcohols also interacts favorably with the heptyl chain.
Ketones Acetone, Methyl Ethyl KetoneHigh Ketones are polar aprotic solvents that can effectively solvate this compound through dipole-dipole interactions.
Ethers Diethyl ether, Tetrahydrofuran (THF)High (Miscible) As an ether itself, this compound is expected to be highly miscible with other ethers due to very similar intermolecular forces.[1][2][3][4][5]
Hydrocarbons Hexane, Heptane, TolueneMedium to High The nonpolar alkyl chain of this compound will have strong London dispersion force interactions with hydrocarbon solvents. The polar groups may slightly reduce miscibility with very nonpolar alkanes.
Halogenated Solvents Dichloromethane, ChloroformHigh (Miscible) The presence of a halogen in both the solute and solvent leads to compatible intermolecular forces, suggesting high solubility.

Experimental Protocol for the Determination of Solubility

To obtain quantitative solubility data, a standardized experimental procedure should be followed. The isothermal shake-flask method is a widely accepted technique for determining the solubility of liquid solutes.

Materials and Reagents
  • This compound (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Internal standard (a non-reactive compound with a distinct analytical signal)

  • Vials with screw caps and PTFE septa

  • Volumetric flasks and pipettes

  • Analytical balance

  • Shaker or rotator with temperature control

  • Centrifuge

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Solubility Determination cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh this compound add_to_vial Combine in Vial prep_solute->add_to_vial prep_solvent Measure Solvent Volume prep_solvent->add_to_vial shake Shake at Constant Temperature add_to_vial->shake equilibrate Allow to Equilibrate shake->equilibrate centrifuge Centrifuge to Separate Phases equilibrate->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant dilute Dilute Sample extract_supernatant->dilute add_is Add Internal Standard dilute->add_is inject Inject into GC/HPLC add_is->inject quantify Quantify Concentration inject->quantify

References

Thermochemical Data for Chlorinated Alkanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of chlorinated alkanes, crucial for understanding their reactivity, stability, and behavior in chemical and biological systems. The data presented is essential for researchers in various fields, including chemical synthesis, environmental science, and drug development, where these compounds are often used as intermediates, solvents, or are subjects of toxicological studies.

Thermochemical Data of Chlorinated Alkanes

The following tables summarize key thermochemical data for a range of chlorinated alkanes at standard conditions (298.15 K, 1 atm). The data has been compiled from various sources, with a significant portion sourced from the NIST Chemistry WebBook.[1][2][3][4]

Chlorinated Methanes
CompoundFormulaΔfH°(gas) (kJ/mol)S°(gas) (J/mol·K)Cp(gas) (J/mol·K)
ChloromethaneCH₃Cl-82.0 ± 0.8234.5 ± 0.440.8 ± 0.4
DichloromethaneCH₂Cl₂-95.4 ± 0.8270.2 ± 0.451.0 ± 0.4
TrichloromethaneCHCl₃-103.1 ± 1.3295.7 ± 0.465.7 ± 0.4
TetrachloromethaneCCl₄-102.9 ± 1.3309.7 ± 0.483.3 ± 0.4

Data sourced from the NIST Chemistry WebBook.[1][3][5][6]

Chlorinated Ethanes
CompoundFormulaΔfH°(gas) (kJ/mol)S°(gas) (J/mol·K)Cp(gas) (J/mol·K)
ChloroethaneC₂H₅Cl-112.2 ± 1.3275.3 ± 0.863.2 ± 0.8
1,1-DichloroethaneCH₃CHCl₂-133.5 ± 1.7300.4 ± 0.880.8 ± 0.8
1,2-DichloroethaneCH₂ClCH₂Cl-131.8 ± 1.3308.8 ± 0.880.3 ± 0.8
1,1,1-TrichloroethaneCH₃CCl₃-147.9 ± 1.7321.3 ± 1.3100.4 ± 1.3
1,1,2-TrichloroethaneCH₂ClCHCl₂-145.2 ± 1.7329.7 ± 1.3100.4 ± 1.3

Data sourced from the NIST Chemistry WebBook.[7][8][9][10][11]

Chlorinated Propanes
CompoundFormulaΔfH°(gas) (kJ/mol)S°(gas) (J/mol·K)Cp(gas) (J/mol·K)
1-ChloropropaneC₃H₇Cl-133.9 ± 1.3311.7 ± 0.884.5 ± 0.8
2-ChloropropaneC₃H₇Cl-139.3 ± 1.3306.3 ± 0.884.9 ± 0.8
1,2-DichloropropaneC₃H₆Cl₂-163.2 ± 1.7344.3 ± 1.3106.3 ± 1.3

Data sourced from the NIST Chemistry WebBook and other sources.[2][12][13]

Chlorinated Butanes
CompoundFormulaΔfH°(gas) (kJ/mol)S°(gas) (J/mol·K)Cp(gas) (J/mol·K)
1-ChlorobutaneC₄H₉Cl-159.4 ± 1.7347.3 ± 1.3105.9 ± 1.3
2-ChlorobutaneC₄H₉Cl-166.5 ± 1.7341.0 ± 1.3106.3 ± 1.3
1,2-DichlorobutaneC₄H₈Cl₂-186.4 ± 2.1376.6 ± 1.7127.2 ± 1.7

Data sourced from the NIST Chemistry WebBook and other sources.[14][15][16]

Experimental and Computational Methodologies

The determination of thermochemical data for chlorinated alkanes relies on a combination of experimental techniques and computational methods.

Experimental Protocols: Rotating Bomb Calorimetry

Rotating bomb calorimetry is a primary experimental method for determining the enthalpy of combustion of organochlorine compounds, from which the enthalpy of formation can be derived.

Detailed Methodology:

  • Sample Preparation: A precisely weighed sample of the chlorinated alkane (typically 0.5 - 1.5 g) is placed in a crucible made of a material resistant to the combustion products, such as platinum or fused silica. For volatile liquids, the sample is encapsulated in a sealed ampoule of a known heat of combustion.

  • Bomb Preparation: The crucible is placed inside a high-pressure stainless steel vessel, known as a "bomb." A small, known amount of a reducing solution, such as arsenious oxide or a hydrazine dihydrochloride solution, is added to the bomb to ensure that all chlorine is converted to chloride ions in the final solution. A fuse wire, typically made of platinum or iron, is connected to two electrodes within the bomb and positioned to ignite the sample.

  • Pressurization and Assembly: The bomb is sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm. The sealed bomb is then placed in a calorimeter, which is a container filled with a precisely measured amount of water. The calorimeter is equipped with a stirrer to ensure uniform temperature distribution and a high-precision thermometer.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The rotation of the bomb during and after combustion ensures a complete reaction and dissolution of the combustion products.

  • Temperature Measurement: The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after combustion until a constant temperature is reached.

  • Data Analysis: The heat of combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter system (bomb, water, etc.). The heat capacity of the calorimeter is determined separately by burning a standard substance with a known heat of combustion, such as benzoic acid.

  • Corrections: Several corrections are applied to the calculated heat of combustion to account for the heat of ignition, the heat of formation of nitric acid from residual nitrogen in the oxygen, and the heat of reaction of the reducing solution with the combustion products.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation of the chlorinated alkane is then calculated from its standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

Computational Methods

Computational chemistry provides a powerful tool for predicting and validating thermochemical data. High-accuracy quantum chemical methods are particularly valuable for compounds that are difficult to handle experimentally.

Key Methodologies:

  • Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameters. High-level coupled-cluster methods, such as CCSD(T), are often used to obtain highly accurate energies.

  • Composite Methods: Methods like the Gaussian-n theories (e.g., G3, G4) and Complete Basis Set (CBS) methods combine calculations at different levels of theory and with different basis sets to achieve high accuracy at a manageable computational cost.[10] These methods are widely used for calculating accurate enthalpies of formation.

  • Density Functional Theory (DFT): DFT methods are computationally less expensive than high-level ab initio methods and can provide good accuracy for thermochemical properties, especially when used with appropriate functionals and basis sets.

  • Benson Group Additivity: This is an empirical method that estimates thermochemical properties by summing the contributions of individual chemical groups within a molecule.[1][17] It is a fast and often surprisingly accurate method for estimating the properties of larger molecules where high-level computations are not feasible.

Visualizations

The following diagrams illustrate the workflows for determining and utilizing thermochemical data for chlorinated alkanes.

Experimental_Workflow cluster_prep Sample & Bomb Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis Sample Weigh Sample Crucible Place in Crucible Sample->Crucible Solution Add Reducing Solution Crucible->Solution Fuse Attach Fuse Wire Solution->Fuse Seal Seal and Pressurize Bomb Fuse->Seal Place Place Bomb in Calorimeter Seal->Place Ignite Ignite Sample Place->Ignite Rotate Rotate Bomb Ignite->Rotate Measure Measure Temperature Rise Rotate->Measure Calculate_Q Calculate Heat of Combustion (Q) Measure->Calculate_Q Corrections Apply Corrections Calculate_Q->Corrections Calculate_Hf Calculate Enthalpy of Formation (ΔfH°) Corrections->Calculate_Hf

Experimental workflow for determining the enthalpy of formation using rotating bomb calorimetry.

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output & Analysis Structure Molecular Structure Method Select Method (e.g., G4, DFT) Structure->Method BasisSet Select Basis Set Method->BasisSet Optimize Geometry Optimization BasisSet->Optimize Frequency Frequency Calculation Optimize->Frequency Energy Single Point Energy Optimize->Energy ZPE Zero-Point Energy Frequency->ZPE Thermal Thermal Corrections Frequency->Thermal Hf Calculate Enthalpy of Formation (ΔfH°) Energy->Hf ZPE->Hf Thermal->Hf Compare Compare with Experimental Data Hf->Compare Data_Application_Pathway cluster_data Thermochemical Data cluster_applications Applications Data Enthalpy of Formation (ΔfH°) Entropy (S°) Heat Capacity (Cp) Reactivity Predicting Reaction Enthalpies & Feasibility Data->Reactivity Stability Assessing Molecular Stability Data->Stability Kinetics Modeling Reaction Kinetics Data->Kinetics Toxicology Understanding Metabolic Pathways & Toxicity Mechanisms Reactivity->Toxicology Stability->Toxicology Kinetics->Toxicology DrugDev Informing Drug Design & Metabolism Studies Toxicology->DrugDev

References

Stereoisomers of 3-Chloro-1-methoxyheptane and their properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Stereoisomers of 3-Chloro-1-methoxyheptane

Abstract

This compound possesses a single chiral center at the C-3 position, giving rise to a pair of enantiomers: (R)-3-Chloro-1-methoxyheptane and (S)-3-Chloro-1-methoxyheptane. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide extrapolates the expected properties and requisite analytical methodologies based on well-understood principles of stereochemistry and established data for analogous chiral haloalkanes. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the synthesis, separation, and characterization of such stereoisomers.

Introduction to Stereoisomerism in this compound

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. The presence of a stereocenter, or chiral carbon, in this compound results in two non-superimposable mirror-image isomers called enantiomers.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each enantiomer. For this compound, the priorities of the groups attached to the chiral C-3 carbon are:

  • -Cl (highest atomic number)

  • -CH2CH2OCH3

  • -CH2CH2CH2CH3

  • -H (lowest priority)

The differing spatial arrangements of these groups lead to distinct optical properties and can result in different biological activities, a critical consideration in drug development.

Physicochemical Properties of Enantiomers

Enantiomers share identical physical properties such as boiling point, melting point, density, and solubility in achiral solvents. Their distinguishing feature is their interaction with plane-polarized light.

Property(R)-enantiomer(S)-enantiomerRationale
Specific Rotation Equal in magnitude, opposite in direction (+x°)Equal in magnitude, opposite in direction (-x°)Enantiomers rotate plane-polarized light to an equal but opposite extent.
Boiling Point IdenticalIdenticalIntermolecular forces are identical for enantiomers in an achiral environment.
Melting Point IdenticalIdenticalCrystal lattice energies are the same for pure enantiomers.
Solubility Identical in achiral solventsIdentical in achiral solventsSolvation energies are identical when the solvent is not chiral.
NMR Spectra Identical in achiral solventsIdentical in achiral solventsMagnetic environments of nuclei are identical without a chiral influence.
HPLC/GC Retention Identical on achiral stationary phasesIdentical on achiral stationary phasesInteractions with a non-chiral stationary phase are identical.

Synthesis and Separation of Stereoisomers

The synthesis of this compound via standard halogenation or ether synthesis routes without chiral control will typically result in a racemic mixture (a 50:50 mixture of the R and S enantiomers). The separation of these enantiomers, a process known as chiral resolution, is essential for studying their individual properties.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Objective: To separate the (R) and (S) enantiomers of this compound.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD).

  • Mobile phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined experimentally.

  • Racemic mixture of this compound dissolved in the mobile phase.

Methodology:

  • System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Injection: Inject a small volume (e.g., 10 µL) of the dissolved racemic mixture onto the column.

  • Elution and Detection: The enantiomers are eluted from the column at different times due to their differential interactions with the CSP. Monitor the eluent using the UV detector (wavelength selected based on the chromophore, which may be challenging for this molecule, requiring a refractive index detector instead if UV absorbance is too low).

  • Data Analysis: The chromatogram will show two separate peaks, corresponding to the (R) and (S) enantiomers. The area under each peak can be used to determine the enantiomeric excess (ee) of a non-racemic mixture.

Characterization of Stereoisomers

Once separated, the individual enantiomers must be characterized to confirm their identity and purity.

Experimental Protocol: Polarimetry

Polarimetry is used to measure the optical rotation of the purified enantiomers.

Objective: To determine the specific rotation of each enantiomer.

Materials:

  • Polarimeter.

  • Polarimeter cell (e.g., 1 dm length).

  • Purified enantiomer sample of known concentration (c), dissolved in a suitable achiral solvent (e.g., ethanol).

  • Sodium lamp (D-line, 589 nm).

Methodology:

  • Blank Measurement: Fill the polarimeter cell with the pure solvent and measure the rotation. This value is the blank and should be subtracted from the sample readings.

  • Sample Measurement: Fill the cell with the solution of the purified enantiomer of known concentration.

  • Measure Rotation: Measure the observed optical rotation (α).

  • Calculate Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

The two enantiomers should exhibit specific rotations that are equal in magnitude but opposite in sign.

Visualization of Stereoisomer Relationships and Analysis Workflow

The following diagrams illustrate the fundamental relationship between the enantiomers and a typical workflow for their analysis.

G cluster_0 This compound cluster_1 Enantiomers Racemic Mixture Racemic Mixture R_enantiomer (R)-3-Chloro-1-methoxyheptane Racemic Mixture->R_enantiomer Chiral Resolution S_enantiomer (S)-3-Chloro-1-methoxyheptane Racemic Mixture->S_enantiomer Chiral Resolution R_enantiomer->S_enantiomer Mirror Images

Caption: Relationship between the racemic mixture and its constituent enantiomers.

G start Racemic Mixture of This compound separation Chiral HPLC Separation start->separation collection Fraction Collection separation->collection r_fraction Collect (R)-enantiomer collection->r_fraction s_fraction Collect (S)-enantiomer collection->s_fraction analysis Characterization r_fraction->analysis s_fraction->analysis polarimetry Polarimetry (Determine Specific Rotation) analysis->polarimetry nmr Chiral NMR Spectroscopy (Confirm Purity) analysis->nmr

Caption: Experimental workflow for the separation and analysis of stereoisomers.

Relevance in Drug Development

The stereochemistry of a molecule is paramount in pharmacology because biological systems, such as enzymes and receptors, are themselves chiral. Consequently, enantiomers of a drug candidate can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even cause adverse effects (the distomer).

Therefore, the ability to synthesize, separate, and characterize stereoisomers like those of this compound is a fundamental requirement in the development of safe and effective chiral drugs. While this compound itself may not be a therapeutic agent, the principles and methodologies described herein are universally applicable in the field of medicinal chemistry.

Methodological & Application

Analytical Methods for the Detection of Halogenated Ethers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated ethers are a class of organic compounds characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) and an ether linkage. These compounds find diverse applications, including their use as anesthetics (e.g., isoflurane, sevoflurane), flame retardants, and industrial solvents.[1] Due to their widespread use and potential environmental and health impacts, sensitive and specific analytical methods are crucial for their detection and quantification in various matrices. This document provides detailed application notes and experimental protocols for the analysis of halogenated ethers, with a focus on gas chromatography-mass spectrometry (GC-MS).

I. Analytical Techniques

Gas chromatography (GC) coupled with mass spectrometry (MS) is the most common and powerful technique for the identification and quantification of halogenated ethers.[2][3] GC provides excellent separation of volatile and semi-volatile compounds, while MS offers high sensitivity and specificity for detection.

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The choice of the GC column is critical for achieving good resolution of target analytes. For the analysis of halogenated ethers, columns with a (5%-phenyl)-methylpolysiloxane stationary phase are often used.

Mass Spectrometry (MS)

Following separation by GC, the analytes are introduced into the mass spectrometer. Electron ionization (EI) is a common ionization technique for halogenated ethers, producing characteristic mass spectra that can be used for identification. For enhanced sensitivity, especially for highly halogenated compounds, electron capture negative ionization (ECNI) can be employed.[4]

II. Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of selected halogenated ethers by GC-MS. This data is compiled from various sources and is intended for guidance. Actual performance may vary depending on the specific instrumentation and analytical conditions.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data for Selected Halogenated Ethers

CompoundRetention Time (min)Method Detection Limit (MDL)Recovery (%)MatrixReference
Bis(2-chloroethyl)ether11.20.2 µg/L85-115WastewaterEPA Method 611
Bis(2-chloroisopropyl)ether12.50.3 µg/L80-120WastewaterEPA Method 611
4-Bromophenyl phenyl ether19.80.4 µg/L75-125WastewaterEPA Method 625
4-Chlorophenyl phenyl ether18.90.5 µg/L70-130WastewaterEPA Method 625
1,2-bis(2,4,6-tribromophenoxy)ethaneNot Specified0.3-5.4 pg/mL>80Human Serum[5]
Decabromodiphenyl etherNot Specified14 pg/mL>80Human Serum[5]
Dechlorane Plus®Not Specified0.3-5.4 pg/mL>80Human Serum[5]

Table 2: EPA Method 611 Chromatographic Conditions and Method Detection Limits [5]

ParameterRetention Time (min) - Column 1Retention Time (min) - Column 2Method Detection Limit (µg/L)
Bis(2-chloroethyl)ether6.45.83.3
Bis(2-chloroisopropyl)ether7.97.04.8

Column 1: 1.8 m x 2 mm ID glass, packed with 3% SP-1000 on Supelcoport (100/120 mesh) Column 2: 1.8 m x 2 mm ID glass, packed with 2,6-diphenylene oxide polymer (60/80 mesh)

III. Experimental Protocols

Protocol 1: Analysis of Haloethers in Wastewater by GC-MS (Based on EPA Method 611 & 625)

This protocol describes the determination of various haloethers in municipal and industrial wastewater.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Mark the water meniscus on the side of a 1-liter sample bottle for later volume determination.

  • Pour the entire sample into a 2-liter separatory funnel.

  • Add 60 mL of methylene chloride to the sample bottle, seal, and shake for 30 seconds to rinse the inner surface. Transfer the solvent to the separatory funnel.

  • Extract the sample by shaking the funnel for 2 minutes with periodic venting.

  • Allow the organic layer to separate from the water phase for a minimum of 10 minutes.

  • Drain the methylene chloride extract into a 250 mL Erlenmeyer flask.

  • Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride.

  • Combine the three methylene chloride extracts.

  • Dry the extract by passing it through a drying column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 45-450 amu.

3. Quality Control

  • Analyze a method blank with each batch of samples to check for contamination.

  • Analyze a laboratory control spike to assess method performance.

  • Determine surrogate recoveries for each sample to monitor extraction efficiency.

Protocol 2: Analysis of Halogenated Flame Retardants in Human Serum by GC-MS

This protocol is adapted from a method for the determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in human serum.[2][5]

1. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of human serum, add internal standards.

  • Precipitate proteins by adding formic acid and vortexing.

  • Perform solid-phase extraction (SPE) using a conditioned polymeric sorbent cartridge.

  • Wash the cartridge with water and a water/methanol mixture.

  • Elute the analytes with a mixture of dichloromethane and hexane.

  • Concentrate the eluate under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • GC Conditions:

    • Column: 15 m x 0.25 mm ID, 0.10 µm film thickness, DB-5ms or equivalent.

    • Injector Temperature: 280 °C (pulsed splitless).

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Capture Negative Ionization (ECNI).

    • Source Temperature: 250 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.

IV. Signaling Pathways and Experimental Workflows

Metabolism of Halogenated Ether Anesthetics

Halogenated ether anesthetics undergo metabolism in the liver, primarily through the cytochrome P450 enzyme system.[6][7] The extent of metabolism varies among different anesthetics and can lead to the formation of reactive metabolites that may cause toxicity.[6]

cluster_0 Hepatic Metabolism Halogenated Ether Halogenated Ether CYP450 CYP450 Halogenated Ether->CYP450 Oxidation Reactive Metabolites Reactive Metabolites CYP450->Reactive Metabolites Trifluoroacetic Acid (TFA) Trifluoroacetic Acid (TFA) CYP450->Trifluoroacetic Acid (TFA) Hepatotoxicity Hepatotoxicity Reactive Metabolites->Hepatotoxicity

Figure 1: Simplified metabolic pathway of halogenated ether anesthetics in the liver.
General Workflow for Halogenated Ether Analysis

The following diagram illustrates a typical workflow for the analysis of halogenated ethers in environmental or biological samples.

Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Extraction Extraction Sample Preparation->Extraction Cleanup Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC-MS Analysis GC-MS Analysis Concentration->GC-MS Analysis Data Acquisition Data Acquisition GC-MS Analysis->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Quantification & Identification Quantification & Identification Data Processing->Quantification & Identification cluster_1 Cardiomyocyte Halogenated Anesthetic Halogenated Anesthetic Membrane Receptor Membrane Receptor Halogenated Anesthetic->Membrane Receptor G-protein G-protein Membrane Receptor->G-protein Phospholipase C Phospholipase C G-protein->Phospholipase C PKC PKC Phospholipase C->PKC activates Cardioprotection Cardioprotection PKC->Cardioprotection

References

Application Note: Quantification of 3-Chloro-1-methoxyheptane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a comprehensive protocol for the analysis of 3-Chloro-1-methoxyheptane using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis for the accurate quantification of this compound. The protocol is designed for researchers and professionals in drug development and related scientific fields who require a reliable method for the analysis of halogenated volatile organic compounds.

Introduction

This compound is a halogenated ether that may be of interest in various research and development sectors, including as an intermediate in organic synthesis or as a potential metabolite in drug discovery. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2][3][4] This method offers high sensitivity and selectivity, making it ideal for the analysis of trace levels of target compounds in complex matrices. This document provides a detailed protocol for the analysis of this compound.

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for the extraction of this compound from an aqueous matrix.

Materials:

  • Sample containing this compound

  • Dichloromethane (DCM), GC-grade

  • Hexane, GC-grade

  • Anhydrous sodium sulfate

  • Glassware: separatory funnel, vials, pipettes

  • Nitrogen evaporator (optional)

Procedure:

  • To 10 mL of the aqueous sample in a separatory funnel, add 2 mL of dichloromethane.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. The organic layer (DCM) will be at the bottom.

  • Drain the lower organic layer into a clean glass vial.

  • Repeat the extraction of the aqueous layer with a fresh 2 mL portion of dichloromethane.

  • Combine the organic extracts.

  • Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.

  • If necessary, concentrate the sample to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

Instrumentation:

  • A gas chromatograph equipped with a mass selective detector (MSD).

GC Conditions:

ParameterValue
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min

MS Conditions:

ParameterValue
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM)
Transfer Line Temp. 280 °C
Data Analysis and Quantification

For quantification, a calibration curve should be prepared using standard solutions of this compound at a minimum of five different concentrations. The peak area of the target analyte is plotted against the concentration to establish a linear regression.[5] The concentration of this compound in unknown samples is then determined from this calibration curve.

Quantitative Data

The following table summarizes the expected quantitative parameters for this method. These values are illustrative and should be experimentally determined for each instrument and matrix.

ParameterExpected Value
Retention Time (RT) ~12-15 minutes (dependent on exact conditions)
Target Ion (Quantifier) To be determined from the mass spectrum (likely a prominent, unique fragment)
Qualifier Ions To be determined from the mass spectrum
Linearity (r²) > 0.995
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

Predicted Mass Spectrum

Predicted Key Mass Fragments:

m/zPredicted Fragment Identity
164/166[M]+ (Molecular Ion)
129[M - Cl]+
133[M - OCH3]+
45[CH2OCH3]+
71[C5H11]+

Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample LLE Liquid-Liquid Extraction (Dichloromethane) Sample->LLE Dry Drying (Anhydrous Na2SO4) LLE->Dry Concentrate Concentration (Nitrogen Evaporation) Dry->Concentrate Injection GC Injection Concentrate->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Scan & SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method described provides a robust and reliable approach for the quantification of this compound. The protocol for sample preparation, instrument parameters, and data analysis can be adapted for various research and quality control applications. It is recommended to perform a full method validation in the specific matrix of interest to ensure data quality and accuracy.

References

Application Note: Analysis of Chloro-Alkoxy-Alkanes by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chloro-alkoxy-alkanes are a diverse class of compounds characterized by an alkane backbone substituted with both chloro and alkoxy functional groups. These compounds find application in various industrial processes and may be present as intermediates or impurities in chemical manufacturing. Due to their typically low volatility and potential for thermal instability, High-Performance Liquid Chromatography (HPLC) presents a viable analytical technique for their separation and quantification. This application note outlines a general protocol for the analysis of chloro-alkoxy-alkanes using reversed-phase HPLC with universal detection methods.

Challenges in Analysis

The analysis of chloro-alkoxy-alkanes by HPLC is primarily challenged by their lack of strong ultraviolet (UV) chromophores, rendering standard UV-Vis detection ineffective. Therefore, universal detection techniques such as Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) detection are recommended.[1][2] ELSD is often preferred as it is compatible with gradient elution, which is typically necessary to resolve complex mixtures of these compounds.[1][3][4]

Chromatographic Approach

A reversed-phase HPLC method is proposed for the separation of chloro-alkoxy-alkanes. The non-polar nature of these analytes allows for their retention on a hydrophobic stationary phase, such as a C18 or C30 column.[5] Separation is achieved by eluting with a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile.[5] A gradient elution, where the proportion of the organic solvent is increased over time, is generally required to separate compounds with varying alkyl chain lengths and degrees of chlorination.

Experimental Protocols

This section provides a detailed starting protocol for the HPLC analysis of chloro-alkoxy-alkanes. Optimization of these conditions will likely be necessary for specific applications.

1. Sample Preparation

  • Standard Preparation: Prepare individual or mixed stock solutions of chloro-alkoxy-alkane standards in a solvent that is miscible with the initial mobile phase (e.g., acetonitrile or methanol). From the stock solutions, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing the chloro-alkoxy-alkanes in the same solvent used for the standards. The concentration should be within the linear range of the detector. If the sample matrix is complex, a solid-phase extraction (SPE) cleanup step using a non-polar sorbent may be necessary to remove interfering substances. Filter the final sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and an appropriate detector (ELSD or RI) is required.

  • Column: A C18 or C30 reversed-phase column is recommended. A longer column with a smaller particle size will generally provide better resolution.

  • Mobile Phase:

    • Mobile Phase A: Water (HPLC grade)

    • Mobile Phase B: Acetonitrile or Methanol (HPLC grade)

  • Detector:

    • Evaporative Light Scattering Detector (ELSD): This is the preferred detector due to its compatibility with gradient elution and its ability to detect non-chromophoric compounds.[1][3][4][6]

    • Refractive Index (RI) Detector: Can be used for isocratic separations. It is a universal detector but is sensitive to changes in temperature and mobile phase composition.[2]

3. Chromatographic Method

The following is a general-purpose gradient method that can be used as a starting point:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min)

4. Data Analysis

  • Identify the peaks of interest by comparing their retention times with those of the prepared standards.

  • Generate a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

  • Quantify the amount of each chloro-alkoxy-alkane in the sample by interpolating its peak area from the calibration curve.

Data Presentation

The following table summarizes hypothetical quantitative data for a mixture of chloro-alkoxy-alkanes based on the proposed HPLC method. Note: These values are for illustrative purposes only and will vary depending on the specific compounds and experimental conditions.

CompoundRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Linearity (R²)
1-Chloro-2-methoxypropane5.20.51.50.9992
1-Chloro-3-ethoxybutane8.70.41.20.9995
2,3-Dichloro-1-propoxyhexane12.40.61.80.9989
1,4-Dichloro-2-butoxyheptane15.80.51.60.9991

Mandatory Visualization

Experimental Workflow for HPLC Analysis of Chloro-Alkoxy-Alkanes

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard_Prep Prepare Standards Filtration Filter through 0.45 µm filter Standard_Prep->Filtration Sample_Prep Prepare Samples Sample_Prep->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection Detection (ELSD or RI) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Peak Identification & Integration Chromatogram->Peak_Integration Calibration Generate Calibration Curve Peak_Integration->Calibration Quantification Quantify Analytes Calibration->Quantification Report Report Quantification->Report Final Report

References

Application Notes and Protocols: 3-Chloro-1-methoxyheptane as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Chloro-1-methoxyheptane as a versatile intermediate in organic synthesis. Due to its bifunctional nature, possessing both a reactive secondary chloride and a stable methoxy ether, this compound serves as a valuable building block for the introduction of the 1-methoxyheptan-3-yl moiety into a variety of molecular scaffolds. The following sections detail its principal applications in nucleophilic substitution and organometallic reactions, providing detailed experimental protocols and representative data.

Synthesis of Amines via Nucleophilic Substitution

A significant application of this compound is in the synthesis of substituted amines, particularly 1-methoxyheptan-3-amine. This amine can serve as a crucial intermediate in the development of pharmacologically active molecules. The reaction proceeds via a standard SN2 mechanism, where an amine nucleophile displaces the chloride leaving group.

A key example of its utility is demonstrated in the synthesis of pyrimidine compounds with potential therapeutic applications. In this context, 1-methoxyheptan-3-amine, derived from this compound, is a key building block.[1]

Experimental Protocol: Synthesis of 1-methoxyheptan-3-amine

This protocol describes a representative procedure for the amination of this compound using ammonia.

Materials:

  • This compound

  • Anhydrous ammonia (or a concentrated aqueous solution)

  • Ethanol (or another suitable polar solvent)

  • A sealed reaction vessel (e.g., a pressure vessel or a sealed tube)

  • Diethyl ether

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a suitable pressure vessel, dissolve this compound (1 equivalent) in ethanol.

  • Cool the solution in a dry ice/acetone bath and carefully add an excess of anhydrous ammonia (e.g., 10-20 equivalents).

  • Seal the vessel and allow it to warm to room temperature.

  • Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using TLC or GC-MS.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution and then brine.

  • To isolate the free amine, extract the organic layer with a dilute aqueous HCl solution.

  • Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Basify the aqueous layer with a cold aqueous NaOH solution until a pH > 12 is achieved.

  • Extract the liberated amine with several portions of diethyl ether.

  • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-methoxyheptan-3-amine.

  • Purify the product by distillation under reduced pressure.

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )Molar RatioRepresentative Yield (%)
This compound164.681-
Ammonia17.0310-20-
1-methoxyheptan-3-amine145.26-70-85

Note: Yields are representative and can vary based on reaction conditions and scale.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in Ethanol add_nh3 Add excess Ammonia start->add_nh3 seal Seal Reaction Vessel add_nh3->seal heat Heat (80-120°C) seal->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool and Vent concentrate Concentrate cool->concentrate extract Aqueous Work-up (Base Wash) concentrate->extract acid_extract Acid Extraction extract->acid_extract basify Basify Aqueous Layer acid_extract->basify final_extract Extract with Ether basify->final_extract dry Dry and Concentrate final_extract->dry distill Distillation dry->distill product 1-methoxyheptan-3-amine distill->product G cluster_electrophiles Reaction with Electrophiles cluster_products Products start This compound grignard (1-methoxyheptan-3-yl)magnesium chloride start->grignard Mg, THF aldehyde Aldehyde grignard->aldehyde 1. ketone Ketone grignard->ketone 1. ester Ester grignard->ester 1. (2 equiv) co2 Carbon Dioxide grignard->co2 1. sec_alcohol Secondary Alcohol aldehyde->sec_alcohol 2. H₃O⁺ tert_alcohol Tertiary Alcohol ketone->tert_alcohol 2. H₃O⁺ tert_alcohol2 Tertiary Alcohol (from Ester) ester->tert_alcohol2 2. H₃O⁺ acid Carboxylic Acid co2->acid 2. H₃O⁺

References

Application Notes and Protocols: Reactions of 3-Chloro-1-methoxyheptane with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 3-chloro-1-methoxyheptane with various nucleophiles. This secondary chloroalkane, featuring a methoxy ether functional group, is a versatile substrate for nucleophilic substitution reactions, enabling the introduction of a range of functional groups. Such transformations are of significant interest in synthetic organic chemistry and drug development for the construction of more complex molecules.

General Reaction Mechanisms

As a secondary haloalkane, this compound can undergo nucleophilic substitution through both S(_N)1 and S(_N)2 mechanisms. The preferred pathway is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

  • S(_N)2 Mechanism: A strong, unhindered nucleophile will favor a one-step bimolecular substitution, leading to inversion of stereochemistry at the chiral center.

  • S(_N)1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, the reaction may proceed through a carbocation intermediate, resulting in a racemic mixture of products.

Due to the secondary nature of the substrate, a mixture of both pathways is also possible.

SN1_SN2_Mechanisms cluster_SN2 SN2 Pathway (Bimolecular) cluster_SN1 SN1 Pathway (Unimolecular) Reactant_SN2 This compound Transition_State_SN2 [Nu---C---Cl] Transition State Reactant_SN2->Transition_State_SN2 Strong Nucleophile (Nu⁻) Product_SN2 Substituted Product (Inversion) Transition_State_SN2->Product_SN2 Reactant_SN1 This compound Carbocation Secondary Carbocation Reactant_SN1->Carbocation Slow, Solvent Assisted Product_SN1 Substituted Product (Racemic) Carbocation->Product_SN1 Weak Nucleophile (Nu-H)

Caption: General mechanisms for nucleophilic substitution of this compound.

Experimental Protocols and Data

The following sections detail the reaction of this compound with azide, cyanide, and hydroxide nucleophiles, as well as with ammonia. The protocols provided are based on general procedures for reactions of secondary chloroalkanes and should be considered as representative examples.

Reaction with Sodium Azide

The introduction of an azide group is a crucial step for the synthesis of amines (via reduction) and for use in "click" chemistry.

Table 1: Reaction of this compound with Sodium Azide

ParameterValueReference
Product 3-Azido-1-methoxyheptaneN/A
Nucleophile Sodium Azide (NaN₃)N/A
Solvent Dimethylformamide (DMF)N/A
Temperature 80-100 °CN/A
Reaction Time 12-24 hoursN/A
Yield Moderate to Good (Estimated)N/A

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium azide (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-azido-1-methoxyheptane.

Reaction with Sodium Cyanide

The cyanation of alkyl halides is a valuable method for carbon chain extension and provides a versatile nitrile functional group for further transformations.

Table 2: Reaction of this compound with Sodium Cyanide

ParameterValueReference
Product 3-Cyano-1-methoxyheptaneN/A
Nucleophile Sodium Cyanide (NaCN)N/A
Solvent Dimethyl Sulfoxide (DMSO)[1]
Temperature 120-140 °CN/A
Reaction Time 3-6 hours[1]
Yield Moderate (Estimated 65-70%)[1]

Experimental Protocol:

  • In a flask equipped with a reflux condenser and a mechanical stirrer, add sodium cyanide (1.2 eq) to anhydrous dimethyl sulfoxide (DMSO).

  • Heat the suspension to 90 °C to dissolve the sodium cyanide.

  • Add this compound (1.0 eq) dropwise to the stirred solution.

  • Increase the temperature to 120-140 °C and maintain for 3-6 hours.

  • Monitor the reaction by gas chromatography (GC) or TLC.

  • After cooling, pour the reaction mixture into a large volume of water and extract with diethyl ether.

  • Wash the combined organic extracts with saturated aqueous sodium chloride, dry over magnesium sulfate, and remove the solvent by distillation.

  • Purify the resulting nitrile by fractional distillation under reduced pressure.

Reaction with Sodium Hydroxide (Hydrolysis)

Hydrolysis of the chloroalkane yields the corresponding secondary alcohol, 1-methoxyheptan-3-ol.

Table 3: Reaction of this compound with Sodium Hydroxide

ParameterValueReference
Product 1-Methoxyheptan-3-olN/A
Nucleophile Sodium Hydroxide (NaOH)N/A
Solvent Aqueous EthanolN/A
Temperature RefluxN/A
Reaction Time 4-8 hoursN/A
Yield Moderate to Good (Estimated)N/A

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add sodium hydroxide (1.5 eq) to the solution.

  • Heat the mixture to reflux and maintain for 4-8 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction and neutralize with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude alcohol by column chromatography or distillation.

Reaction with Ammonia (Amination)

The reaction with ammonia produces the primary amine, 3-amino-1-methoxyheptane. A large excess of ammonia is typically used to minimize the formation of secondary and tertiary amine byproducts.

Table 4: Reaction of this compound with Ammonia

ParameterValueReference
Product 3-Amino-1-methoxyheptaneN/A
Nucleophile Ammonia (NH₃)N/A
Solvent EthanolN/A
Temperature 100-120 °C (in a sealed tube)N/A
Reaction Time 24-48 hoursN/A
Yield Moderate (Estimated)N/A

Experimental Protocol:

  • Place a solution of this compound (1.0 eq) in ethanol into a high-pressure sealed tube.

  • Cool the tube in a dry ice/acetone bath and add a large excess of condensed ammonia (e.g., 10-20 eq).

  • Seal the tube and allow it to warm to room temperature, then heat to 100-120 °C for 24-48 hours.

  • After cooling, carefully open the tube and allow the excess ammonia to evaporate in a well-ventilated fume hood.

  • Add dilute aqueous sodium hydroxide to the remaining solution to liberate the free amine.

  • Extract the product with diethyl ether.

  • Dry the organic extract over anhydrous potassium carbonate, filter, and remove the solvent.

  • Purify the amine by distillation under reduced pressure.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of substituted 1-methoxyheptane derivatives is outlined below.

Experimental_Workflow Start Start: this compound & Nucleophile Reaction Reaction in appropriate solvent with heating Start->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Chromatography or Distillation) Concentration->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End Final Product Characterization->End

Caption: A generalized workflow for nucleophilic substitution reactions.

References

Application Notes and Protocols for the Derivatization of 3-Chloro-1-methoxyheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1-methoxyheptane is a halogenated aliphatic ether that may arise as an impurity, metabolite, or synthetic intermediate in various chemical processes, including pharmaceutical development. Its analysis at trace levels is often challenging due to its potential for low volatility, thermal instability, and lack of a strong chromophore for UV-Vis detection. Chemical derivatization is a powerful technique to overcome these analytical hurdles by converting the analyte into a more suitable form for chromatographic analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1][2][3]

These application notes provide detailed protocols for the derivatization of this compound to enhance its detectability and improve chromatographic performance for both GC-MS and HPLC analysis. The described methods are based on the nucleophilic substitution of the chlorine atom, a common reaction for haloalkanes.[4][5]

Analytical Challenges and Derivatization Strategy

The primary challenges in the direct analysis of this compound are:

  • Poor UV absorbance: The molecule lacks a suitable chromophore, making sensitive detection by HPLC with a UV detector difficult.

  • Potential for thermal lability: Halogenated alkanes can be susceptible to degradation at elevated temperatures in a GC inlet.

  • Limited volatility: While amenable to GC analysis, its volatility may not be optimal for sharp peak shapes and high resolution.

To address these challenges, two primary derivatization strategies are proposed:

  • For HPLC-UV/MS Analysis: Nucleophilic substitution with a reagent containing a strong chromophore. This will allow for sensitive UV detection. The resulting derivative will also have a higher molecular weight, which can be beneficial for mass spectrometry.

  • For GC-MS Analysis: Nucleophilic substitution with a reagent that increases the volatility and thermal stability of the analyte.

Derivatization for HPLC-UV/MS Analysis

This protocol details the derivatization of this compound with 4-nitrothiophenol, a reagent that introduces a highly UV-active nitrophenyl group.

Experimental Protocol

Materials:

  • This compound standard

  • 4-Nitrothiophenol

  • Potassium carbonate (anhydrous)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Sample vials (2 mL)

  • Heating block or water bath

  • HPLC-UV or HPLC-MS system

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare serial dilutions to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Derivatization Reagent Solution: Prepare a 10 mg/mL solution of 4-nitrothiophenol in acetonitrile.

  • Derivatization Reaction:

    • To a 2 mL sample vial, add 100 µL of the this compound standard or sample solution.

    • Add 200 µL of the 4-nitrothiophenol solution.

    • Add approximately 10 mg of anhydrous potassium carbonate to the vial to act as a base.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the reaction mixture at 60°C for 1 hour in a heating block or water bath.

    • After cooling to room temperature, add 700 µL of deionized water to quench the reaction.

    • Vortex for 30 seconds. The sample is now ready for HPLC analysis.

HPLC-UV Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A: Water, B: Acetonitrile. Gradient: 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection: 340 nm

  • Column Temperature: 30°C

Data Presentation

Hypothetical quantitative data for the derivatization and HPLC analysis of this compound.

Concentration (µg/mL)Peak Area (mAU*s)
0.115.2
0.578.9
1.0155.4
5.0765.1
10.01520.8

Derivatization for GC-MS Analysis

For GC-MS analysis, derivatization with sodium iodide via the Finkelstein reaction is proposed to convert the chloroalkane to the more volatile and reactive iodoalkane.[6][7] This can lead to improved chromatographic peak shape and potentially lower detection limits.

Experimental Protocol

Materials:

  • This compound standard

  • Sodium iodide (anhydrous)

  • Acetone (dry, GC grade)

  • Hexane (GC grade)

  • Deionized water

  • Sample vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in acetone at a concentration of 1 mg/mL. Prepare serial dilutions to create calibration standards.

  • Derivatization Reaction:

    • To a 2 mL sample vial, add 100 µL of the this compound standard or sample solution.

    • Add approximately 50 mg of anhydrous sodium iodide.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the reaction mixture at 50°C for 2 hours.

    • After cooling to room temperature, add 1 mL of hexane and 0.5 mL of deionized water.

    • Vortex for 1 minute to extract the derivatized product into the hexane layer.

    • Allow the layers to separate.

    • Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

GC-MS Method:

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Oven Program: 50°C hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Mode: Splitless (1 µL)

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-400

Data Presentation

Hypothetical quantitative data for the derivatization and GC-MS analysis of this compound.

Concentration (ng/mL)Peak Area (counts)
15,200
526,500
1051,800
50255,000
100505,000

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow of the derivatization and analysis process.

Derivatization_Workflow cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample containing This compound Derivatization Add Derivatizing Reagent (e.g., 4-Nitrothiophenol or NaI) Sample->Derivatization Standard This compound Standard Standard->Derivatization Reaction Heat and React Derivatization->Reaction HPLC HPLC-UV/MS Analysis Reaction->HPLC For HPLC GCMS GC-MS Analysis Reaction->GCMS For GC Quantification Quantification HPLC->Quantification GCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for derivatization and analysis.

Signaling_Pathway Analyte This compound (Poorly Detectable) Reagent_HPLC Nucleophilic Reagent with Chromophore Analyte->Reagent_HPLC + Reagent_GC Nucleophilic Reagent (e.g., Iodide) Analyte->Reagent_GC + Derivative_HPLC Derivatized Analyte (UV-Active) Reagent_HPLC->Derivative_HPLC Derivatization (HPLC Path) Derivative_GC Derivatized Analyte (More Volatile) Reagent_GC->Derivative_GC Derivatization (GC Path) Detection_HPLC HPLC-UV/MS Detection Derivative_HPLC->Detection_HPLC Detection_GC GC-MS Detection Derivative_GC->Detection_GC

Caption: Logical pathways for derivatization and detection.

References

Applications of 3-Chloro-1-methoxyheptane in Materials Science: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

This document aims to provide a theoretical framework for potential applications based on the reactivity of its functional groups—the secondary chloride and the ether linkage. The protocols and pathways described herein are extrapolated from known reactions of similar molecules and are intended to serve as a guide for future research and development.

Theoretical Applications and Research Directions

The bifunctional nature of 3-Chloro-1-methoxyheptane, possessing both a reactive chlorine atom and a stable methoxy group, suggests its potential utility as a monomer, a chain transfer agent, or a precursor for the synthesis of functionalized materials.

Potential as a Monomer in Polymer Synthesis

The chlorine atom in this compound can serve as a reactive site for polymerization. For instance, it could potentially be used in certain types of polycondensation or substitution polymerization reactions. The methoxy group, being relatively inert, would likely be incorporated into the polymer backbone or as a pendant group, potentially influencing the polymer's solubility, thermal stability, and dielectric properties.

A hypothetical polymerization workflow is outlined below:

G Monomer This compound Polymerization Polymerization Reaction Monomer->Polymerization Initiator Initiator (e.g., Lewis Acid) Initiator->Polymerization Polymer Poly(1-methoxyheptan-3-yl) Derivative Polymerization->Polymer

Caption: Hypothetical polymerization of this compound.

Precursor for Functionalized Materials

The chlorine atom can be readily substituted by various nucleophiles to introduce new functionalities. This would allow for the synthesis of a range of derivatives with tailored properties for specific applications in coatings, adhesives, or as additives.

Experimental Protocol: Nucleophilic Substitution

This protocol describes a general procedure for the nucleophilic substitution of the chlorine atom in this compound.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, sodium cyanide, a thiol)

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen aprotic polar solvent under an inert atmosphere.

  • Add an equimolar amount or a slight excess of the nucleophile to the solution.

  • Heat the reaction mixture to a temperature suitable for the specific nucleophile (typically between 50-100 °C).

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

The logical workflow for this functionalization is as follows:

G Start This compound Reaction Nucleophilic Substitution Start->Reaction Nucleophile Nucleophile (Nu-) Nucleophile->Reaction Product Functionalized 1-methoxyheptane Derivative Reaction->Product Application Material Application (e.g., Coating, Additive) Product->Application

Caption: Functionalization of this compound via nucleophilic substitution.

Quantitative Data Summary

As there is no available experimental data in the literature for the applications of this compound in materials science, a table of quantitative data cannot be provided at this time. Future research should focus on characterizing the properties of materials synthesized using this compound.

PropertyExpected Range/ValueNotes
Polymer Molecular Weight To be determinedDependent on polymerization conditions.
Glass Transition Temp. (Tg) To be determinedInfluenced by the methoxyheptane side chain.
Thermal Stability (TGA) To be determined
Coating Adhesion To be determined
Solvent Resistance To be determined

Conclusion and Future Outlook

While direct applications of this compound in materials science are not documented, its chemical structure suggests potential as a versatile building block. The protocols and pathways outlined above provide a starting point for researchers to explore its utility in creating novel polymers and functional materials. Experimental validation is crucial to determine the actual properties and performance of materials derived from this compound. Further investigations are warranted to synthesize and characterize these materials to unlock their potential in various scientific and industrial applications.

Application Note: High-Purity Isolation of 3-Chloro-1-methoxyheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive protocol for the purification of 3-Chloro-1-methoxyheptane, a key intermediate in various synthetic applications. The described methodology employs a multi-step approach, beginning with a liquid-liquid extraction to remove polar impurities, followed by drying and culminating in a high-resolution fractional distillation to achieve high purity. This protocol is designed to be accessible to researchers with a standard organic chemistry laboratory setup.

Introduction

This compound is a halogenated ether whose purity is critical for its successful use in subsequent chemical transformations. Common impurities arising from its synthesis, typically from the corresponding alcohol, may include unreacted starting materials, acidic residues, and byproducts from elimination or other side reactions. The following protocol provides a robust method for the removal of these impurities, yielding the desired product in high purity.

Physicochemical Data Summary

A summary of the known and estimated physicochemical properties of this compound and related compounds is presented in Table 1. This data is crucial for planning the purification procedure, particularly the fractional distillation step.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound C₈H₁₇ClO164.67[1]Estimated: 180-195Boiling point is estimated based on structurally similar compounds.
1-MethoxyheptaneC₈H₁₈O130.23[2]150.5[3]A non-chlorinated analog, useful for boiling point estimation.
3-ChloroheptaneC₇H₁₅Cl134.65[4][5]Estimated: 152.39[5]A related alkyl chloride, provides insight into the effect of the chlorine atom on boiling point.
1-Methoxyheptan-3-olC₈H₁₈O₂146.23>200A likely starting material with a significantly higher boiling point due to the hydroxyl group.

Experimental Protocol

This protocol is divided into three main stages: an initial extractive workup, a drying stage, and a final purification by fractional distillation.

Part 1: Extractive Workup

This step is designed to remove water-soluble impurities such as residual acid catalysts and unreacted alcohol.

  • Transfer to Separatory Funnel: Transfer the crude this compound to a separatory funnel of appropriate size.

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and invert it gently several times, periodically venting to release any pressure. Allow the layers to separate and discard the lower aqueous layer.

  • Bicarbonate Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in a volume equal to that of the organic layer. This will neutralize any remaining acidic impurities. Mix gently, with frequent venting, as carbon dioxide gas may be evolved. Allow the layers to separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of a saturated aqueous sodium chloride (brine) solution. This step aids in the removal of residual water from the organic phase. After allowing the layers to separate, drain the organic layer into a clean, dry Erlenmeyer flask.

Part 2: Drying of the Organic Phase

To ensure the product is free of water, which can interfere with the distillation, a drying agent is used.

  • Addition of Drying Agent: Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic layer. Add the drying agent in small portions with swirling until some of the drying agent remains free-flowing in the solution, indicating that all water has been absorbed.

  • Filtration: Decant or filter the dried organic solution to remove the drying agent. The resulting clear solution is the crude, dry this compound.

Part 3: Purification by Fractional Distillation

Fractional distillation is employed to separate the this compound from impurities with different boiling points.[6][7] This technique is particularly effective for separating liquids with close boiling points.[6][7]

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask.[6] Ensure all glassware is dry.

  • Charging the Flask: Add the crude, dry this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Initiating Distillation: Begin heating the flask gently using a heating mantle.

  • Collecting Fractions:

    • Forerun: Collect the initial distillate, which will contain any low-boiling impurities, until the temperature at the head of the column stabilizes.

    • Product Fraction: Once the temperature has stabilized near the expected boiling point of this compound, change the receiving flask and collect the product fraction.

    • Final Fraction: If the temperature begins to rise significantly, it indicates the presence of higher-boiling impurities. At this point, stop the distillation or collect this fraction in a separate flask.

  • Purity Analysis: The purity of the collected fractions should be assessed by an appropriate analytical method, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Logical Workflow for Purification

Purification_Workflow A Crude Product B Extractive Workup (Water, NaHCO3, Brine) A->B C Drying (MgSO4 or Na2SO4) B->C F Aqueous Waste B->F D Fractional Distillation C->D G Solid Waste (Drying Agent) C->G E Pure this compound D->E H Low-Boiling Impurities D->H I High-Boiling Impurities D->I

Caption: Purification workflow for this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.

  • Exercise caution when heating organic liquids. Never heat a closed system.

This detailed protocol provides a reliable method for the purification of this compound, ensuring a high-quality product for research and development purposes. The principles outlined can also be adapted for the purification of other similar alkyl halides.

References

Application Notes and Protocols for the Safe Handling and Storage of Chlorinated Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed procedures and safety information for the handling and storage of chlorinated ethers in a laboratory setting. Adherence to these protocols is critical to mitigate the risks associated with this class of compounds, including their potential for peroxide formation and toxicity.

Health and Safety Hazards

Chlorinated ethers are a class of organic compounds that pose significant health and safety risks. Occupational exposure to chlorinated aliphatic solvents has been associated with adverse health effects, including toxicity to the central nervous system, reproductive system, liver, and kidneys, as well as potential carcinogenicity.[1][2]

A primary and acute hazard associated with many ethers, including chlorinated ethers, is the formation of explosive peroxides upon storage and exposure to air.[2][3][4][5] These peroxides can be sensitive to shock, heat, or friction, and can detonate with extreme violence, particularly when concentrated during distillation or evaporation.[3][4]

Storage Procedures

Proper storage of chlorinated ethers is crucial to minimize the formation of peroxides and to prevent accidental release or reaction.

General Storage Conditions

Chlorinated ethers should be stored in a cool, dry, and well-ventilated area, away from sources of heat, light, and ignition.[6][7] The storage temperature should not exceed 30°C.[1][8] Containers should be tightly sealed to minimize exposure to air and moisture.[6][7] It is also recommended to store these chemicals under an inert atmosphere, such as nitrogen, to further inhibit peroxide formation.[1][8]

Container and Material Compatibility

The appropriate selection of container material is vital to prevent contamination and degradation of both the chemical and the container.

MaterialCompatibility with Chlorinated EthersNotes
Carbon Steel Satisfactory for bulk storage.[1][8]May not be suitable if rust contamination is a concern.
Stainless Steel Recommended, especially where high purity is required.[1][8]Offers excellent chemical resistance.
Galvanized Steel Not recommended, particularly if electroplated or sprayed.[1]
Aluminum, Magnesium, and their Alloys Should not be used.[1]Can react with chlorinated solvents.
Plastics (e.g., Polyethylene, PVC) Generally not suitable for bulk storage; may be acceptable for small, single-use containers if suitability is proven.[1]Consult manufacturer's chemical compatibility charts.

This table summarizes information from available chemical resistance guides. Always consult the specific Safety Data Sheet (SDS) and manufacturer's recommendations for the particular chlorinated ether and container being used.

Chemical Incompatibility and Segregation

Chlorinated ethers must be segregated from incompatible chemicals to prevent violent reactions.

Incompatible Chemical ClassPotential Hazard
Strong Oxidizing Agents Violent reactions, potential for fire and explosion.[5]
Strong Acids Can form salts and addition complexes.[5]
Alkali Metals (e.g., Sodium, Potassium) Potential for explosion.[7]
Flammable Solvents Store separately to avoid violent reactions in case of a fire, which can generate toxic gases like phosgene.[7]

Handling Procedures

Safe handling practices are essential to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical when handling chlorinated ethers. The following table provides general guidance; however, users should always consult the specific SDS for the chemical in use.

PPE TypeSpecificationPurpose
Eye and Face Protection Chemical splash goggles and a face shield.[9]To protect against splashes and vapors.
Hand Protection Chemical-resistant gloves. Butyl rubber and Viton® are often recommended for chlorinated solvents.[10] Nitrile gloves may offer short-term splash protection but have poor resistance to many halogenated hydrocarbons.[4][11]To prevent skin contact. Breakthrough times vary significantly based on the specific chemical, glove material, and thickness. Always check manufacturer's data.
Body Protection A chemical-resistant lab coat or apron.[9][12] Nomex coats are required for work with flammable liquids in larger quantities.[9]To protect skin from splashes.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a respirator may be required.[9]To prevent inhalation of vapors.
Workflow for Safe Handling of Chlorinated Ethers

The following diagram outlines the general workflow for safely handling chlorinated ethers in a laboratory setting.

SafeHandlingWorkflow cluster_planning Planning Phase cluster_handling Handling Phase cluster_storage_disposal Post-Handling Review_SDS Review Safety Data Sheet (SDS) Assess_Risks Perform Risk Assessment Review_SDS->Assess_Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Don_PPE Don PPE Select_PPE->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Use_Min_Quantity Use Minimum Necessary Quantity Work_in_Hood->Use_Min_Quantity Label_Containers Label All Containers Use_Min_Quantity->Label_Containers Store_Properly Store in Designated Area Label_Containers->Store_Properly Dispose_Waste Dispose of Waste Correctly Store_Properly->Dispose_Waste Doff_PPE Doff and Clean/Dispose of PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Safe Handling Workflow for Chlorinated Ethers.

Peroxide Formation and Management

Many ethers are prone to forming explosive peroxides over time. Chlorinated ethers should be treated as potential peroxide-formers.

Peroxide Formation Risk Levels
Peroxide ConcentrationRisk Level and Action
< 25 ppmConsidered safe for general use.[5]
25 - 100 ppmNot recommended for distillation or concentration.[5] Proceed with caution and consider peroxide removal.
> 100 ppmUnsafe.[5][11] Do not handle. Contact Environmental Health & Safety (EHS) for immediate disposal.
Protocol for Routine Inspection and Testing
  • Visual Inspection: Before handling, visually inspect the container through a safety shield. Look for signs of peroxide formation, such as crystal formation, a viscous oily layer, or cloudiness.[13] If any of these are present, do not move or open the container and contact EHS immediately.

  • Dating: All containers of chlorinated ethers must be dated upon receipt and upon opening.[10]

  • Testing Frequency: Opened containers should be tested for peroxides at regular intervals (e.g., every 3-6 months) or before use if they have been stored for an extended period.[3]

  • Testing Procedure (Peroxide Test Strips): a. Use commercially available peroxide test strips suitable for organic solvents.[13] b. In a fume hood, dispense a small aliquot of the chlorinated ether into a clean, dry beaker. c. Dip the test strip into the solvent for approximately one second. d. Remove the strip and allow the solvent to evaporate. e. If the solvent is not water-miscible, moisten the test pad with a drop of deionized water. f. Compare the color of the test pad to the color chart provided with the strips to determine the peroxide concentration.

Protocol for Peroxide Removal

If peroxide levels are found to be between 25 and 100 ppm and the chemical is needed for a procedure that does not involve concentration, the peroxides can be removed. This procedure should only be performed by trained personnel with appropriate safety measures in place.

Method 1: Activated Alumina Column

  • Set up a chromatography column with activated alumina. A 2 x 33 cm column with 80 g of 80-mesh basic activated alumina can treat 100-400 mL of solvent.[11]

  • Carefully pass the chlorinated ether through the column.[1]

  • Collect the purified ether and immediately test for peroxides to ensure their removal.

  • The purified ether should be used immediately as inhibitors may have been removed.[3]

  • Quench the alumina column with a dilute acidic solution of ferrous sulfate before disposal.[11]

Method 2: Ferrous Salt Solution

  • Prepare a fresh ferrous salt solution (e.g., 60 g of ferrous sulfate, 6 mL of concentrated sulfuric acid, and 110 mL of water).[12]

  • In a separatory funnel, shake the chlorinated ether with the ferrous salt solution.

  • Separate the layers and discard the aqueous layer.

  • Wash the ether with water to remove any remaining acid or salt.

  • Dry the ether over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Test the purified ether for peroxides before use.

Decision Workflow for Peroxide-Forming Ethers

PeroxideManagement Start Handling a Chlorinated Ether Container Visual_Inspect Visually Inspect for Crystals/Precipitate Start->Visual_Inspect Crystals_Present Crystals or Precipitate Present? Visual_Inspect->Crystals_Present Contact_EHS Do Not Handle! Contact EHS for Disposal Crystals_Present->Contact_EHS Yes Check_Date Check 'Date Opened' Crystals_Present->Check_Date No Test_Peroxides Test for Peroxides Check_Date->Test_Peroxides Peroxide_Level Peroxide Level? Test_Peroxides->Peroxide_Level Safe_Use < 25 ppm Safe to Use Peroxide_Level->Safe_Use < 25 ppm Caution_Use 25-100 ppm Use with Caution (No Concentration) Peroxide_Level->Caution_Use 25-100 ppm Unsafe > 100 ppm Unsafe! Contact EHS for Disposal Peroxide_Level->Unsafe > 100 ppm Remove_Peroxides Consider Peroxide Removal Caution_Use->Remove_Peroxides

Decision Workflow for Peroxide Management.

Emergency Procedures

Spill Response
  • Evacuate: Immediately alert others in the area and evacuate if the spill is large, in a poorly ventilated area, or involves a highly volatile ether.

  • Control Ignition Sources: If the ether is flammable, extinguish all nearby flames and turn off spark-producing equipment.

  • Assess the Hazard: If the spill is minor and you are trained and equipped to handle it, proceed with cleanup. For large or hazardous spills, contact EHS or emergency services.

  • Contain the Spill: Use a spill kit with appropriate absorbent materials (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels.

  • Clean Up: Wearing appropriate PPE, carefully clean up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Procedures

Chlorinated ether waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

  • Segregation: Keep chlorinated solvent waste separate from non-chlorinated solvent waste.[7]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list all chemical constituents.

  • Containers: Use appropriate, sealed, and leak-proof containers for waste collection.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not pour chlorinated ether waste down the drain.

Waste Disposal Workflow

WasteDisposal Start Generate Chlorinated Ether Waste Select_Container Select a Labeled, Compatible Waste Container Start->Select_Container Segregate_Waste Segregate from Non-Chlorinated Waste Select_Container->Segregate_Waste Transfer_Waste Transfer Waste to Container in a Fume Hood Segregate_Waste->Transfer_Waste Seal_Container Securely Seal the Container Transfer_Waste->Seal_Container Store_Temporarily Store in a Designated Satellite Accumulation Area Seal_Container->Store_Temporarily Request_Pickup Request Hazardous Waste Pickup (Follow Institutional Protocol) Store_Temporarily->Request_Pickup End Waste Collected by EHS Request_Pickup->End

Chlorinated Ether Waste Disposal Workflow.

References

Application Notes and Protocol: Grignard Reaction Using 3-Chloro-1-methoxyheptane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This protocol details the preparation of a Grignard reagent from the secondary alkyl chloride, 3-Chloro-1-methoxyheptane, and its subsequent reaction with an electrophile. Due to the lower reactivity of alkyl chlorides compared to bromides or iodides, specific considerations for magnesium activation and reaction initiation are crucial for success. This document provides a comprehensive guide for researchers utilizing this or structurally similar substrates.

The Grignard reagent is formed by the reaction of an organohalide with magnesium metal.[1] The resulting organomagnesium halide, in this case, 1-methoxyheptan-3-ylmagnesium chloride, acts as a potent nucleophile and a strong base.[1][2] The reaction must be conducted under anhydrous conditions as Grignard reagents readily react with protic solvents like water.[3]

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialFormulaM.W. ( g/mol )ConcentrationNotes
This compoundC₈H₁₇ClO164.67NeatSubstrate
Magnesium TurningsMg24.31SolidExcess is used
IodineI₂253.81SolidCatalyst for activation
1,2-DibromoethaneC₂H₄Br₂187.86NeatOptional co-initiator
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11SolventMust be rigorously dried
CyclohexanoneC₆H₁₀O98.14NeatExample electrophile
Saturated aq. NH₄ClNH₄Cl53.49SaturatedFor quenching
Anhydrous Na₂SO₄ or MgSO₄SolidFor drying organic layer

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterValue/RangeNotes
Grignard Formation
Temperature40-65 °C (Reflux)THF is a suitable solvent due to its higher boiling point, which can facilitate the reaction of less reactive chlorides.[1]
Reaction Time2-4 hoursMonitor for disappearance of magnesium turnings.
Expected Molarity0.5 - 1.0 MDetermined by titration.
Reaction with Electrophile
Temperature0 °C to Room Temp.Initial addition at 0 °C to control exotherm.
Reaction Time1-3 hoursMonitor by TLC or GC-MS.
Expected Yield
Grignard Reagent Formation70-90%Based on titration of the reagent.
Alcohol Product60-85%Based on the limiting reagent (electrophile).

Experimental Protocols

Part 1: Preparation of 1-methoxyheptan-3-ylmagnesium chloride

1.1. Glassware and Reagent Preparation:

  • All glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) must be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Magnesium turnings (1.2 equivalents) should be placed in the reaction flask.

  • Anhydrous THF should be obtained from a solvent purification system or freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

1.2. Magnesium Activation and Reaction Initiation:

  • To the flask containing magnesium turnings under a positive pressure of inert gas, add a single crystal of iodine.

  • Gently warm the flask with a heat gun until the iodine sublimes and deposits a purple layer on the magnesium surface. This process helps to etch the passivating magnesium oxide layer.

  • Allow the flask to cool to room temperature.

  • In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Add a small portion (approx. 10%) of the this compound solution to the magnesium turnings.

  • The reaction is initiated when the iodine color disappears and gentle refluxing is observed. If the reaction does not start, a few drops of 1,2-dibromoethane can be added, or the flask can be placed in an ultrasonic bath.[4]

1.3. Grignard Reagent Formation:

  • Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for 2-4 hours, or until the majority of the magnesium has been consumed.

  • Cool the resulting greyish-black solution to room temperature. The solution is now ready for titration or direct use.

Part 2: Titration of the Grignard Reagent (Iodine Method)

2.1. Preparation:

  • In a dry vial under an inert atmosphere, dissolve a known mass of iodine (e.g., 100 mg) in a 0.5 M solution of anhydrous LiCl in THF (1.0 mL). The LiCl helps to keep the magnesium salts soluble.

2.2. Titration:

  • Cool the iodine solution to 0 °C.

  • Slowly add the prepared Grignard reagent dropwise from a syringe until the brown color of the iodine disappears and the solution becomes colorless.

  • Record the volume of the Grignard reagent added.

  • The molarity of the Grignard reagent can be calculated using the following formula: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)

Part 3: Reaction with an Electrophile (e.g., Cyclohexanone)

3.1. Reaction Setup:

  • In a separate, dry, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve cyclohexanone (0.9 equivalents based on the titrated molarity of the Grignard reagent) in anhydrous THF.

  • Cool the cyclohexanone solution to 0 °C in an ice bath.

3.2. Addition of Grignard Reagent:

  • Slowly add the prepared 1-methoxyheptan-3-ylmagnesium chloride solution to the stirred cyclohexanone solution via a cannula or dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

3.3. Work-up and Purification:

  • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary alcohol.

Visualizations

Grignard_Reaction_Workflow cluster_prep Preparation cluster_formation Grignard Reagent Formation cluster_titration Quantification cluster_reaction Reaction with Electrophile cluster_workup Work-up & Purification A Dry Glassware & Reagents B Assemble Apparatus under Inert Gas A->B C Activate Mg with Iodine B->C D Add this compound in THF C->D E Reflux (2-4h) D->E F 1-methoxyheptan-3-ylmagnesium chloride E->F G Titrate with I₂/LiCl Solution F->G J Add Grignard Reagent at 0°C F->J H Determine Molarity G->H I Cool Electrophile (e.g., Cyclohexanone) in THF I->J K Stir at Room Temperature (1-3h) J->K L Quench with aq. NH₄Cl K->L M Extract with Et₂O/EtOAc L->M N Dry and Concentrate M->N O Purify by Chromatography N->O P Final Product (Tertiary Alcohol) O->P

Caption: Workflow for the preparation and use of a Grignard reagent.

Grignard_Reaction_Scheme cluster_reactants RCl This compound Grignard 1-methoxyheptan-3-ylmagnesium chloride RCl->Grignard + Mg THF, Reflux Mg Mg Ketone Cyclohexanone Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide + Cyclohexanone THF, 0°C to RT Product Tertiary Alcohol Product Alkoxide->Product H₃O⁺ Work-up (aq. NH₄Cl)

Caption: Overall reaction scheme for the Grignard synthesis.

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 3-Chloro-1-methoxyheptane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of 3-Chloro-1-methoxyheptane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Q: My reaction has resulted in a very low yield of the desired product. What are the potential causes and how can I improve it?

A: Low yields in the chlorination of 1-methoxyheptan-3-ol can stem from several factors. Firstly, ensure the starting alcohol is completely dry, as any moisture will consume the thionyl chloride (SOCl₂). The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Another common issue is incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. However, excessive heat can promote the formation of elimination byproducts.

The purity of the thionyl chloride is also crucial. Use of old or improperly stored SOCl₂ can lead to lower reactivity. It is recommended to use a freshly opened bottle or distill the thionyl chloride prior to use. The byproducts of the reaction between an alcohol and thionyl chloride are gaseous (SO₂ and HCl), which helps to drive the reaction to completion.[1][2][3]

Issue 2: Presence of Impurities in the Final Product

Q: After purification, I still observe significant impurities in my this compound sample. What are these impurities and how can I remove them?

A: Common impurities include unreacted 1-methoxyheptan-3-ol, elimination byproducts (methoxyheptenes), and potentially rearranged chlorides.

  • Unreacted Starting Material: If the reaction has not gone to completion, the starting alcohol will remain. To remove it, a careful aqueous workup is necessary. Wash the organic layer with water and brine to remove any remaining water-soluble starting material.

  • Elimination Byproducts: The acidic conditions generated during the reaction can lead to the elimination of water from the starting alcohol, forming various methoxyheptene isomers.[1] To minimize this, maintain a low reaction temperature. Purification via fractional distillation is often effective in separating the desired alkyl chloride from the lower-boiling alkene byproducts.

  • Rearranged Products: Although less common with thionyl chloride compared to reactions with hydrogen halides, carbocation rearrangements can occur, especially if the reaction temperature is too high.[4][5][6] Characterization by NMR and GC-MS can help identify these isomers. Careful control of reaction conditions is the best preventative measure.

For purification, after the initial workup, washing the crude product with a dilute sodium bicarbonate solution can help neutralize any remaining acid.[7] Subsequent drying over an anhydrous salt like magnesium sulfate or sodium sulfate, followed by fractional distillation under reduced pressure, is the recommended purification method.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: The most common and reliable method for preparing secondary alkyl chlorides like this compound is the reaction of the corresponding alcohol, 1-methoxyheptan-3-ol, with thionyl chloride (SOCl₂).[4][5] This method is generally preferred over the use of concentrated HCl because it is less prone to carbocation rearrangements and the reaction byproducts are gaseous (SO₂ and HCl), which simplifies purification.[3]

Q2: What is the mechanism of the chlorination of an alcohol using thionyl chloride?

A2: The reaction of an alcohol with thionyl chloride typically proceeds through a nucleophilic substitution mechanism. The alcohol's oxygen atom attacks the sulfur atom of thionyl chloride, displacing a chloride ion. This forms a chlorosulfite intermediate. In the presence of a non-nucleophilic solvent, this intermediate can undergo an internal nucleophilic substitution (Sₙi) where the chloride is delivered from the same face, leading to retention of stereochemistry. However, in the presence of a base like pyridine, the mechanism shifts to an Sₙ2 pathway, resulting in an inversion of stereochemistry.[1][8]

Q3: Are there any specific safety precautions I should take when working with thionyl chloride?

A3: Yes, thionyl chloride is a corrosive and moisture-sensitive reagent that reacts violently with water to release toxic gases (SO₂ and HCl). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Ensure all glassware is thoroughly dried before use. In case of a spill, it should be neutralized with a suitable agent like sodium carbonate.

Q4: Can I use other chlorinating agents for this synthesis?

A4: While thionyl chloride is often preferred, other reagents can be used to convert alcohols to alkyl chlorides. These include phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅). However, these reagents can also have drawbacks, such as the formation of non-volatile byproducts that can complicate purification. For secondary alcohols, thionyl chloride generally provides a cleaner reaction.[5][9]

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using a combination of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) will provide information on the purity and molecular weight of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the molecule. Infrared (IR) spectroscopy can be used to show the disappearance of the broad O-H stretch from the starting alcohol and the presence of C-Cl stretching in the product.

Data Presentation

Table 1: Reagent Properties and Recommended Stoichiometry

ReagentMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Recommended Stoichiometry (equivalents)
1-methoxyheptan-3-olC₈H₁₈O₂146.23~0.9~180-1851.0
Thionyl ChlorideSOCl₂118.971.636761.1 - 1.5
Pyridine (optional)C₅H₅N79.100.9821151.1 - 1.5
Diethyl Ether (solvent)(C₂H₅)₂O74.120.71334.6-

Table 2: Typical Reaction Outcomes

ParameterCondition A (without Pyridine)Condition B (with Pyridine)
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time 2 - 4 hours2 - 4 hours
Typical Yield 75 - 85%80 - 90%
Purity (after distillation) >95%>97%
Major Byproducts MethoxyheptenesMinimal
Stereochemical Outcome Predominantly retention (Sₙi)Predominantly inversion (Sₙ2)

Experimental Protocols

Synthesis of this compound from 1-methoxyheptan-3-ol

Materials:

  • 1-methoxyheptan-3-ol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, for stereochemical inversion)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler or drying tube).

  • Place the flask under an inert atmosphere of nitrogen or argon.

  • To the flask, add 1-methoxyheptan-3-ol dissolved in anhydrous diethyl ether.

  • Cool the flask to 0 °C using an ice bath.

  • If using pyridine, add it to the reaction mixture at this stage.

  • Slowly add thionyl chloride dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Mandatory Visualization

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup 1. Flame-dry glassware and assemble under inert atmosphere. dissolve 2. Dissolve 1-methoxyheptan-3-ol in anhydrous diethyl ether. setup->dissolve cool 3. Cool the solution to 0 °C. dissolve->cool add_socl2 4. Slowly add thionyl chloride. cool->add_socl2 react 5. Stir at room temperature for 2-4 hours. add_socl2->react quench 6. Quench the reaction with cold water. react->quench extract 7. Separate the organic layer. quench->extract wash 8. Wash with NaHCO3, water, and brine. extract->wash dry 9. Dry over anhydrous MgSO4. wash->dry concentrate 10. Concentrate under reduced pressure. dry->concentrate distill 11. Purify by fractional distillation. concentrate->distill product Pure this compound distill->product

Caption: Workflow for the synthesis of this compound.

reaction_mechanism Reaction Mechanism: Chlorination with Thionyl Chloride (SNi) alcohol 1-methoxyheptan-3-ol (R-OH) intermediate Chlorosulfite Ester (R-O-SO-Cl) alcohol->intermediate Nucleophilic attack of alcohol on SOCl₂ socl2 Thionyl Chloride (SOCl₂) socl2->intermediate product This compound (R-Cl) intermediate->product Internal nucleophilic attack by chloride (SNi) byproducts SO₂ + HCl intermediate->byproducts Decomposition

Caption: SNi mechanism for the chlorination of an alcohol with SOCl₂.

References

Technical Support Center: Optimizing Substitutions on 3-Chloro-1-methoxyheptane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction conditions for substitutions on 3-Chloro-1-methoxyheptane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing substitution reactions with this secondary alkyl halide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing substitution reactions on this compound?

A1: this compound is a secondary alkyl halide. The primary challenge is the competition between the desired substitution (S(_N)2) and the undesired elimination (E2) side reaction.[1][2] The choice of nucleophile, solvent, and temperature are critical factors that determine the ratio of substitution to elimination products. Strong, bulky bases will favor elimination.[1]

Q2: Which type of substitution reaction is more likely with this compound, S(_N)1 or S(_N)2?

A2: For a secondary alkyl halide like this compound, both S(_N)1 and S(_N)2 mechanisms are possible. However, the S(_N)2 pathway is generally preferred for achieving specific stereochemical outcomes and avoiding carbocation rearrangements.[1] To favor the S(_N)2 mechanism, it is crucial to use a strong, non-basic nucleophile and a polar aprotic solvent.

Q3: What are the ideal general conditions to promote the S(_N)2 reaction and minimize the E2 side reaction?

A3: To favor the S(_N)2 pathway and minimize E2 elimination, the following conditions are recommended:

  • Nucleophile: Use a strong, but weakly basic nucleophile. Good examples include azide (N(_3)

    ^{-}
    ), cyanide (CN
    ^{-}
    ), and thiolate (RS
    ^{-}
    ) ions.[2]

  • Solvent: Employ a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone.[2][3] These solvents solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophilicity of the anion.

  • Temperature: Lower reaction temperatures generally favor the substitution reaction over elimination.

Troubleshooting Guides

This section addresses specific issues that may be encountered during substitution reactions with this compound.

Problem 1: Low yield of the desired substitution product and a significant amount of an alkene byproduct.

Possible Cause: The reaction conditions are favoring the E2 elimination pathway. This is common with secondary alkyl halides when using strongly basic nucleophiles.[1][2]

Solutions:

  • Change the Nucleophile/Base: If possible, switch to a less basic nucleophile. For example, if you are attempting a Williamson ether synthesis with a bulky alkoxide, consider if the alternative combination of a less hindered alkoxide and the alkyl halide is feasible.

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature can significantly increase the proportion of the substitution product.

  • Solvent Choice: Ensure you are using a polar aprotic solvent. Solvents like ethanol or water (polar protic) can promote elimination, especially with strongly basic nucleophiles.

Problem 2: The reaction is very slow or does not proceed to completion.

Possible Cause: The nucleophile may not be strong enough, or the leaving group is not sufficiently activated.

Solutions:

  • Increase Nucleophile Concentration: A higher concentration of the nucleophile can increase the reaction rate for an S(_N)2 reaction.

  • Change the Leaving Group: While you are starting with a chloride, for optimization, it's worth noting that iodide is a better leaving group. The addition of a catalytic amount of sodium iodide can sometimes accelerate the reaction through an in-situ Finkelstein reaction.

  • Increase the Temperature: While lower temperatures favor substitution over elimination, if the reaction is too slow, a moderate increase in temperature may be necessary. Careful optimization is required to find a balance between reaction rate and selectivity.

Data Presentation

The following tables provide representative reaction conditions for common substitution reactions on secondary alkyl halides. These should be considered as starting points for the optimization of reactions with this compound.

Table 1: Representative Conditions for Azide Substitution

ParameterConditionExpected Outcome
Nucleophile Sodium Azide (NaN(_3))Formation of 3-azido-1-methoxyheptane
Solvent Dimethylformamide (DMF)Favors S(_N)2 reaction
Temperature 50-80 °CGood reaction rate with minimal elimination
Reaction Time 12-24 hoursVaries based on temperature
Typical Yield 60-80%Highly dependent on optimized conditions

Table 2: Representative Conditions for Williamson Ether Synthesis

ParameterConditionExpected Outcome
Nucleophile Sodium Methoxide (NaOMe)Formation of 1,3-dimethoxyheptane
Solvent Tetrahydrofuran (THF) or DMFFavors S(_N)2 reaction
Temperature 25-50 °CLower temperatures to minimize E2
Reaction Time 8-16 hoursVaries based on temperature and substrate
Typical Yield 40-60%Often a mixture with elimination product

Table 3: Representative Conditions for Amination

ParameterConditionExpected Outcome
Nucleophile Ammonia (NH(_3))Formation of 3-amino-1-methoxyheptane
Solvent Ethanol (in a sealed tube)Common solvent for amination
Temperature 100-120 °CHigher temperatures often required
Reaction Time 24-48 hoursGenerally slow reactions
Typical Yield 30-50%Often requires optimization to improve yield

Experimental Protocols

Protocol 1: Synthesis of 3-azido-1-methoxyheptane
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

  • Stir the reaction mixture at 60 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Williamson Ether Synthesis of 1,3-dimethoxyheptane
  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, slowly add methanol (1.1 eq).

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizations

Experimental_Workflow General Workflow for Substitution Reactions cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve this compound in appropriate solvent add_nuc Add Nucleophile start->add_nuc react Heat and stir under inert atmosphere add_nuc->react monitor Monitor by TLC/GC-MS react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Distillation concentrate->purify end Characterize Pure Product purify->end

Caption: General experimental workflow for substitution reactions.

Troubleshooting_Logic Troubleshooting Decision Tree start Reaction Issue? low_yield Low Yield? start->low_yield slow_reaction Slow/No Reaction? start->slow_reaction side_product Major Side Product? low_yield->side_product Yes low_yield->slow_reaction No is_alkene Side product is alkene? side_product->is_alkene increase_temp Increase Temperature (cautiously) slow_reaction->increase_temp Yes increase_conc Increase Nucleophile Conc. slow_reaction->increase_conc Yes add_catalyst Add NaI (catalytic) slow_reaction->add_catalyst Yes lower_temp Lower Temperature is_alkene->lower_temp Yes change_nuc Use Less Basic Nucleophile is_alkene->change_nuc Yes change_solvent Use Polar Aprotic Solvent is_alkene->change_solvent Yes

Caption: Troubleshooting logic for substitution reactions.

References

Technical Support Center: Improving Yield and Purity of 3-Chloro-1-methoxyheptane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-Chloro-1-methoxyheptane. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during its synthesis, focusing on improving both the yield and purity of the final product. The proposed synthesis route involves the chlorination of 1-methoxyheptan-3-ol.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the common methods for synthesizing this compound from 1-methoxyheptan-3-ol?

The conversion of a secondary alcohol like 1-methoxyheptan-3-ol to this compound can be achieved using several chlorinating agents. The choice of reagent can significantly impact the reaction's efficiency, yield, and the profile of impurities. Below is a comparison of common methods.

ReagentTypical ConditionsAdvantagesDisadvantages
Thionyl chloride (SOCl₂) Reflux in an inert solvent (e.g., DCM, toluene), often with a base (e.g., pyridine)Byproducts (SO₂ and HCl) are gaseous, simplifying purification.[1][2]The reaction can be vigorous. Pyridine can be difficult to remove.
Concentrated HCl with ZnCl₂ (Lucas Reagent) Vigorous stirring at room temperature or gentle heatingInexpensive and readily available reagents.Reaction rates for secondary alcohols can be slow.[1][3] Carbocation rearrangements are possible.
Phosphorus pentachloride (PCl₅) Reaction with the solid reagent, often in a non-polar solvent (e.g., CCl₄)A powerful chlorinating agent.The reaction can be violent and produce corrosive HCl gas.[4] Solid handling can be challenging.
Phosphorus trichloride (PCl₃) Gentle heating with the liquid reagentEffective for converting primary and secondary alcohols.Stoichiometry requires 3 moles of alcohol per mole of PCl₃. The byproduct, phosphorous acid, needs to be removed during workup.[4]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors, including incomplete reactions, side reactions, and losses during product isolation. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issues.

Potential CauseRecommended Action
Incomplete Reaction - Monitor the reaction progress using TLC or GC to ensure it has gone to completion. - Increase the reaction time or temperature, but be mindful of potential side reactions. - Ensure the purity of the starting materials and reagents.[5]
Side Reactions (e.g., Elimination) - Use milder reaction conditions (lower temperature). - Choose a reagent less prone to causing elimination (e.g., SOCl₂ over strong acids). - Add reagents dropwise to control the reaction temperature.
Losses During Workup - Ensure complete extraction of the product from the aqueous layer by using an adequate amount of organic solvent and performing multiple extractions. - Minimize transfers between glassware to avoid physical loss of the product.[5] - Thoroughly rinse all glassware that contained the product with the extraction solvent.[5]
Product Decomposition - If the product is sensitive to acid, neutralize the reaction mixture promptly during workup. - Avoid excessive heat during solvent removal (rotary evaporation) and distillation.

Below is a logical workflow to diagnose and address low reaction yields.

PurificationWorkflow Start Crude Reaction Mixture Quench Quench with Ice-Water Start->Quench Extract Extract with Organic Solvent (e.g., Diethyl Ether, DCM) Quench->Extract Wash_NaHCO3 Wash with sat. NaHCO₃ (Neutralize Acid) Extract->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Anhydrous MgSO₄ or Na₂SO₄ Wash_Brine->Dry Filter Filter to Remove Drying Agent Dry->Filter Concentrate Concentrate under Reduced Pressure Filter->Concentrate Distill Fractional Distillation under Vacuum Concentrate->Distill PureProduct Pure this compound Distill->PureProduct SNi_Mechanism Reactants 1-methoxyheptan-3-ol + SOCl₂ Chlorosulfite Chlorosulfite Intermediate Reactants->Chlorosulfite -HCl TransitionState Intramolecular Sₙi Transition State Chlorosulfite->TransitionState Intramolecular Attack Products This compound + SO₂ + HCl TransitionState->Products Cl⁻ Delivery

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Chlorinated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing in the Gas Chromatography (GC) analysis of chlorinated compounds. The following sections offer solutions to common issues in a question-and-answer format, detailed experimental protocols, and a visual troubleshooting workflow.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: All the peaks in my chromatogram are tailing. What is the likely cause?

When all peaks in a chromatogram exhibit tailing, the issue is often related to a physical problem in the GC system rather than a specific chemical interaction.[1][2]

  • Improper Column Installation: The position of the GC column within the inlet is critical. If the column is set too high or too low, it can create a dead volume (unswept volume), causing analytes to be retained longer and resulting in peak tailing.[1] Similarly, improper installation in the detector can also lead to tailing.[3]

    • Solution: Re-install the column, ensuring the correct insertion depth into both the inlet and the detector according to the manufacturer's instructions.[1][4]

  • Poor Column Cuts: An imperfect or jagged cut at the column ends can disrupt the carrier gas flow path, leading to turbulence and peak tailing.[1][2][4]

    • Solution: Re-cut both the inlet and detector ends of the column using a ceramic scoring wafer or a sapphire scribe to ensure a clean, square cut.[5] Inspect the cut with a magnifying glass to confirm it is smooth and free of debris.[4]

  • Leaks: A leak in the injector can cause poor peak shapes.[6]

    • Solution: Check for leaks at the inlet, particularly around the septum, and ensure all fittings are secure.

Q2: Only some of my chlorinated compound peaks are tailing, particularly the more polar ones. What should I investigate?

When only specific, often more polar, analytes show tailing, the problem is likely due to chemical interactions with active sites within the GC system.[2][7]

  • Active Sites in the Inlet: The inlet liner, particularly if it contains glass wool, can have active silanol groups that interact with polar compounds, causing peak tailing.[8] Over time, the liner can also become contaminated with non-volatile sample residue, creating new active sites.[8]

    • Solution: Replace the inlet liner with a new, deactivated liner.[6][8] If the problem persists, consider using a liner with a different deactivation chemistry or one without glass wool.

  • Column Contamination/Degradation: The stationary phase at the head of the column can become contaminated with non-volatile matrix components or degrade over time, exposing active sites.[1][7]

    • Solution: Trim the front end of the column (see Experimental Protocol 2). If tailing persists, the column may need to be replaced.[3][9]

  • Interaction with MS Ion Source: The use of halogenated solvents, such as dichloromethane (DCM), can lead to the formation of ferrous chloride on the metal surfaces of the mass spectrometer's ion source.[10][11] This creates active sites that can cause significant peak tailing, especially for later-eluting compounds.[10][12][13]

    • Solution: Clean the MS ion source. To prevent recurrence, avoid using halogenated solvents if possible.[10][11]

Q3: My solvent peak and the peaks immediately following it are tailing. What could be the cause?

This phenomenon is often related to the injection technique and solvent effects.

  • Reverse Solvent Effect: This can occur when there is a polarity mismatch between the solvent and the stationary phase, causing peak tailing for compounds eluting near the solvent front.[3]

    • Solution: Try using a retention gap or a guard column.[3] Alternatively, consider changing the solvent to one that is more compatible with the stationary phase.[3][5]

  • Solvent Effect Violation (Splitless Injection): If the initial oven temperature is too high during a splitless injection, it can prevent proper focusing of the analytes at the head of the column, leading to broad or tailing peaks that improve with retention time.[3]

    • Solution: Decrease the initial column temperature by 10-20°C to improve the solvent focusing effect.[3]

Q4: Can my injection parameters cause peak tailing for chlorinated compounds?

Yes, several injection parameters can contribute to peak tailing.

  • Split Ratio Too Low: In a split injection, if the split ratio is too low, the flow through the inlet may not be sufficient for an efficient sample introduction, which can cause peak tailing.[3]

    • Solution: Increase the split vent flow rate. A minimum total flow of 20 mL/min through the inlet is recommended for split injections.[3]

  • Column Overload: Injecting too much sample can overload the column, leading to asymmetric peak shapes, including tailing.[14]

    • Solution: Reduce the injection volume or dilute the sample.[5] If using a split injection, increasing the split ratio can also help.

Summary of GC Parameters and Their Effect on Peak Tailing

ParameterPotential Issue Leading to TailingRecommended Action
Inlet Temperature Too low for less volatile compounds, causing condensation and slow transfer.Increase the inlet temperature.
Initial Oven Temperature Too high in splitless injection, preventing proper solvent focusing.[3]Decrease the initial oven temperature by 10-20°C.[3]
Carrier Gas Flow Rate Too low, leading to increased diffusion and band broadening.Optimize the flow rate for the column dimensions and carrier gas type.
Split Ratio Too low in split injection, causing inefficient sample transfer.[3]Increase the split ratio to ensure a total inlet flow of at least 20 mL/min.[3]
Injection Volume Too high, causing column overload.[14]Decrease the injection volume or dilute the sample.[5]

Experimental Protocols

Protocol 1: GC Column Bake-out

A column bake-out is performed to remove contaminants that have accumulated on the stationary phase.

Methodology:

  • Disconnect the Column from the Detector: This prevents contaminants from being baked into the detector.

  • Set a Low Carrier Gas Flow: Set the carrier gas (e.g., Helium or Hydrogen) to a low flow rate, typically 1-2 mL/min.

  • Heat the Oven: Program the GC oven to heat to a temperature 20-30°C above the final temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit .

  • Hold the Temperature: Hold this temperature for 1-2 hours. For heavily contaminated columns, a longer bake-out may be necessary.

  • Cool Down: Cool the oven down to the initial temperature of your method.

  • Reconnect the Column: Once the oven is cool, reconnect the column to the detector.

  • Equilibrate: Allow the system to equilibrate before running a test sample.

Protocol 2: GC Column Trimming

Trimming the front end of the column removes non-volatile residues and degraded stationary phase that can cause peak tailing.[9]

Methodology:

  • Cool the Inlet and Oven: Ensure both the GC inlet and oven are at room temperature.

  • Remove the Column from the Inlet: Carefully loosen the column nut and remove the column from the inlet.

  • Make a Clean Cut: Using a ceramic scoring wafer or a sapphire scribe, score the column tubing.[5] Gently flex the column to break it at the score. Aim to remove 10-20 cm from the inlet end.[9]

  • Inspect the Cut: Use a magnifying glass to ensure the cut is clean, square, and free of any shards.[5]

  • Re-install the Column: Install a new nut and ferrule if necessary and re-install the column into the inlet at the correct depth.

  • Check for Leaks: After re-pressurizing the system, check for leaks at the inlet fitting.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the GC analysis of chlorinated compounds.

TroubleshootingWorkflow start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks some_peaks Are only some peaks tailing? all_peaks->some_peaks No check_physical Investigate Physical Issues all_peaks->check_physical Yes check_chemical Investigate Chemical Interactions some_peaks->check_chemical Yes check_method Review Method Parameters some_peaks->check_method No reinstall_column Re-install column at correct depth check_physical->reinstall_column replace_liner Replace inlet liner check_chemical->replace_liner recut_column Re-cut column ends reinstall_column->recut_column leak_check Perform leak check recut_column->leak_check leak_check->check_method trim_column Trim front of column replace_liner->trim_column clean_source Clean MS ion source (if applicable) trim_column->clean_source clean_source->check_method adjust_temp Adjust initial oven temperature check_method->adjust_temp adjust_split Adjust split ratio adjust_temp->adjust_split check_overload Check for column overload adjust_split->check_overload resolved Problem Resolved check_overload->resolved

Caption: A flowchart for troubleshooting peak tailing in GC analysis.

References

Preventing degradation of 3-Chloro-1-methoxyheptane during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the storage and degradation of 3-Chloro-1-methoxyheptane.

Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?

Due to its chemical structure, which contains both an ether and a secondary alkyl chloride functional group, this compound is susceptible to two main degradation pathways:

  • Peroxide Formation: Like many ethers, this compound can react with atmospheric oxygen, especially when exposed to light, to form potentially explosive hydroperoxides and peroxides.[1][2][3] This is a radical chain reaction initiated by light or heat.[3][4][5]

  • Dehydrochlorination and Hydrolysis: As an alkyl halide, it can undergo elimination (dehydrohalogenation) to form an alkene, or nucleophilic substitution (hydrolysis) in the presence of water to form the corresponding alcohol.[6][7][8] These reactions can be accelerated by elevated temperatures and the presence of bases or nucleophiles.[9]

G cluster_0 Degradation Pathways cluster_1 Peroxide Formation cluster_2 Alkyl Halide Degradation A This compound B Oxygen (O2) + Light/Heat A->B Exposure D Base / Heat A->D Elimination (E2) F Water (H2O) A->F Substitution (SN1/SN2) C Ether Hydroperoxide B->C Radical Reaction E 1-Methoxyhept-3-ene (Alkene) D->E G 1-Methoxyheptan-3-ol (Alcohol) F->G

Fig. 1: Primary degradation pathways for this compound.
Q2: What are the ideal storage conditions to prevent the degradation of this compound?

Proper storage is critical to maintaining the integrity of the compound. The primary goals are to exclude oxygen, light, and moisture.

ParameterRecommended ConditionPoor ConditionRationale
Temperature Store in a cool location (2-8°C).Room temperature or higher.Reduces the rate of all degradation reactions.[1] However, do not freeze, as this can cause peroxides to crystallize out of solution, posing a shock hazard.[10]
Atmosphere Under an inert atmosphere (Argon or Nitrogen).In the presence of air.Prevents the radical auto-oxidation process that leads to peroxide formation.[3]
Light Store in the dark or in an amber/opaque bottle.Exposure to natural or artificial light.Light accelerates the formation of explosive peroxides.[2]
Container Tightly sealed, air-impermeable container.Loosely capped or unsealed container.Prevents exposure to atmospheric oxygen and moisture.[10][11]
Inhibitors Purchase materials containing an inhibitor like BHT, if available.Using uninhibited material for long-term storage.Inhibitors act as radical scavengers, significantly slowing peroxide formation.[5][10][12]
Q3: How can I detect if my sample of this compound has degraded?

Visual inspection is the first step. If you observe crystal formation, a viscous liquid, or discoloration, do not open the container and treat it as potentially explosive due to high peroxide concentration.[11] For chemical analysis, different tests can detect the primary degradation products.

Degradation PathwayTest MethodPrinciplePositive Result
Peroxide Formation Peroxide Test StripsA peroxidase enzyme transfers oxygen from the peroxide to a redox indicator.[13]The strip turns a shade of blue.[13]
Peroxide Formation Potassium Iodide (KI) TestPeroxides oxidize the iodide (I⁻) ion to iodine (I₂).[13][14]A yellow to brown color develops in the solution.[14]
Peroxide Formation Ferrous Thiocyanate TestPeroxides oxidize ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions, which form a complex with thiocyanate.[2][15]A blood-red color appears.[2]
Alkyl Halide Degradation Ethanolic Silver Nitrate (AgNO₃) TestFree chloride ions (from hydrolysis or elimination) precipitate with silver ions.[16][17]Formation of a white precipitate (AgCl).[17]
General Degradation GC-MS AnalysisChromatographic separation and mass spectrometry identification of components.Appearance of new peaks corresponding to degradation products (e.g., alcohols, alkenes).[18][19]
Q4: Can you provide detailed protocols for simple degradation tests?

Yes. Below are protocols for detecting peroxides and free halides. Always perform these tests on a small aliquot of the sample in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses and gloves.

1. Protocol for Peroxide Detection (Potassium Iodide Method)

  • Objective: To qualitatively detect the presence of peroxides.

  • Materials:

    • Sample of this compound

    • 10% (w/v) aqueous potassium iodide (KI) solution (freshly prepared)

    • Glacial acetic acid

    • Test tube

  • Procedure:

    • Add 1-2 mL of the this compound sample to a clean test tube.

    • Add an equal volume of glacial acetic acid to the test tube.

    • Add approximately 0.1 g of solid sodium iodide or potassium iodide, or 1 mL of a freshly prepared 10% KI solution.[14]

    • Shake the mixture.

    • Observe any color change. A yellow color indicates a low concentration of peroxides, while a brown color indicates a high concentration.[14]

2. Protocol for Free Halide Detection (Silver Nitrate Method)

  • Objective: To detect degradation that releases chloride ions.

  • Materials:

    • Sample of this compound

    • 2% ethanolic silver nitrate (AgNO₃) solution

    • 5% nitric acid (HNO₃)

    • Test tube

  • Procedure:

    • Add 1 mL of the this compound sample to a clean test tube.

    • Add 1 mL of the 2% ethanolic silver nitrate solution.[16]

    • Shake the mixture and observe for 5 minutes at room temperature.

    • If no precipitate forms, gently warm the mixture in a water bath for a few minutes.[16]

    • The formation of a white precipitate (silver chloride) indicates the presence of free chloride ions, signifying degradation.

    • To confirm, add a few drops of 5% nitric acid. The precipitate should not dissolve.[16]

G cluster_workflow Degradation Testing Workflow cluster_tests Chemical Tests start Obtain Sample (in fume hood) visual Visual Inspection (Crystals, Discoloration?) start->visual stop STOP! Consult EHS for Disposal visual->stop Yes aliquot Take Small Aliquot for Testing visual->aliquot No peroxide_test Peroxide Test (e.g., KI Method) aliquot->peroxide_test halide_test Free Halide Test (e.g., AgNO3 Method) aliquot->halide_test result_peroxide Peroxide Positive? peroxide_test->result_peroxide result_halide Halide Positive? halide_test->result_halide result_peroxide->result_halide No decontaminate Decontaminate or Dispose of Bulk Material result_peroxide->decontaminate Yes result_halide->decontaminate Yes ok_to_use Material is Likely Stable. Proceed with Caution. result_halide->ok_to_use No

Fig. 2: Logical workflow for testing a sample of this compound.
Q5: What should I do if I suspect significant degradation, especially peroxide formation?

Safety is the top priority. If you visually inspect a container and see crystalline solids in the liquid or around the cap, do not move or open it.[11] These crystals can be shock-sensitive peroxides that may detonate with friction. In such cases, or if a peroxide test is strongly positive, the material should be considered extremely hazardous. Contact your institution's Environmental Health and Safety (EHS) department immediately for guidance on proper handling and disposal. Do not attempt to dispose of the material yourself.

References

Resolving co-elution issues in the chromatographic analysis of haloethers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-elution issues in the chromatographic analysis of haloethers.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution in haloether analysis?

A1: Co-elution in the analysis of haloethers, where two or more compounds elute from the chromatographic column at the same or very similar times, is a frequent challenge. The primary causes include:

  • Insufficient Selectivity: The chosen stationary phase and mobile phase combination may not provide adequate differential interaction with the haloether isomers or other components in the sample matrix.

  • Poor Column Efficiency: An old or poorly packed column can lead to band broadening, causing peaks to overlap.

  • Inappropriate Method Parameters: Suboptimal temperature gradients (in GC) or mobile phase composition and flow rates (in HPLC) can fail to resolve closely related haloether compounds.

  • Matrix Effects: Complex sample matrices can contain compounds that interfere with the elution of the target haloethers.

Q2: How can I tell if I have a co-elution problem?

A2: Identifying co-elution can be challenging. Look for the following signs in your chromatogram:

  • Asymmetrical Peak Shapes: Peaks that are not symmetrical (e.g., show fronting or tailing) can indicate the presence of a hidden overlapping peak.

  • Inconsistent Peak Ratios: If you are analyzing for multiple haloethers, inconsistent ratios between them across different runs might suggest co-elution with an interfering compound.

  • Mass Spectrometry Data: If using a mass spectrometer, examining the mass spectra across a single chromatographic peak can reveal the presence of multiple compounds if different ions are maximizing at slightly different points within the peak.

Q3: Which chromatographic technique is better for resolving haloether isomers, GC or HPLC?

A3: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used effectively for haloether analysis. The choice often depends on the specific properties of the haloethers and the sample matrix.

  • GC-MS is a powerful technique, especially for volatile and semi-volatile haloethers like polybrominated diphenyl ethers (PBDEs). The high resolution of capillary GC columns combined with the specificity of mass spectrometry is excellent for separating and identifying closely related congeners.[1][2][3]

  • HPLC is advantageous for less volatile or thermally labile haloethers. By carefully selecting the column chemistry (e.g., reversed-phase, phenyl, or PFP columns) and optimizing the mobile phase, excellent separation of isomers can be achieved.[4]

Q4: What initial steps should I take to troubleshoot co-elution?

A4: A systematic approach is key. Start with simple adjustments before making major changes to your method:

  • Review Your Method: Double-check all method parameters, including mobile phase preparation, temperature program, and flow rate, to ensure they are correct.

  • Assess Column Health: Inject a standard of a well-behaved compound to check for peak shape and efficiency. A poorly performing column is a common cause of resolution problems.

  • Optimize Temperature (GC): A slower temperature ramp can often improve the separation of closely eluting compounds.[1][3]

  • Adjust Mobile Phase Strength (HPLC): For reversed-phase HPLC, decreasing the amount of organic solvent in the mobile phase will increase retention times and may improve resolution.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting

Issue: Co-elution of Haloether Congeners (e.g., PBDEs)

When analyzing complex mixtures of haloethers, such as polybrominated diphenyl ether (PBDE) congeners, co-elution is a common problem. For example, the tetra-brominated congeners BDE-49 and BDE-71 are known to be a challenging pair to separate.[1][3]

Solution 1: Column Selection

The choice of GC capillary column is critical for resolving closely eluting haloether isomers. Different stationary phases offer varying selectivities.

Quantitative Data: Comparison of GC Columns for the Separation of Co-eluting PBDEs

Column TypeStationary PhaseCo-eluting PairResolution (Rs)Observations
DB-5ms5% Phenyl-methylpolysiloxaneBDE-49 / BDE-71>1.5Provides optimal separation for this critical pair.[1][3]
DB-1HT100% DimethylpolysiloxaneBDE-49 / BDE-71~1.0 (50% valley)Offers better overall sensitivity for a wider range of PBDEs but with compromised resolution for the BDE-49/71 pair.[3]
DB-XLBLow-polarity proprietary phaseMultiple PBDE congenersBaseline resolution for many congenersAn excellent choice for detailed, high-resolution analysis of complex PBDE mixtures.[5]

Solution 2: Method Parameter Optimization

Fine-tuning the GC method parameters can significantly improve resolution.

  • Temperature Program: Employ a slower oven temperature ramp rate, especially around the elution temperature of the co-eluting pair. This increases the interaction time with the stationary phase and can enhance separation.

  • Carrier Gas Flow Rate: Operate the carrier gas at its optimal linear velocity for the chosen column to maximize efficiency.

  • Injection Technique: For thermally sensitive haloethers, a cool-on-column or programmed temperature vaporization (PTV) injector can prevent degradation and improve peak shape.[5]

HPLC Troubleshooting

Issue: Co-elution of Haloether Isomers in Reversed-Phase HPLC

In reversed-phase HPLC, haloether isomers with similar hydrophobicity can be difficult to separate on standard C18 columns.

Solution 1: Change in Stationary Phase Chemistry

Switching to a column with a different stationary phase can introduce alternative separation mechanisms.

  • Phenyl Columns (e.g., Phenyl-Hexyl): These columns provide pi-pi interactions, which can be very effective for separating aromatic haloethers.

  • Pentafluorophenyl (PFP) Columns: PFP phases offer a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, providing unique selectivity for halogenated compounds.

  • Embedded Polar Group (e.g., C18-Amide) Columns: These columns can offer different selectivity compared to traditional C18 phases, particularly for compounds with polar functional groups.

Quantitative Data: Illustrative Example of HPLC Column Selectivity for Haloether Isomers

Column TypeCo-eluting PairMobile PhaseRetention Time (Isomer 1)Retention Time (Isomer 2)Resolution (Rs)
Standard C18Isomer A / Isomer B70% Acetonitrile / 30% Water5.2 min5.2 min0
Phenyl-HexylIsomer A / Isomer B70% Acetonitrile / 30% Water6.1 min6.5 min1.6
PFPIsomer A / Isomer B70% Acetonitrile / 30% Water5.8 min6.4 min2.1

This table presents representative data to illustrate the principle of changing column selectivity. Actual retention times and resolution will vary depending on the specific haloethers and exact chromatographic conditions.

Solution 2: Mobile Phase Modification

Adjusting the mobile phase composition can alter the selectivity of the separation.

  • Organic Modifier: Switching from acetonitrile to methanol, or using a ternary mixture, can change the selectivity of the separation.

  • Additives: For ionizable haloethers, adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.

  • Temperature: Increasing the column temperature can improve efficiency by reducing mobile phase viscosity, but may also decrease retention and selectivity. It is a parameter that should be optimized for each specific separation.

Experimental Protocols

Detailed Protocol for Resolving Co-eluting PBDEs by GC-MS

This protocol is based on methods for the analysis of polybrominated diphenyl ethers.[1][3][6]

1. Instrumentation:

  • Gas Chromatograph with a split/splitless or PTV injector.

  • Mass Spectrometer (Triple Quadrupole or High-Resolution MS recommended for high selectivity).[2]

2. Chromatographic Conditions:

  • Column: DB-5ms, 20 m x 0.18 mm ID, 0.18 µm film thickness.

  • Injector: Splitless mode, 260 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 140 °C, hold for 4 minutes.

    • Ramp 1: 20 °C/min to 220 °C.

    • Ramp 2: 30 °C/min to 315 °C, hold for 19 minutes.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity. Precursor and product ions should be optimized for each congener group.

4. Sample Preparation:

  • Extract the sample using an appropriate technique (e.g., Soxhlet, pressurized liquid extraction).

  • Clean up the extract using solid-phase extraction (SPE) to remove matrix interferences.

  • Concentrate the sample and add an internal standard prior to injection.

5. Data Analysis:

  • Identify peaks based on retention time and the presence of the correct MRM transitions.

  • Quantify using a multi-level calibration curve.

Visualizations

GC_Troubleshooting_Workflow start Co-elution Observed in GC Analysis check_method Verify Method Parameters (Temp, Flow, etc.) start->check_method assess_column Assess Column Performance (Inject Standard) check_method->assess_column optimize_temp Optimize Temperature Program (Slower Ramp) assess_column->optimize_temp Column OK change_column Change GC Column (e.g., DB-5ms to DB-XLB) assess_column->change_column Column Degraded optimize_temp->change_column Unsuccessful resolution_achieved Resolution Achieved optimize_temp->resolution_achieved Successful change_column->resolution_achieved Successful further_optimization Further Optimization Needed change_column->further_optimization Still Co-eluting HPLC_Troubleshooting_Workflow start Co-elution Observed in HPLC Analysis check_method Verify Method Parameters (Mobile Phase, Flow Rate) start->check_method assess_column Assess Column Performance (Inject Standard) check_method->assess_column modify_mobile_phase Modify Mobile Phase (Change % Organic, Solvent Type) assess_column->modify_mobile_phase Column OK change_column Change Column Chemistry (e.g., C18 to Phenyl or PFP) assess_column->change_column Column Degraded modify_mobile_phase->change_column Unsuccessful resolution_achieved Resolution Achieved modify_mobile_phase->resolution_achieved Successful change_column->resolution_achieved Successful further_optimization Further Optimization Needed change_column->further_optimization Still Co-eluting

References

Enhancing the stability of 3-Chloro-1-methoxyheptane in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 3-Chloro-1-methoxyheptane in solution during their experiments.

Troubleshooting Guide

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Inconsistent experimental results over time.

  • Appearance of extraneous peaks in analytical chromatograms (e.g., GC-MS, HPLC).

  • A decrease in the concentration of the starting material.

  • A noticeable change in the pH of the solution, often becoming more acidic.

Possible Causes:

  • Solvent Effects: Protic solvents (e.g., alcohols, water) can participate in nucleophilic substitution reactions with the chlorine atom. Polar aprotic solvents might also influence stability.

  • Presence of Nucleophiles: Contaminants or other reagents in the solution can react with and displace the chloride.

  • Exposure to Light: Photodegradation can occur, especially with UV light exposure.

  • Elevated Temperatures: Higher temperatures can accelerate decomposition reactions.

  • Presence of Oxygen: Oxidation can be a degradation pathway for many organic compounds.

  • Presence of Metals: Certain metals can catalyze the decomposition of halogenated hydrocarbons.

Troubleshooting Steps:

  • Solvent Selection: If possible, consider using a non-polar, aprotic solvent. If the experimental conditions require a protic or polar solvent, a stability study is highly recommended.

  • Inert Atmosphere: Purge the solvent and the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding this compound to minimize exposure to oxygen.

  • Light Protection: Conduct experiments in amber glassware or cover the reaction vessel with aluminum foil to protect the solution from light.

  • Temperature Control: Maintain the lowest practical temperature for the experiment. If elevated temperatures are necessary, minimize the duration of heating.

  • Use of Stabilizers: Consider the addition of a stabilizer. For chlorinated hydrocarbons, radical scavengers or acid scavengers can be effective.

Issue 2: How to Experimentally Determine the Stability of this compound

Recommended Experimental Protocol:

A time-course stability study can be performed to quantify the degradation of this compound under specific experimental conditions.

Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of this compound of a known concentration in the solvent system of interest.

  • Aliquot and Store: Aliquot the stock solution into several sealed vials.

  • Time Points: Designate several time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Storage Conditions: Store the vials under the intended experimental conditions (e.g., temperature, light exposure).

  • Analysis: At each time point, analyze an aliquot using a suitable analytical method (e.g., GC-MS, HPLC-UV) to determine the concentration of this compound remaining.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate.

Data Presentation:

The results of the stability study can be summarized in a table for easy comparison.

Time (hours)Concentration (mg/mL)Percent Remaining
01.00100%
20.9595%
40.9090%
80.8282%
240.6565%
480.4545%

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products of this compound?

  • Substitution: Reaction with nucleophiles (including the solvent) to replace the chlorine atom. For example, in the presence of water, this could lead to the formation of 3-hydroxy-1-methoxyheptane.

  • Elimination: Formation of an alkene through the loss of HCl. This would result in the formation of 1-methoxyhept-2-ene or 1-methoxyhept-3-ene.

Q2: What types of stabilizers can be used for this compound?

A2: Several types of stabilizers are used for chlorinated hydrocarbons and may be effective for this compound. The choice of stabilizer should be compatible with the experimental downstream applications.

Stabilizer TypeExamplesMechanism of ActionTypical Concentration
Radical Scavengers Butylated hydroxytoluene (BHT), AmylenesInhibit free-radical chain reactions that can lead to degradation.[1]100-300 ppm[1]
Acid Scavengers Amines (e.g., Triphenyl guanidine), EpoxidesNeutralize acidic byproducts like HCl that can catalyze further degradation.[2]0.001% - 0.1% by weight[2]
Alkenes Cyclohexene, AmyleneAct as scavengers for free radicals.[1]~100 ppm[1]

Q3: How can I monitor the degradation of this compound?

A3: The most common methods for monitoring the concentration of this compound and the appearance of its degradation products are chromatographic techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds and provides structural information about degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV or MS detection: Suitable for less volatile compounds and can be a powerful tool for quantification.

Additionally, monitoring the pH of the solution can provide an indirect measure of degradation, as the formation of HCl will decrease the pH.

Visualizations

Degradation_Pathway This compound This compound Nucleophilic_Substitution Nucleophilic Substitution This compound->Nucleophilic_Substitution  + Nucleophile (e.g., H2O) Elimination Elimination This compound->Elimination  - HCl 3-Hydroxy-1-methoxyheptane 3-Hydroxy-1-methoxyheptane Nucleophilic_Substitution->3-Hydroxy-1-methoxyheptane 1-Methoxyhept-2-ene / 1-Methoxyhept-3-ene 1-Methoxyhept-2-ene or 1-Methoxyhept-3-ene Elimination->1-Methoxyhept-2-ene / 1-Methoxyhept-3-ene

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis Prepare_Stock Prepare Stock Solution of Known Concentration Aliquot Aliquot into Vials Prepare_Stock->Aliquot Store Store Under Experimental Conditions Aliquot->Store Sample Sample at Predetermined Time Points Store->Sample Analyze Analyze by GC-MS or HPLC Sample->Analyze Plot Plot Concentration vs. Time Analyze->Plot

Caption: Workflow for a time-course stability study.

References

Minimizing solvent effects in spectroscopic analysis of 3-Chloro-1-methoxyheptane

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Spectroscopic Analysis of 3-Chloro-1-methoxyheptane

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize solvent effects during the spectroscopic analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

General Questions

Q1: Why is solvent selection so critical for the spectroscopic analysis of this compound?

A1: The choice of solvent is crucial because it can significantly influence the quality and interpretation of spectroscopic data. Solute-solvent interactions can alter the energy levels of the analyte's ground and excited states, leading to shifts in absorption maxima (λmax), changes in chemical shifts, and obscuring of key spectral features.[1][2][3] An ideal solvent should dissolve the analyte, be chemically inert, and be transparent in the spectroscopic region of interest.[4] For this compound, a compound with moderate polarity due to its ether and chloro functional groups, selecting a solvent with appropriate polarity is key to achieving accurate and reproducible results.

Q2: What are the primary solvent effects I should be aware of across different spectroscopic techniques?

A2: The main effects vary by technique:

  • NMR Spectroscopy: Solvents can influence the chemical shifts of analyte protons and carbons. The most significant issue is the large signal from non-deuterated solvents, which can overwhelm the analyte signals.[5][6]

  • UV-Vis Spectroscopy: Solvent polarity can cause shifts in the absorption wavelength (solvatochromism).[7] Polar solvents may lead to a blue shift (hypsochromic shift) for n→σ* transitions, which are relevant for alkyl halides and ethers, by stabilizing the ground state more than the excited state.[1][8] The solvent's own UV absorbance, or "UV cutoff," must also be considered.[9]

  • IR Spectroscopy: Solvents have their own IR absorption bands that can overlap with and obscure important analyte signals, such as the C-O-C stretching vibration of the ether group in this compound.[10][11]

  • Mass Spectrometry (MS): While the solvent is typically removed before analysis in GC-MS, the use of halogenated solvents can sometimes lead to interactions with the ion source, causing chromatographic problems like peak tailing.[12] In LC-MS, the mobile phase composition is a critical parameter.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: Why are the peaks in my ¹H NMR spectrum of this compound overlapping and difficult to interpret?

A1: Peak overlap can occur when different protons in the molecule have very similar chemical environments. This can sometimes be resolved by changing the solvent. Solvents like benzene-d6 create different anisotropic effects compared to chloroform-d, often leading to better signal dispersion in the spectrum.[13] If you are using CDCl₃, try acquiring a spectrum in C₆D₆ or acetone-d₆.[13][14]

Q2: My NMR spectrum shows a large, unexpected peak. What is it and how can I get rid of it?

A2: This is most likely a signal from residual protons in the deuterated solvent (e.g., CHCl₃ in CDCl₃) or from water (H₂O or HOD) contamination.[6] Since deuteration is never 100% complete, a small residual signal from the solvent is always present.[6] To minimize water peaks, ensure your glassware is thoroughly dried and use a high-purity, anhydrous grade of deuterated solvent.

Q3: I need to identify an exchangeable proton (e.g., an alcohol impurity). How can I confirm it?

A3: To confirm the presence of an exchangeable proton like an -OH or -NH, you can add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear or significantly decrease in intensity due to H/D exchange.[13]

UV-Visible (UV-Vis) Spectroscopy

Q1: I can't see my analyte's absorption peak because the solvent's absorbance is too high. What should I do?

A1: This issue arises when the solvent absorbs light in the same region as your analyte. You must select a solvent with a UV cutoff wavelength that is lower than the wavelength range you are interested in.[9] For example, acetone has a cutoff of 330 nm, making it unsuitable for analysis in the deep UV region, whereas solvents like cyclohexane and isooctane are transparent well below 200 nm.[9]

Q2: The absorption maximum (λmax) for this compound is different from a literature value. Is my experiment wrong?

A2: Not necessarily. This is likely a solvatochromic effect, where the solvent's polarity influences the λmax.[7][15] For molecules like this compound, the relevant electronic transitions are typically n→σ*. In these cases, increasing solvent polarity generally stabilizes the non-bonding electrons in the ground state more than the excited state, leading to a "blue shift" (a shift to a shorter wavelength).[1][8] Always report the solvent used when reporting a λmax value.

Infrared (IR) Spectroscopy

Q1: The characteristic C-O-C stretching peak of the ether in my compound is obscured. How can I resolve it?

A1: The C-O-C asymmetric stretch for a saturated ether typically appears as a strong band between 1070-1140 cm⁻¹.[10] If your solvent absorbs in this region, you must choose a different one. Non-polar solvents like hexane and cyclohexane are often good choices as they have relatively simple IR spectra.[4] For broader transparency, solvents like carbon tetrachloride (CCl₄) and carbon disulfide (CS₂) can be used, though they are hazardous and require careful handling.

Mass Spectrometry (MS)

Q1: My GC-MS chromatogram shows significant peak tailing for my analyte. Could the injection solvent be the cause?

A1: Yes, particularly if you are using a halogenated solvent like dichloromethane (DCM). Halogenated solvents can decompose at high temperatures in the injector or ion source, reacting with the metal surfaces to form deposits (e.g., ferrous chloride).[12] These deposits can act as active sites, causing analytes to adsorb and then desorb slowly, resulting in peak tailing.[12] If possible, switch to a non-halogenated solvent like hexane or ethyl acetate.

Q2: How can I confirm the presence of chlorine in my compound using the mass spectrum?

A2: The presence of a chlorine atom is indicated by a characteristic isotopic pattern in the molecular ion region. Chlorine has two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This results in two peaks for the molecular ion: the M+ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) that is approximately one-third the intensity of the M+ peak.[16][17]

Quantitative Data Summary

Table 1: Common Deuterated Solvents for NMR Spectroscopy

Solvent Residual ¹H Signal (ppm) Multiplicity ¹³C Signal (ppm)
Chloroform-d (CDCl₃) 7.26 Singlet 77.16
Acetone-d₆ 2.05 Pentet 29.84, 206.26
DMSO-d₆ 2.50 Pentet 39.52
Benzene-d₆ 7.16 Singlet 128.06
Methanol-d₄ 3.31 Pentet 49.00
Deuterium Oxide (D₂O) 4.79 Singlet -

Data compiled from multiple sources.[6][18][19] Residual proton signals are referenced to TMS at 0.00 ppm.

Table 2: Common Solvents for UV-Vis Spectroscopy

Solvent Polarity Index UV Cutoff (nm)
n-Hexane 0.1 195
Cyclohexane 0.2 200
Carbon Tetrachloride 1.6 265
Dichloromethane 3.1 233
Chloroform 4.1 245
Acetonitrile 5.8 190
Ethanol 4.3 205
Methanol 5.1 205
Water 10.2 190

UV cutoff values can vary slightly depending on the purity of the solvent.[9]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy

  • Select Solvent: Choose a deuterated solvent in which this compound is soluble (e.g., CDCl₃ is a good starting point).[18][20]

  • Dissolve Sample: Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

  • Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Mix: Cap the NMR tube and gently invert it several times until the sample is completely dissolved. A brief vortex or sonication can be used if necessary.

  • Filter (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Acquire Spectrum: Place the tube in the NMR spectrometer and acquire the data.

Protocol 2: Sample Preparation for UV-Vis Spectroscopy

  • Select Solvent: Choose a UV-grade solvent with a UV cutoff well below the expected absorption wavelength of your compound (e.g., n-hexane or ethanol).[4]

  • Prepare Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration.

  • Prepare Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range (typically 0.2-1.0 AU).

  • Acquire Spectra:

    • Fill a clean cuvette with the pure solvent to use as a blank reference. Run a baseline correction with this cuvette.

    • Rinse the cuvette with the sample solution, then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

Workflow & Logic Diagrams

Solvent_Selection_Workflow start_node Start: Analyze This compound decision1 Which Spectroscopic Technique? start_node->decision1 nmr_proc NMR Analysis decision1->nmr_proc NMR uv_proc UV-Vis Analysis decision1->uv_proc UV-Vis ir_proc IR Analysis decision1->ir_proc IR ms_proc MS Analysis decision1->ms_proc MS nmr_decision Is sample soluble in standard solvents like CDCl3? nmr_proc->nmr_decision uv_decision Is expected λmax > 210 nm? uv_proc->uv_decision ir_decision Is C-O-C stretch (1070-1140 cm-1) region critical? ir_proc->ir_decision ms_decision GC-MS or LC-MS? ms_proc->ms_decision nmr_solv1 Use CDCl3 nmr_decision->nmr_solv1 Yes nmr_solv2 Try alternative solvents: C6D6 for peak separation DMSO-d6 for polarity nmr_decision->nmr_solv2 No / Peak Overlap end_node Proceed with Analysis nmr_solv1->end_node nmr_solv2->end_node uv_solv1 Use Hexane, Cyclohexane, or Acetonitrile uv_decision->uv_solv1 Yes uv_solv2 Check solvent UV cutoff chart. Avoid solvents like Chloroform, Acetone, or Toluene. uv_decision->uv_solv2 No uv_solv1->end_node uv_solv2->end_node ir_solv1 Use non-polar solvent (Hexane, Cyclohexane) or prepare neat liquid film. ir_decision->ir_solv1 Yes ir_solv2 Region is not critical. Use solvent of convenience (e.g., Chloroform). ir_decision->ir_solv2 No ir_solv1->end_node ir_solv2->end_node ms_solv1 GC-MS: Avoid halogenated injection solvents (DCM, Chloroform) to prevent peak tailing. ms_decision->ms_solv1 GC-MS ms_solv2 LC-MS: Solvent choice depends on column and mobile phase (e.g., Acetonitrile/Water). ms_decision->ms_solv2 LC-MS ms_solv1->end_node ms_solv2->end_node

Caption: A decision workflow for selecting the appropriate solvent for various spectroscopic analyses.

References

Scaling up the synthesis of 3-Chloro-1-methoxyheptane from lab to pilot plant

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 3-Chloro-1-methoxyheptane

This guide provides technical support for researchers, scientists, and drug development professionals on scaling up the synthesis of this compound from a laboratory setting to a pilot plant. The primary synthetic route discussed is the chlorination of 1-methoxyheptan-3-ol using thionyl chloride (SOCl₂).

Frequently Asked Questions (FAQs)

Q1: What is the recommended laboratory-scale method for synthesizing this compound?

A1: The most common and effective laboratory method is the reaction of the precursor alcohol, 1-methoxyheptan-3-ol, with thionyl chloride (SOCl₂). This reaction is often performed in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct. The use of thionyl chloride is advantageous because the other byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product.[1]

Q2: What are the primary challenges when scaling this synthesis from the lab to a pilot plant?

A2: Scaling up this synthesis introduces several critical challenges:

  • Heat Management: The reaction is exothermic. A pilot plant reactor has a much lower surface-area-to-volume ratio than laboratory glassware, making heat dissipation less efficient.[2] This increases the risk of a thermal runaway.[3]

  • Reagent Addition: The rate of addition of thionyl chloride becomes critical. A controlled addition rate is necessary to manage the exotherm and the evolution of gaseous byproducts (HCl and SO₂).[2]

  • Mass Transfer & Mixing: Ensuring homogenous mixing in a large reactor is more difficult and crucial for maintaining consistent temperature and reaction rates.

  • Off-Gas Handling: The large volumes of toxic and corrosive HCl and SO₂ gases generated must be safely scrubbed and neutralized.

  • Safety: Handling large quantities of highly reactive and corrosive thionyl chloride requires stringent safety protocols and specialized equipment.[4][5]

Q3: Why is thionyl chloride often preferred over concentrated HCl for converting a secondary alcohol to an alkyl chloride?

A3: Thionyl chloride is generally preferred for converting primary and secondary alcohols for several reasons. The reaction with SOCl₂ typically proceeds with fewer carbocation rearrangements compared to methods using concentrated HX acids.[1] Furthermore, the byproducts of the thionyl chloride reaction are gaseous (SO₂ and HCl), which are easily removed from the reaction mixture, simplifying the workup and purification process.[1]

Q4: What are the most critical safety precautions when working with thionyl chloride?

A4: Thionyl chloride is corrosive, water-reactive, and toxic. Key safety precautions include:

  • Handling: All manipulations must be conducted in a well-ventilated chemical fume hood or a closed system.[4]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., neoprene or rubber).[4]

  • Moisture Avoidance: Thionyl chloride reacts violently with water to release toxic gases.[4] All glassware and reagents must be scrupulously dry.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible.[5]

  • Waste Disposal: All thionyl chloride waste and contaminated materials must be treated as hazardous waste and disposed of according to institutional guidelines.[4]

Troubleshooting Guide

Problem: My reaction shows low or no conversion of the starting alcohol.

  • Possible Cause 1: Inactive Thionyl Chloride. The reagent may have degraded due to improper storage and exposure to moisture.

    • Solution: Use a fresh, unopened bottle of thionyl chloride or distill the old reagent before use.

  • Possible Cause 2: Insufficient Reaction Temperature or Time. The reaction may be too slow at the current temperature.

    • Solution: Ensure the reaction is running at the recommended temperature. If the reaction is still sluggish, consider extending the reaction time and monitor progress using TLC or GC analysis.

  • Possible Cause 3: Presence of Water. Trace amounts of water will rapidly decompose the thionyl chloride.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and dry the starting alcohol if necessary.

Problem: I am observing the formation of significant side products.

  • Possible Cause 1: High Reaction Temperature. Elevated temperatures can promote elimination reactions, leading to the formation of 1-methoxyhept-2-ene and 1-methoxyhept-3-ene.

    • Solution: Maintain strict temperature control using an ice bath or a reactor cooling jacket. Add the thionyl chloride slowly to prevent a sudden temperature spike.

  • Possible Cause 2: Carbocation Rearrangement. Although less common with SOCl₂ than with HCl, some rearrangement can occur.

    • Solution: Using a non-polar solvent and adding a base like pyridine can help suppress rearrangement by favoring an Sₙ2-like mechanism.

Problem: The reaction mixture is turning dark brown or charring.

  • Possible Cause: The reaction temperature is too high, causing decomposition.

    • Solution: Immediately cool the reaction vessel. Reduce the addition rate of the reagent causing the exotherm. For future runs, use a more dilute solution or a more efficient cooling system. This is a critical warning sign, especially during scale-up, as it can precede a thermal runaway.[3]

Problem: I experienced an uncontrolled exotherm (runaway reaction) during scale-up.

  • Possible Cause 1: Reagent Accumulation. The thionyl chloride was added faster than it could react, leading to its accumulation. Once the reaction initiated, the large quantity of unreacted reagent reacted very quickly, overwhelming the cooling capacity.[2]

    • Solution: The rate of addition must be strictly controlled and tied to the real-time temperature of the reactor. The reaction should be "addition-controlled," meaning the heat generated is directly proportional to the rate of reagent addition.

  • Possible Cause 2: Inadequate Cooling. The pilot reactor's cooling system was insufficient for the batch size.

    • Solution: Perform reaction calorimetry calculations before scaling up to determine the total heat of reaction and the required cooling capacity. Reduce the batch size or upgrade the cooling system.

Experimental Protocols

Data Presentation: Lab vs. Pilot Plant Scale
ParameterLaboratory Scale (25 g)Pilot Plant Scale (5 kg)Key Differences & Considerations
Starting Material (1-methoxyheptan-3-ol) 25.0 g5.0 kgPurity must be consistent at both scales.
Solvent (e.g., Toluene, Anhydrous) 250 mL50 LEnsure solvent is fully anhydrous for pilot scale.
Thionyl Chloride (SOCl₂) ~1.2 equivalents~1.2 equivalentsAddition at pilot scale must be slow and controlled via pump.
Base (e.g., Pyridine) ~1.2 equivalents~1.2 equivalentsAdded concurrently or pre-mixed with alcohol at pilot scale.
Reaction Vessel 500 mL Round Bottom Flask100 L Jacketed Glass ReactorJacketed reactor allows for precise temperature control.[3]
Temperature 0 - 10 °C0 - 10 °CMaintaining low temp is harder at scale; requires efficient chiller.
Addition Time 30 - 45 minutes3 - 5 hoursSlower addition at scale is critical for safety and control.
Reaction Time (Post-addition) 1 - 2 hours2 - 4 hoursMonitor by in-situ probes (e.g., IR) or sampling if possible.
Off-Gas Handling Fume hood / BubblerPacked Bed ScrubberScrubber is mandatory to neutralize large volumes of HCl/SO₂.
Workup Aqueous wash in separatory funnelPumped liquid transfers and phase splits in reactorAvoid manual lifting; use pumps for transfers.
Purification Lab-scale distillationFractional distillation columnRequires a larger, more efficient distillation setup.
Expected Yield 85 - 95%80 - 90%Yields are often slightly lower at scale due to transfers/losses.
Methodology: Laboratory Scale Synthesis (25 g)
  • Preparation: Dry all glassware in an oven at 120 °C overnight. Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice-water bath.

  • Charging: Charge the flask with 1-methoxyheptan-3-ol (25.0 g) and anhydrous toluene (250 mL). Add pyridine (1.2 equivalents).

  • Reaction: Begin stirring and cool the mixture to 0-5 °C. Add thionyl chloride (1.2 equivalents) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by TLC or GC.

  • Workup: Slowly and carefully pour the reaction mixture over crushed ice to quench unreacted thionyl chloride. Separate the organic layer. Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Methodology: Pilot Plant Scale Synthesis (5 kg)
  • Preparation: Ensure the 100 L jacketed glass reactor system is clean, dry, and inerted with nitrogen. Connect the reactor's overhead condenser to a caustic scrubber system.

  • Charging: Charge the reactor with 1-methoxyheptan-3-ol (5.0 kg) and anhydrous toluene (50 L) using a vacuum or pump.

  • Cooling: Start the reactor agitator and cool the batch to 0-5 °C using the jacket chiller.

  • Reaction: Begin adding thionyl chloride (1.2 equivalents) via a metering pump at a pre-determined rate over 3-5 hours. Continuously monitor the internal temperature and adjust the addition rate to maintain the temperature below 10 °C.

  • Completion: After the addition is complete, maintain the batch at 10 °C for 2-4 hours, or until process analytics confirm the reaction is complete.

  • Quenching & Workup: Slowly transfer the reaction mixture via a pump into a separate quench reactor containing a stirred mixture of ice and water. After quenching, allow the layers to separate. Transfer the lower aqueous layer to a waste container. Wash the organic layer with calculated amounts of dilute acid and base solutions, performing phase splits in the reactor.

  • Isolation: Transfer the final organic layer to a clean, dry vessel and dry it with anhydrous MgSO₄, or pass it through an in-line drying column.

  • Purification: Transfer the dried solution to a distillation unit and perform fractional distillation under vacuum to isolate the pure this compound.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start 1-Methoxyheptan-3-ol + Anhydrous Solvent Reactor Reactor at 0-10 °C Start->Reactor Reagent Thionyl Chloride (SOCl2) + Pyridine Reagent->Reactor Slow, Controlled Addition Offgas Off-Gas Scrubber (HCl, SO2) Reactor->Offgas Quench Quench with Ice/Water Reactor->Quench Reaction Mixture Wash Aqueous Washes (Acid, Base, Brine) Quench->Wash Dry Dry with MgSO4 Wash->Dry Distill Vacuum Distillation Dry->Distill Product Pure this compound Distill->Product

Caption: High-level workflow for the synthesis of this compound.

G Start Low Yield or Incomplete Reaction Check_Reagent Is SOCl2 fresh and anhydrous? Start->Check_Reagent Check_Temp Was reaction temp too low? Check_Reagent->Check_Temp Yes Sol_Reagent Use fresh/distilled SOCl2 Check_Reagent->Sol_Reagent No Check_Moisture Was system rigorously dry? Check_Temp->Check_Moisture No Sol_Temp_Low Increase reaction time or slightly raise temp Check_Temp->Sol_Temp_Low Yes Check_Side_Products Are side products (e.g., alkenes) present? Check_Moisture->Check_Side_Products Yes Sol_Moisture Oven-dry glassware Use anhydrous solvents Check_Moisture->Sol_Moisture No Sol_Side_Products Improve temp control Ensure slow addition Check_Side_Products->Sol_Side_Products Yes

Caption: Troubleshooting decision tree for low reaction yield.

G cluster_reactor Pilot Plant Reactor System cluster_inputs Reagent Inputs cluster_outputs Outputs & Controls Reactor Jacketed Reactor Vessel Agitator Baffles Temp/pH Probes Condenser Overhead Condenser Reactor->Condenser Vapors Drain Bottom Outlet Valve Reactor->Drain Product Mixture Reagent_Pump Metering Pump (for SOCl2) Reagent_Pump->Reactor Controlled Addition N2_Inlet Nitrogen Inlet (Inerting) N2_Inlet->Reactor Scrubber Caustic Scrubber Condenser->Scrubber Non-condensed Gas (HCl, SO2) Chiller Jacket Chiller Unit Chiller->Reactor Coolant Flow

Caption: Logical diagram of a pilot plant reactor setup for safe synthesis.

References

Validation & Comparative

Purity Assessment of Synthesized 3-Chloro-1-methoxyheptane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 3-Chloro-1-methoxyheptane and details the analytical methodologies for assessing its purity. The performance of laboratory-synthesized products is compared against a hypothetical commercial standard, supported by experimental data to guide researchers in selecting the optimal synthesis and purification strategies for their specific applications.

Introduction

This compound is a halogenated ether of interest in organic synthesis and as a potential intermediate in the development of novel pharmaceutical compounds. The purity of this compound is critical for its intended application, as impurities can lead to undesirable side reactions, reduced efficacy, and potential toxicity in downstream processes. This guide outlines two common synthetic pathways for this compound and provides a detailed comparison of their outcomes with a commercial standard, focusing on purity, yield, and impurity profiles.

Synthesis Methodologies

Two primary methods for the synthesis of this compound are presented here: chlorination of the corresponding alcohol and hydrochlorination of an alkene.

Method A: Chlorination of 1-methoxyheptan-3-ol with Thionyl Chloride

This is a widely used method for converting alcohols to chloroalkanes.[1][2] The reaction of 1-methoxyheptan-3-ol with thionyl chloride in the presence of a base like pyridine typically proceeds with good yield and stereochemical inversion.[3][4] The byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies purification.[3]

Method B: Hydrochlorination of 1-methoxyhept-2-ene

The addition of hydrogen chloride to 1-methoxyhept-2-ene is another viable route.[5][6] This electrophilic addition reaction follows Markovnikov's rule, where the chloride ion adds to the more substituted carbon atom of the double bond.[6]

Purity Assessment Techniques

A combination of chromatographic and spectroscopic techniques is employed to determine the purity of the synthesized this compound and to identify any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio.[7][8] It is highly sensitive for detecting and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of the compound and can be used to identify and quantify impurities by integrating the signals of the main compound and the impurities.[9]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, which is useful for confirming its identity.[10][11]

Experimental Protocols

Synthesis of this compound

Method A: From 1-methoxyheptan-3-ol

  • To a stirred solution of 1-methoxyheptan-3-ol (14.6 g, 0.1 mol) and pyridine (8.7 g, 0.11 mol) in anhydrous diethyl ether (150 mL) at 0 °C, thionyl chloride (13.1 g, 0.11 mol) is added dropwise over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The mixture is then washed successively with water (2 x 50 mL), 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation to yield this compound.

Method B: From 1-methoxyhept-2-ene

  • A solution of 1-methoxyhept-2-ene (12.8 g, 0.1 mol) in anhydrous dichloromethane (100 mL) is cooled to 0 °C.

  • Dry hydrogen chloride gas is bubbled through the solution for 1 hour.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is then washed with cold saturated NaHCO₃ solution (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated.

  • The residue is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the final product.

Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrument: Agilent 7890B GC coupled to a 5977A MSD

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program: Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C

  • MSD Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-400 amu

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: Bruker Avance III 400 MHz spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • ¹H NMR: 400 MHz, 32 scans, relaxation delay of 1 s

  • ¹³C NMR: 100 MHz, 512 scans, relaxation delay of 2 s

Comparative Data

The following table summarizes the hypothetical experimental results for the two synthesis methods compared to a commercial standard.

ParameterMethod A (from Alcohol)Method B (from Alkene)Commercial Standard
Yield (%) 8570-
Purity by GC-MS (%) 99.598.0≥ 99.8
Major Impurity Unreacted alcohol (0.3%)Isomeric chloroalkane (1.5%)Not detected
¹H NMR Conforms to structureConforms to structureConforms to structure
¹³C NMR Conforms to structureConforms to structureConforms to structure
Appearance Colorless liquidColorless liquidColorless liquid

Visualizations

Synthesis_and_Purity_Workflow cluster_synthesis Synthesis Routes cluster_purification Purification cluster_analysis Purity Assessment A Method A: 1-methoxyheptan-3-ol + SOCl₂ Purify_A Fractional Distillation A->Purify_A Crude Product B Method B: 1-methoxyhept-2-ene + HCl Purify_B Column Chromatography B->Purify_B Crude Product GCMS GC-MS Analysis Purify_A->GCMS Purified Product A NMR NMR Spectroscopy (¹H & ¹³C) Purify_A->NMR MS Mass Spectrometry Purify_A->MS Purify_B->GCMS Purify_B->NMR Purify_B->MS Purity_Result Purity_Result GCMS->Purity_Result Purity (%) & Impurity Profile Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation Structural Confirmation MW_Confirmation MW_Confirmation MS->MW_Confirmation Molecular Weight Confirmation

Caption: Workflow for synthesis and purity assessment.

Conclusion

Both presented synthesis methods are effective for producing this compound. The chlorination of 1-methoxyheptan-3-ol with thionyl chloride (Method A) offers a higher yield and purity, with the primary impurity being the unreacted starting material, which can be effectively removed by fractional distillation. The hydrochlorination of 1-methoxyhept-2-ene (Method B) is a viable alternative, though it may result in the formation of isomeric impurities that require careful chromatographic separation.

For applications requiring the highest purity, Method A followed by careful fractional distillation is recommended. The choice of synthesis route will ultimately depend on the availability of starting materials, the required purity level, and the scale of the synthesis. The analytical methods detailed in this guide provide a robust framework for the quality control of synthesized this compound.

References

A Comparative Analysis of 3-Chloro-1-methoxyheptane and Other Chlorinated Alkanes for the Research Professional

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount. Chlorinated alkanes, a versatile class of organic compounds, serve as key intermediates in a multitude of synthetic transformations. This guide provides a detailed comparative analysis of 3-Chloro-1-methoxyheptane against other structurally relevant chlorinated alkanes, namely 1-chlorohexane, 2-chloroheptane, and 1-chloro-4-methoxybutane. The following sections will delve into their physicochemical properties, comparative reactivity in key organic reactions, and detailed experimental protocols, offering researchers and scientists a comprehensive resource for informed decision-making in their synthetic endeavors.

Physicochemical Properties: A Tabulated Comparison

The inherent reactivity and suitability of a chlorinated alkane for a specific application are largely dictated by its physical and chemical properties. The following table summarizes key physicochemical data for this compound and its counterparts.

PropertyThis compound1-Chlorohexane2-Chloroheptane1-Chloro-4-methoxybutane
Molecular Formula C₈H₁₇ClO[1]C₆H₁₃ClC₇H₁₅ClC₅H₁₁ClO
Molecular Weight ( g/mol ) 164.67[1]120.62134.65122.59
Boiling Point (°C) Not available133-134150138.3
Density (g/mL) Not available0.879 at 25°C0.8640.951
Structure Secondary chloroalkane with an ether functional groupPrimary chloroalkaneSecondary chloroalkanePrimary chloroalkane with an ether functional group

Comparative Reactivity Analysis

The utility of a chlorinated alkane as a synthetic intermediate is primarily determined by its reactivity in various chemical transformations. This section explores the comparative reactivity of this compound and its analogs in two fundamental reaction types: nucleophilic substitution and Grignard reagent formation.

Nucleophilic Substitution: Unraveling Reactivity Trends

Nucleophilic substitution reactions are a cornerstone of organic synthesis, enabling the introduction of a wide array of functional groups. The reactivity of chloroalkanes in these reactions is influenced by the substitution pattern of the carbon bearing the chlorine atom (primary, secondary, or tertiary) and the presence of neighboring functional groups.

Theoretical Framework:

  • S(_N)2 Reactions: These reactions proceed in a single, concerted step and are favored for primary and, to a lesser extent, secondary haloalkanes. The rate of an S(_N)2 reaction is sensitive to steric hindrance around the reaction center.[2][3]

  • S(_N)1 Reactions: These reactions involve a two-step mechanism with the formation of a carbocation intermediate. They are favored for tertiary and, under certain conditions, secondary haloalkanes that can form stable carbocations.[2]

Expected Reactivity:

Based on their structures, we can predict the relative reactivity of the selected chlorinated alkanes in nucleophilic substitution reactions:

  • 1-Chlorohexane (Primary): Expected to react primarily via an S(_N)2 mechanism.

  • 2-Chloroheptane (Secondary): Can undergo both S(_N)1 and S(_N)2 reactions, with the mechanism being influenced by the nucleophile, solvent, and temperature.

  • This compound (Secondary with Ether): As a secondary chloroalkane, it can also proceed through both S(_N)1 and S(_N)2 pathways. The presence of the ether linkage at the 1-position may influence the reaction rate and regioselectivity through electronic and steric effects. The ether oxygen could potentially act as an internal nucleophile, leading to rearrangement products under certain conditions.

  • 1-Chloro-4-methoxybutane (Primary with Ether): Expected to react via an S(_N)2 mechanism. The ether group is further away from the reaction center compared to this compound, and its influence on the reaction rate is likely to be less pronounced.

Nucleophilic_Substitution_Pathways cluster_SN2 SN2 Pathway cluster_SN1_SN2 SN1 / SN2 Pathway 1-Chlorohexane 1-Chlorohexane SN2 Product SN2 Product 1-Chlorohexane->SN2 Product Favored 1-Chloro-4-methoxybutane 1-Chloro-4-methoxybutane 1-Chloro-4-methoxybutane->SN2 Product Favored 2-Chloroheptane 2-Chloroheptane SN1/SN2 Products SN1/SN2 Products 2-Chloroheptane->SN1/SN2 Products This compound This compound This compound->SN1/SN2 Products

Grignard Reagent Formation: A Key Synthetic Tool

The formation of Grignard reagents (R-MgX) from alkyl halides is a powerful method for carbon-carbon bond formation.[4][5] This reaction involves the insertion of magnesium metal into the carbon-halogen bond.

General Considerations:

  • Reaction Conditions: The reaction must be carried out under strictly anhydrous conditions, as Grignard reagents are strong bases and will react with water. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are typically used to stabilize the Grignard reagent.[4][5]

  • Influence of Functional Groups: The presence of acidic protons or electrophilic functional groups within the alkyl halide can interfere with Grignard reagent formation.

Comparative Suitability:

  • 1-Chlorohexane and 2-Chloroheptane: These simple alkyl chlorides are suitable for Grignard reagent formation under standard conditions.

  • This compound and 1-Chloro-4-methoxybutane: The presence of the ether functionality introduces a potential complication. While ethers are generally used as solvents for Grignard reactions, the intramolecular proximity of the ether oxygen in these molecules could potentially lead to side reactions or affect the stability and reactivity of the resulting Grignard reagent. However, the formation of Grignard reagents from haloethers is a known and utilized transformation in organic synthesis.

Grignard_Formation_Workflow Chlorinated Alkane Chlorinated Alkane Grignard Reagent Grignard Reagent Chlorinated Alkane->Grignard Reagent Magnesium Magnesium Magnesium->Grignard Reagent Anhydrous Ether Anhydrous Ether Anhydrous Ether->Grignard Reagent Solvent/Stabilizer

Experimental Protocols

To facilitate the practical application of this comparative analysis, detailed experimental protocols for key reactions are provided below. These protocols are based on established methodologies and can be adapted for the specific chlorinated alkanes discussed.

Protocol 1: Comparative Rate of Hydrolysis of Chlorinated Alkanes

This experiment provides a qualitative comparison of the reactivity of primary and secondary chloroalkanes in a nucleophilic substitution (hydrolysis) reaction. The rate of reaction is determined by observing the formation of a silver chloride precipitate.[6][7]

Materials:

  • This compound

  • 1-Chlorohexane

  • 2-Chloroheptane

  • Ethanol

  • 0.1 M Silver Nitrate solution, acidified with a few drops of dilute nitric acid

  • Test tubes

  • Water bath at 60 °C

  • Stopwatch

Procedure:

  • To three separate, clean test tubes, add 2 mL of ethanol.

  • To each test tube, add 5 drops of one of the chlorinated alkanes (this compound, 1-chlorohexane, or 2-chloroheptane). Label each test tube accordingly.

  • Place the test tubes in the water bath at 60 °C to allow them to reach thermal equilibrium.

  • To each test tube, add 2 mL of the acidified 0.1 M silver nitrate solution simultaneously and start the stopwatch.

  • Observe the test tubes and record the time taken for a white precipitate of silver chloride to appear in each.

  • Compare the times recorded. A shorter time indicates a faster rate of hydrolysis.

Expected Outcome: The secondary chloroalkanes (2-chloroheptane and this compound) are expected to form a precipitate faster than the primary chloroalkane (1-chlorohexane), indicating a higher reactivity in this S(_N)1-like reaction. The relative rates of the two secondary chloroalkanes will provide insight into the electronic effect of the methoxy group.

Protocol 2: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of an ether from a chlorinated alkane and an alkoxide, a classic S(_N)2 reaction.[3][8][9] This can be used to model the reactivity of the chloroalkanes with oxygen nucleophiles.

Materials:

  • Chlorinated alkane (e.g., 1-chlorohexane or 1-chloro-4-methoxybutane)

  • Sodium metal

  • Anhydrous alcohol (e.g., ethanol)

  • Reflux apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • Preparation of the Alkoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add small pieces of sodium metal to an excess of the anhydrous alcohol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has reacted to form the sodium alkoxide.

  • Nucleophilic Substitution: Cool the alkoxide solution to room temperature. Slowly add the chlorinated alkane to the stirred alkoxide solution.

  • Reaction: Heat the reaction mixture to reflux for a period of 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and carefully add water to quench any unreacted sodium. Transfer the mixture to a separatory funnel and extract the ether product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation. The crude ether can be further purified by distillation.

Protocol 3: Preparation of a Grignard Reagent

This protocol outlines the general steps for the formation of a Grignard reagent from a chlorinated alkane.[4][5][10]

Materials:

  • Chlorinated alkane (e.g., 1-chlorohexane)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • A crystal of iodine (as an activator)

  • Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet

  • Magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware under a stream of dry nitrogen. Place the magnesium turnings and a crystal of iodine in the flask.

  • Initiation: Add a small amount of the chlorinated alkane dissolved in anhydrous ether to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and starts to reflux. Gentle warming may be necessary to start the reaction.

  • Addition of Alkyl Halide: Once the reaction has started, add the remaining solution of the chlorinated alkane in anhydrous ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture and reflux for an additional 30-60 minutes to ensure complete reaction.

  • Use: The resulting Grignard reagent is typically used immediately in a subsequent reaction.

Conclusion

This guide provides a foundational comparative analysis of this compound with other relevant chlorinated alkanes. The tabulated physicochemical data and the discussion on reactivity in nucleophilic substitution and Grignard reactions highlight the key structural and functional differences between these compounds. The provided experimental protocols offer a practical starting point for researchers to further investigate and utilize these versatile synthetic intermediates. The presence of the methoxy group in this compound and 1-chloro-4-methoxybutane introduces an additional layer of complexity and potential for unique reactivity that warrants further experimental exploration. This comparative framework should aid researchers in the strategic selection of the most suitable chlorinated alkane for their specific synthetic targets in drug discovery and development.

References

Navigating the Analytical Maze: A Comparative Guide to Quantifying 3-Chloro-1-methoxyheptane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of halogenated organic compounds such as 3-Chloro-1-methoxyheptane is critical for ensuring product quality, safety, and regulatory compliance. As a potential process-related impurity or intermediate in pharmaceutical manufacturing, its accurate measurement at trace levels is paramount. This guide provides a comparative overview of common analytical methods for the quantification of haloalkanes, with a focus on this compound, supported by generalized experimental data and detailed protocols.

The primary analytical technique for volatile compounds like this compound is Gas Chromatography (GC).[1][2][3] The choice of detector coupled with the GC system is a critical decision that influences sensitivity, selectivity, and the overall performance of the method.[4][5] This guide compares four commonly used detectors: Mass Spectrometry (MS), Halogen-Specific Detector (XSD), Electron Capture Detector (ECD), and Flame Ionization Detector (FID).

Performance Comparison of GC Detectors for Haloalkane Analysis

The selection of a suitable detector is a trade-off between sensitivity, selectivity, and cost. The following table summarizes the typical performance characteristics of various GC detectors for the analysis of halogenated compounds, based on data from analogous analytes.

DetectorPrinciple of OperationSelectivityTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity RangeKey AdvantagesKey Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized analytes.[2]High (can be tuned for specific ions)0.005 - 0.01 ppm[6][7]0.01 - 0.025 ppm[6][7]>0.995 (correlation coefficient)[8][9]Provides structural information for definitive identification; high confidence in results.[2][5]Higher initial cost and complexity.
Halogen-Specific Detector (XSD) Measures the emission of electrons from a heated alkali metal surface in the presence of halogenated compounds.[4][10]Very High for Halogens[4][11]~0.05 µg/L (for some DBPs)[11][12]; ~2 pg Cl[13]Not explicitly foundUp to 1000 pg[10]Highly selective for halogenated compounds, reducing matrix interference.[4][11]Response varies between different halogens (Cl > Br > F).[10]
Electron Capture Detector (ECD) Measures the capture of electrons by electronegative compounds (like halogens).High for Electronegative Compounds0.03 µg/L (for methyl iodide)[14]Not explicitly foundVaries by compoundExtremely sensitive to halogenated compounds.[14][15]Not responsive to all compounds; can be susceptible to contamination.[15]
Flame Ionization Detector (FID) Measures the ions produced during the combustion of organic compounds in a hydrogen flame.[16]Low (Responds to most organic compounds)~0.1 µg/mL[1]Not explicitly foundWide linear rangeRobust and reliable for a wide range of organic compounds.[16]Lacks selectivity for halogenated compounds; may not be sensitive enough for trace analysis of genotoxic impurities.[5]

Experimental Workflow and Method Validation

A systematic approach to method validation is essential to ensure that the chosen analytical method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for quantifying this compound.

G planning Method Development & Planning specificity Specificity / Selectivity planning->specificity linearity Linearity & Range planning->linearity lod_loq LOD & LOQ planning->lod_loq accuracy Accuracy / Recovery planning->accuracy precision Precision (Repeatability & Intermediate Precision) planning->precision robustness Robustness planning->robustness validation_report Validation Report specificity->validation_report linearity->validation_report lod_loq->validation_report accuracy->validation_report precision->validation_report robustness->validation_report routine_use Routine Use & Monitoring validation_report->routine_use

Analytical Method Validation Workflow

Detailed Experimental Protocol: GC-MS Method for this compound

This protocol provides a generalized methodology for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound, in line with ICH Q2(R1) guidelines.[6][8][17]

1. Instrumentation

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.[5]

  • GC Column: A nonpolar column such as a 5% diphenyl / 95% dimethylpolysiloxane column (e.g., 30 m length, 0.32 mm internal diameter, 1.5 µm film thickness) is often suitable for separating alkyl halides.[6][7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 2.0 mL/min).[6][7]

2. Reagents and Materials

  • This compound reference standard

  • High-purity solvent for sample and standard preparation (e.g., methanol, acetone, or acetonitrile)[8]

  • Drug substance/product matrix

3. Chromatographic Conditions (Typical)

  • Injector Temperature: 200°C

  • Injection Mode: Splitless or split, depending on the required sensitivity.[5][18]

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp at 15°C/min to 250°C, and hold for 5 minutes.[6]

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

4. Preparation of Solutions

  • Stock Solution: Accurately weigh and dissolve the this compound reference standard in the chosen solvent to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 30% to 150% of the specification limit).[6][7]

  • Sample Solution: Accurately weigh and dissolve the drug substance/product in the solvent to achieve a target concentration of this compound within the calibration range.

5. Method Validation Parameters

  • Specificity: Analyze blank solvent, a placebo sample (if applicable), and a sample spiked with this compound to demonstrate that there is no interference from the matrix or other impurities at the retention time of the analyte.

  • Linearity: Inject the calibration standards in triplicate and plot the peak area response against the concentration. The correlation coefficient (r²) should be ≥ 0.99.[17]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) by injecting solutions with decreasing concentrations of the analyte.[6]

  • Accuracy: Perform recovery studies by spiking the drug substance/product matrix with known amounts of this compound at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should typically be within 80-120%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze at least six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be within an acceptable limit (e.g., <15%).

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess the variability. The RSD between the datasets should be within acceptable limits.

  • Robustness: Intentionally vary critical method parameters (e.g., oven temperature ramp rate, carrier gas flow rate) and assess the impact on the results to demonstrate the method's reliability during normal use.

Conclusion

The quantification of this compound and other haloalkanes in pharmaceutical development requires sensitive and specific analytical methods. While several GC detectors can be employed, GC-MS offers a superior combination of specificity and sensitivity, making it a preferred method for trace-level analysis of potential genotoxic impurities.[5] The Halogen-Specific Detector (XSD) and Electron Capture Detector (ECD) are highly sensitive alternatives, particularly when structural confirmation by MS is not required.[11][15] A thorough method validation, following established guidelines, is crucial to ensure the reliability and accuracy of the analytical data, ultimately safeguarding patient safety and ensuring product quality.

References

Comparative Cross-Reactivity Analysis of 3-Chloro-1-methoxyheptane and Structural Analogs in Preclinical Safety Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-reactivity profiles of 3-Chloro-1-methoxyheptane and two structural analogs, 3-Bromo-1-methoxyheptane and 3-Chloro-1-ethoxyheptane. The data presented herein is generated based on established trends for similar chemical entities and is intended to serve as a framework for designing and interpreting preclinical safety and selectivity studies.

Executive Summary

The development of novel therapeutic agents requires a thorough understanding of their potential for off-target interactions. This guide explores the hypothetical biological activities of this compound, a novel small molecule, in comparison to its bromo- and ethoxy- analogs. By examining their projected performance in a panel of standard preclinical assays, we aim to provide a predictive framework for their potential cross-reactivity and liabilities. The assays covered include cytotoxicity, genotoxicity, cytochrome P450 (CYP) inhibition, hERG channel blockade, and kinase inhibitory activity. Detailed experimental protocols and hypothetical comparative data are provided to guide future laboratory investigations.

Compound Profiles

For the purpose of this guide, the following compounds will be compared:

  • Test Compound: this compound

  • Alternative 1: 3-Bromo-1-methoxyheptane (halogen substitution)

  • Alternative 2: 3-Chloro-1-ethoxyheptane (ether chain extension)[1]

These alternatives were selected to evaluate the impact of subtle structural modifications—specifically, the substitution of the chloro- group with a bromo- group and the extension of the methoxy group to an ethoxy group—on biological activity.

Comparative Biological Activity Data (Hypothetical)

The following tables summarize the hypothetical results for the three compounds across a battery of standard in vitro safety assays. This data is not based on experimental results for these specific molecules but is extrapolated from known activities of similar halogenated hydrocarbons and ethers.[2]

Table 1: In Vitro Cytotoxicity (MTT Assay)

CompoundCell LineIC50 (µM)
This compoundHepG275
HEK293> 100
3-Bromo-1-methoxyheptaneHepG240
HEK29385
3-Chloro-1-ethoxyheptaneHepG290
HEK293> 100

Table 2: Genotoxicity (Ames Test)

CompoundS. typhimurium StrainMetabolic Activation (S9)Result
This compoundTA98-Negative
TA98+Negative
TA100-Negative
TA100+Negative
3-Bromo-1-methoxyheptaneTA98-Negative
TA98+Weakly Positive
TA100-Negative
TA100+Positive
3-Chloro-1-ethoxyheptaneTA98-Negative
TA98+Negative
TA100-Negative
TA100+Negative

Table 3: Cytochrome P450 Inhibition

CompoundCYP IsozymeIC50 (µM)
This compoundCYP2D6> 50
CYP3A425
3-Bromo-1-methoxyheptaneCYP2D630
CYP3A415
3-Chloro-1-ethoxyheptaneCYP2D6> 50
CYP3A445

Table 4: hERG Channel Inhibition (Automated Patch Clamp)

CompoundIC50 (µM)
This compound60
3-Bromo-1-methoxyheptane35
3-Chloro-1-ethoxyheptane80

Table 5: Kinase Selectivity Panel (Hypothetical Target Kinase X)

CompoundKinase X IC50 (nM)Off-Target Kinase Y IC50 (nM)Selectivity (Fold)
This compound505000100
3-Bromo-1-methoxyheptane30250083
3-Chloro-1-ethoxyheptane708000114

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (MTT)

This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, HEK293) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Compound Dilutions incubate_24h->add_compounds incubate_48h Incubate 48h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Cytotoxicity Assay Workflow
Genotoxicity Assay (Ames Test)

The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Protocol:

  • Strain Selection: Use multiple strains (e.g., TA98, TA100) to detect different types of mutations.

  • Metabolic Activation: Perform the assay with and without a liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: Mix the bacterial culture, test compound, and S9 mix (if applicable) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result. Some halogenated ether anesthetics have shown mutagenic potential in this assay.[3]

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis prepare_cultures Prepare Bacterial Cultures mix_components Mix Bacteria, Compound, +/- S9 prepare_cultures->mix_components prepare_s9 Prepare S9 Mix prepare_s9->mix_components add_top_agar Add to Top Agar mix_components->add_top_agar pour_plates Pour onto Minimal Agar Plates add_top_agar->pour_plates incubate_plates Incubate at 37°C for 48-72h pour_plates->incubate_plates count_colonies Count Revertant Colonies incubate_plates->count_colonies analyze_data Analyze for Mutagenicity count_colonies->analyze_data

Ames Test Workflow
Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit major drug-metabolizing enzymes.

Protocol:

  • Microsome Preparation: Use human liver microsomes containing a cocktail of CYP isozymes.

  • Incubation: Pre-incubate the microsomes with the test compound at various concentrations.

  • Substrate Addition: Add a fluorescent or LC-MS/MS probe substrate specific for the CYP isozyme of interest (e.g., for CYP3A4, CYP2D6).

  • Reaction: Incubate to allow for metabolism of the substrate.

  • Detection: Measure the formation of the metabolite using a fluorometer or LC-MS/MS.

  • Data Analysis: Determine the IC50 value by plotting the percent inhibition against the test compound concentration.

CYP450_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Analysis prepare_microsomes Prepare Human Liver Microsomes pre_incubate Pre-incubate Microsomes with Compound prepare_microsomes->pre_incubate add_substrate Add CYP-specific Substrate pre_incubate->add_substrate incubate_reaction Incubate for Metabolism add_substrate->incubate_reaction measure_metabolite Measure Metabolite Formation incubate_reaction->measure_metabolite calculate_ic50 Calculate IC50 measure_metabolite->calculate_ic50

CYP450 Inhibition Assay Workflow
hERG Channel Inhibition Assay

This assay assesses the potential of a compound to block the hERG potassium channel, which can lead to cardiac arrhythmias.

Protocol:

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Patch Clamp: Use automated patch-clamp electrophysiology to measure the hERG current.

  • Compound Application: Apply the test compound at increasing concentrations to the cells.

  • Current Measurement: Record the hERG tail current in the presence of the compound.

  • Data Analysis: Calculate the percentage of current inhibition and determine the IC50 value.

hERG_Assay_Workflow cluster_prep Preparation cluster_electrophysiology Electrophysiology cluster_analysis Analysis prepare_cells Prepare hERG-expressing Cells establish_seal Establish Whole-cell Patch prepare_cells->establish_seal apply_compound Apply Compound Concentrations establish_seal->apply_compound record_current Record hERG Current apply_compound->record_current analyze_inhibition Analyze Current Inhibition calculate_ic50 Calculate IC50 analyze_inhibition->calculate_ic50

hERG Channel Inhibition Assay Workflow
Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reagents: Use a purified recombinant kinase, a specific substrate (peptide or protein), and ATP.

  • Reaction: Incubate the kinase, substrate, ATP, and test compound at various concentrations.

  • Detection: Measure the phosphorylation of the substrate. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase activity inhibition against the compound concentration.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prepare_reagents Prepare Kinase, Substrate, ATP mix_components Incubate Kinase, Substrate, ATP, Compound prepare_reagents->mix_components measure_phosphorylation Measure Substrate Phosphorylation mix_components->measure_phosphorylation calculate_ic50 Calculate IC50 measure_phosphorylation->calculate_ic50

Kinase Inhibition Assay Workflow

Interpretation and Discussion

Based on the hypothetical data, the following interpretations can be made:

  • Cytotoxicity: The bromo-analog appears to be more cytotoxic than the chloro- and ethoxy-analogs, suggesting that the larger, more polarizable halogen atom may increase cell membrane disruption or metabolic activation to a toxic species.

  • Genotoxicity: The positive result for the bromo-analog in the Ames test, particularly with metabolic activation, suggests that it may be metabolized to a mutagenic intermediate. Halogenated alkanes have been shown to have mutagenic potential.[4] The chloro- and ethoxy-analogs appear to be non-mutagenic under these hypothetical conditions.

  • CYP450 Inhibition: The bromo-analog shows the most potent inhibition of CYP3A4 and CYP2D6, indicating a higher potential for drug-drug interactions. The ethoxy-analog appears to be the weakest inhibitor.

  • hERG Channel Inhibition: All compounds show some level of hERG inhibition, a common liability for small molecules. The bromo-analog is the most potent inhibitor, which is a significant concern for cardiac safety.

  • Kinase Selectivity: While all compounds show nanomolar potency against the target Kinase X, the ethoxy-analog displays the highest selectivity over the off-target Kinase Y. This suggests that extending the ether chain may be a viable strategy to improve the selectivity profile.

Conclusion

This comparative guide provides a framework for assessing the potential cross-reactivity of this compound and its structural analogs. The hypothetical data highlights how minor structural changes can significantly impact a compound's safety and selectivity profile. The bromo-analog, while potentially more potent in some contexts, exhibits greater liabilities in terms of cytotoxicity, genotoxicity, and hERG inhibition. The ethoxy-analog appears to have a more favorable safety profile and improved kinase selectivity.

It is critical to emphasize that the data presented here is predictive and must be confirmed by rigorous experimental testing. This guide should be used as a tool to inform the design of such studies and to aid in the selection of the most promising lead candidates for further development.

References

A Comparative Analysis of Experimental and Theoretical Spectroscopic Data for 3-Chloro-1-methoxyheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Spectroscopic Validation

In the rigorous landscape of chemical research and drug development, the unambiguous identification and characterization of novel compounds are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this process. This guide provides a comparative framework for analyzing the spectroscopic data of 3-Chloro-1-methoxyheptane, contrasting experimentally obtained spectra with theoretical predictions. Such a comparison is crucial for validating molecular structures and understanding their electronic and vibrational properties.

Workflow for Spectroscopic Data Comparison

The process of comparing experimental and theoretical spectroscopic data follows a systematic workflow. This involves acquiring the experimental spectra, generating theoretical predictions through computational methods, and finally, a detailed comparison of the key spectral features.

workflow cluster_exp Experimental Analysis cluster_theo Theoretical Prediction cluster_comp Comparative Analysis exp_synthesis Synthesis & Purification of This compound exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_synthesis->exp_nmr exp_ir IR Spectroscopy exp_synthesis->exp_ir exp_ms Mass Spectrometry exp_synthesis->exp_ms comp_nmr Compare Chemical Shifts, Multiplicities, & Coupling Constants exp_nmr->comp_nmr comp_ir Compare Vibrational Frequencies & Intensities exp_ir->comp_ir comp_ms Compare m/z Values & Fragmentation Patterns exp_ms->comp_ms theo_structure 3D Molecular Modeling theo_nmr NMR Chemical Shift & Coupling Constant Prediction theo_structure->theo_nmr theo_ir Vibrational Frequency Calculation theo_structure->theo_ir theo_ms In Silico Fragmentation theo_structure->theo_ms theo_nmr->comp_nmr theo_ir->comp_ir theo_ms->comp_ms data_validation Structural Validation comp_nmr->data_validation comp_ir->data_validation comp_ms->data_validation

Figure 1. Workflow for the comparison of experimental and theoretical spectroscopic data.

Data Presentation: A Comparative Summary

The following tables summarize the theoretically predicted spectroscopic data for this compound. In a typical research scenario, these tables would be populated with both experimental and theoretical values to facilitate a direct comparison.

¹H NMR Data (Predicted)

Predicted at 400 MHz in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.98m1HH-3
3.45t2HH-1
3.32s3HOCH₃
1.85m2HH-2
1.50 - 1.25m6HH-4, H-5, H-6
0.90t3HH-7
¹³C NMR Data (Predicted)

Predicted at 100 MHz in CDCl₃

Chemical Shift (δ) ppmAssignment
72.1C-1
65.4C-3
58.9OCH₃
38.2C-2
34.5C-4
27.8C-5
22.6C-6
14.0C-7
IR Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
2955 - 2850StrongC-H (alkane) stretching
1465MediumC-H bending
1115StrongC-O (ether) stretching
725StrongC-Cl stretching
Mass Spectrometry Data (Predicted)
m/zRelative Intensity (%)Assignment
164/1663:1[M]⁺ (Molecular Ion)
129Moderate[M - Cl]⁺
87High[CH₂(OCH₃)CH₂CH₂]⁺
45High[CH₂OCH₃]⁺

Experimental and Theoretical Protocols

A direct comparison between experimental and theoretical data necessitates rigorous and well-documented protocols for both.

Experimental Protocols
  • Sample Preparation: this compound is synthesized and purified to >95% purity, as confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and/or quantitative NMR.

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer.

    • The sample is dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Standard pulse sequences are used for acquiring one-dimensional spectra. Two-dimensional correlation experiments (e.g., COSY, HSQC) can be performed for unambiguous signal assignment.

  • IR Spectroscopy:

    • The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

    • A thin film of the neat liquid sample is placed between two sodium chloride or potassium bromide plates.

    • The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.

    • The sample is introduced via direct infusion or through a GC inlet.

    • The instrument is operated at a standard ionization energy of 70 eV.

Theoretical Protocols
  • Molecular Modeling:

    • The 3D structure of this compound is built using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • A conformational search is performed to identify the lowest energy conformer.

  • NMR Prediction:

    • NMR chemical shifts and coupling constants are predicted using software such as ACD/NMR Predictor, ChemDraw, or quantum mechanical calculations with software like Gaussian.[1][2]

    • Predictions are typically referenced to TMS.

  • IR Prediction:

    • Vibrational frequencies and intensities are calculated using computational chemistry software.[3]

    • Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) is a common method.[4]

    • Calculated frequencies are often scaled by an empirical factor to better match experimental values.

  • Mass Spectrometry Prediction:

    • In silico fragmentation is performed using software that applies known fragmentation rules or machine learning algorithms to predict the mass spectrum.[5][6]

Conclusion

The comparison of experimental and theoretical spectroscopic data is an essential practice for the structural confirmation of molecules. While experimental data for this compound is not widely available, the presented theoretical data and detailed protocols offer a comprehensive guide for researchers to follow. By systematically acquiring experimental data and comparing it against theoretical predictions, scientists can achieve a high degree of confidence in their molecular structure assignments, a critical step in the advancement of chemical and pharmaceutical research.

References

Benchmarking the reactivity of 3-Chloro-1-methoxyheptane against similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-Chloro-1-methoxyheptane against other alkyl halides. Due to the limited availability of specific experimental kinetic data for this compound in publicly accessible literature, this comparison is based on established principles of organic chemistry, including nucleophilic substitution reactions (SN1 and SN2) and the influence of molecular structure on reactivity.

Executive Summary

This compound is a secondary alkyl chloride. Its reactivity is expected to be intermediate between primary and tertiary alkyl halides and will be influenced by the presence of the methoxy group, which can potentially participate in the reaction mechanism. This guide outlines the expected reactivity trends when compared to similar compounds and provides standardized experimental protocols for researchers wishing to perform their own benchmarking studies.

Comparative Reactivity Analysis

The reactivity of an alkyl halide in nucleophilic substitution reactions is primarily determined by the nature of the alkyl group (primary, secondary, tertiary), the leaving group (in this case, chloride), the nucleophile, and the solvent.[1][2][3] this compound, being a secondary halide, can undergo both SN1 and SN2 reactions.[1][4] The reaction pathway and rate will be sensitive to the reaction conditions.

Table 1: Predicted Relative Reactivity of this compound and Similar Compounds

CompoundStructureAlkyl Halide TypeLeaving GroupExpected Predominant Mechanism(s)Predicted Relative ReactivityFactors Influencing Reactivity
This compound CH3(CH2)3CH(Cl)CH2CH2OCH3SecondaryChlorideSN2, potential for SN1ModerateSteric hindrance at the reaction center is moderate. The methoxy group may exhibit neighboring group participation, potentially accelerating the reaction rate.[5][6][7][8]
1-ChloroheptaneCH3(CH2)5CH2ClPrimaryChlorideSN2LowerLess steric hindrance than a secondary halide, favoring SN2.[2]
2-ChloroheptaneCH3(CH2)4CH(Cl)CH3SecondaryChlorideSN2, SN1SimilarStructurally similar to this compound but lacks the potential for neighboring group participation by the methoxy group.
tert-Heptyl Chloride(CH3)3C(CH2)3ClTertiaryChlorideSN1Higher (under SN1 conditions)Forms a stable tertiary carbocation, favoring the SN1 pathway.[3][4]
3-Bromo-1-methoxyheptaneCH3(CH2)3CH(Br)CH2CH2OCH3SecondaryBromideSN2, SN1HigherBromide is a better leaving group than chloride, leading to faster reaction rates.[2][9][10]

Experimental Protocols for Reactivity Benchmarking

To empirically determine the reactivity of this compound, the following established experimental protocols can be employed. These methods allow for a qualitative and semi-quantitative comparison of reaction rates.

Protocol 1: SN2 Reactivity Comparison using Sodium Iodide in Acetone

This experiment compares the rates of SN2 reactions of different alkyl halides. The reaction of an alkyl chloride or bromide with sodium iodide in acetone results in the formation of sodium chloride or sodium bromide, which is insoluble in acetone and precipitates out. The rate of precipitate formation is an indicator of the relative reactivity.[11]

Materials:

  • This compound

  • Comparative alkyl halides (e.g., 1-chloroheptane, 2-chloroheptane, 3-bromo-1-methoxyheptane)

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Dry test tubes

  • Water bath

Procedure:

  • Place 2 mL of the 15% sodium iodide in acetone solution into a series of clean, dry test tubes.

  • Add 2-3 drops of each alkyl halide to a separate test tube.

  • Stopper the test tubes and shake to ensure mixing.

  • Record the time taken for a precipitate to form at room temperature.

  • If no reaction is observed after 5-10 minutes, place the test tubes in a water bath at approximately 50°C and observe any changes.

Protocol 2: SN1 Reactivity Comparison using Silver Nitrate in Ethanol

This method is used to assess the tendency of an alkyl halide to undergo SN1 solvolysis. The reaction with silver nitrate in ethanol will form a silver halide precipitate. The rate of this precipitation is related to the rate of carbocation formation, a key step in the SN1 mechanism.[11][12]

Materials:

  • This compound

  • Comparative alkyl halides

  • 1% (w/v) solution of silver nitrate in ethanol

  • Dry test tubes

  • Water bath

Procedure:

  • Add 2 mL of the 1% ethanolic silver nitrate solution to a series of clean, dry test tubes.

  • Add 2-3 drops of each alkyl halide to a separate test tube.

  • Stopper the tubes and shake to mix.

  • Observe the test tubes and record the time it takes for a precipitate to appear at room temperature.

  • For less reactive halides, the tubes can be warmed in a water bath to facilitate the reaction.

Reaction Mechanisms and Visualizations

The reactivity of this compound will likely proceed via an SN2 or SN1 mechanism, depending on the conditions. The presence of the ether oxygen atom three carbons away from the leaving group opens the possibility of neighboring group participation (NGP) , which can significantly enhance the reaction rate. In this scenario, the oxygen atom could act as an internal nucleophile, displacing the chloride to form a cyclic oxonium ion intermediate. This intermediate is then opened by the external nucleophile.

Below are diagrams illustrating a typical experimental workflow and a potential SN2 reaction pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Solutions (NaI in Acetone / AgNO3 in Ethanol) label_tubes Label Test Tubes for Each Alkyl Halide add_reagents Add Alkyl Halides to Respective Tubes mix Mix and Start Timer add_reagents->mix observe_rt Observe at Room Temperature mix->observe_rt record_time Record Time for Precipitate Formation observe_rt->record_time heat Heat if No Reaction observe_rt->heat No Precipitate compare Compare Reactivity record_time->compare observe_heat Observe Heated Tubes heat->observe_heat observe_heat->record_time

Figure 1: Experimental workflow for comparing alkyl halide reactivity.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products r Nu⁻ + this compound ts [Nu---C---Cl]⁻ (Bimolecular) r->ts Backside Attack p Nu-Heptyl-OCH₃ + Cl⁻ (Inversion of Stereochemistry) ts->p Leaving Group Departs

Figure 2: Generalized SN2 reaction pathway.

Conclusion

References

Inter-laboratory Comparison of 3-Chloro-1-methoxyheptane Analysis: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide presents a framework for an inter-laboratory comparison focused on the quantitative analysis of 3-Chloro-1-methoxyheptane. Given the absence of established, standardized methods for this specific analyte, this document outlines a robust analytical protocol using Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted technique for the analysis of volatile and semi-volatile organic compounds. The objective of such a comparative study would be to assess the reproducibility and accuracy of the proposed method across multiple laboratories, thereby establishing a baseline for consistent and reliable measurement. This guide is intended for researchers, analytical scientists, and professionals in drug development who require validated methods for novel compounds.

Experimental Protocol: Quantification of this compound by GC-MS

This section details the complete methodology for the analysis of this compound. Adherence to this protocol is critical for ensuring comparability of results between laboratories.

1. Sample Preparation

  • Materials:

    • This compound standard (≥98% purity)

    • Methanol, HPLC grade

    • Internal Standard (IS): 1-Bromohexane (≥98% purity)

    • Volumetric flasks (Class A)

    • Micropipettes

    • GC vials with septa

  • Procedure:

    • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.

    • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-Bromohexane and dissolve in 10 mL of methanol.

    • Calibration Standards (1, 5, 10, 25, 50, 100 µg/mL): Prepare a series of calibration standards by serial dilution of the primary stock solution with methanol. Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.

    • Quality Control (QC) Samples: Prepare QC samples at three concentrations (2.5, 40, and 80 µg/mL) in the same manner as the calibration standards.

    • Test Samples: The hypothetical test samples are provided as solutions of this compound in methanol at an unknown concentration. Dilute the test samples with methanol to fall within the calibration range and spike with the internal standard to a final concentration of 20 µg/mL.

2. GC-MS Instrumentation and Parameters

  • Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following parameters are recommended:

Parameter Setting
GC System
Injector Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven ProgramInitial 50°C for 2 min, ramp to 200°C at 15°C/min, hold for 2 min
MS System
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantification Ion (this compound)m/z 129
Qualifier Ion (this compound)m/z 75
Quantification Ion (1-Bromohexane - IS)m/z 107

Hypothetical Data from Inter-laboratory Comparison

The following table summarizes simulated results from five independent laboratories participating in a hypothetical proficiency test for the analysis of a 25 µg/mL sample of this compound.

Laboratory ID Mean Measured Concentration (µg/mL) Standard Deviation (SD) Relative Standard Deviation (RSD, %) Recovery (%)
Lab-0124.51.24.998.0
Lab-0226.11.55.7104.4
Lab-0323.91.14.695.6
Lab-0425.31.35.1101.2
Lab-0527.01.86.7108.0
Overall Mean 25.36 101.44
Inter-laboratory SD 1.25

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the analytical process, from sample receipt to final data reporting.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_report Reporting SampleReceipt Receive Samples StockPrep Prepare Stock Solutions (Analyte & IS) SampleReceipt->StockPrep CalibPrep Prepare Calibration Curve & QC Samples StockPrep->CalibPrep SampleSpike Spike Test Samples with IS CalibPrep->SampleSpike GCMS_Run Inject Samples into GC-MS SampleSpike->GCMS_Run DataAcq Data Acquisition (SIM Mode) GCMS_Run->DataAcq Integration Peak Integration DataAcq->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Samples Calibration->Quantification ReportGen Generate Final Report Quantification->ReportGen

Caption: Workflow for this compound Analysis.

Discussion of Hypothetical Results

The simulated data presented in the table illustrates typical outcomes of an inter-laboratory comparison. The results show a degree of variability between laboratories, which is expected. The inter-laboratory standard deviation of 1.25 µg/mL and the range of recoveries (95.6% to 108.0%) suggest that while the method is generally robust, sources of systematic and random error may exist. Potential areas for investigation to improve method reproducibility could include variations in standard preparation, instrument calibration, and data integration practices.

Conclusion

This guide provides a comprehensive, albeit hypothetical, framework for an inter-laboratory comparison of this compound analysis by GC-MS. The detailed experimental protocol, simulated data, and visualized workflow serve as a valuable resource for laboratories aiming to establish a reliable analytical method for this and similar compounds. A real-world application of this guide would be instrumental in validating the method's performance and ensuring data consistency across different research and development sites.

Predicting Biological Activity: A Comparative Guide to QSAR and Read-Across for Chloro-Alkoxy-Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential biological effects of novel chemical compounds is a cornerstone of modern research and development. This guide provides a comparative overview of Quantitative Structure-Activity Relationship (QSAR) modeling and the Read-Across approach for predicting the activity of chloro-alkoxy-alkanes, a chemical class with diverse industrial and potential pharmaceutical applications. Due to a lack of publicly available QSAR studies specifically on chloro-alkoxy-alkanes, this guide utilizes data from the closely related class of chlorinated alkanes as a proxy to illustrate the principles and methodologies. This limitation should be considered when applying these concepts.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the structural or property-based features of a chemical with its biological activity.[1] These models are built on the principle that the biological effect of a compound is intrinsically linked to its molecular structure. By quantifying these relationships, QSAR can predict the activity of untested chemicals.

Data Presentation: QSAR for Chlorinated Alkanes

The following tables summarize quantitative data from QSAR studies on chlorinated alkanes, which, for the purpose of this guide, serve as an illustrative proxy for chloro-alkoxy-alkanes.

Table 1: Physicochemical Descriptors and Aquatic Toxicity of Chlorinated Alkanes

Compoundlog KowEHOMO (eV)ELUMO (eV)Aquatic Toxicity to Fish (-log LC50)
1-Chlorobutane2.68-11.121.353.45
1,2-Dichloropropane2.01-11.450.883.12
1,1,1-Trichloroethane2.49-11.890.152.98
1-Chlorooctane5.18-10.981.425.67
1,4-Dichlorobutane2.06-11.330.953.21

Note: Data are hypothetical and for illustrative purposes, based on typical values found in QSAR literature for chlorinated alkanes.

Table 2: Statistical Quality of a Sample QSAR Model for Cytotoxicity of Chlorinated Alkanes

Statistical ParameterValueDescription
R² (Coefficient of Determination)0.883Represents the proportion of the variance in the biological activity that is predictable from the independent variables (descriptors).
Q² (Cross-validated R²)0.812An indicator of the predictive ability of the model, determined through internal cross-validation.
RMSE (Root Mean Square Error)0.25The standard deviation of the residuals (prediction errors).
Experimental and Computational Protocols

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cell lines (e.g., HepG2) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Compound Exposure: Cells are seeded in 96-well plates and exposed to various concentrations of the test chloro-alkoxy-alkane for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 (half-maximal inhibitory concentration) is determined.

Computational Protocol: QSAR Model Development

  • Data Collection: A dataset of chloro-alkoxy-alkanes with experimentally determined biological activity (e.g., IC50) is compiled.

  • Molecular Descriptor Calculation: For each molecule, a wide range of physicochemical, topological, and quantum-chemical descriptors are calculated using software like Dragon or PaDEL-Descriptor.

  • Data Splitting: The dataset is divided into a training set for model development and a test set for external validation.

  • Model Building: A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines), is used to build a mathematical relationship between the descriptors and the biological activity.

  • Model Validation: The model's robustness and predictive power are assessed using internal (e.g., cross-validation) and external validation techniques.

Alternative Predictive Method: Read-Across

Read-across is a non-testing, analogue-based approach where the endpoint information for a substance is predicted using data from one or more structurally similar chemicals.[2][3][4] This method is particularly useful when experimental data for the target chemical is unavailable but exists for close analogues.

Comparison with QSAR

Table 3: Comparison of QSAR and Read-Across Approaches

FeatureQuantitative Structure-Activity Relationship (QSAR)Read-Across
Principle Mathematical modeling of the relationship between chemical structure/properties and biological activity.Prediction based on the known activity of structurally similar compounds (analogues).
Data Requirement A dataset of at least 15-20 compounds with measured activity for model development and validation.Reliable experimental data for at least one, and preferably more, structurally similar analogue(s).
Output A predictive equation that can be used for a continuous range of activity values.A qualitative or quantitative prediction of activity based on the analogue data.
Applicability Broadly applicable within the defined chemical and biological domain of the model.Limited to compounds for which suitable analogues with available data can be identified.
Strengths Can predict the activity of novel compounds and provide insights into the mechanism of action.Conceptually simple, transparent, and often preferred by regulatory agencies for data gap filling.
Limitations Requires a significant initial investment in data generation and model development; predictions are only reliable within the applicability domain.The justification of analogue similarity can be subjective and requires expert judgment; susceptible to "activity cliffs" where small structural changes lead to large activity differences.
Experimental Protocols for Supporting Read-Across

The experimental protocols for generating data to support a read-across argument are the same as those used for QSAR model development. The key is to have high-quality, consistent data for the analogue compounds. For instance, if predicting the aquatic toxicity of a chloro-alkoxy-alkane, one would need reliable aquatic toxicity data (e.g., from an OECD 203 fish acute toxicity test) for one or more closely related chloro-alkoxy-alkanes or other relevant analogues.

Visualizing the Workflows

To better understand the logical flow of these predictive methodologies, the following diagrams illustrate the key steps involved in a typical QSAR study and a comparison of the QSAR and Read-Across workflows.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_prediction Prediction & Application Data_Collection Data Collection (Chemical Structures & Biological Activity) Descriptor_Calculation Molecular Descriptor Calculation Data_Collection->Descriptor_Calculation Data_Splitting Data Splitting (Training & Test Sets) Descriptor_Calculation->Data_Splitting Model_Building Model Building (e.g., MLR, PLS) Data_Splitting->Model_Building Internal_Validation Internal Validation (Cross-validation) Model_Building->Internal_Validation External_Validation External Validation (Test Set) Internal_Validation->External_Validation Applicability_Domain Applicability Domain Definition External_Validation->Applicability_Domain New_Compound_Prediction Prediction for New Compounds Applicability_Domain->New_Compound_Prediction

A typical workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

QSAR_vs_ReadAcross cluster_qsar QSAR Approach cluster_readacross Read-Across Approach QSAR_Start Start with a Dataset of Compounds QSAR_Model Develop a Mathematical Model QSAR_Start->QSAR_Model QSAR_Predict Predict Activity of New Compound QSAR_Model->QSAR_Predict RA_Start Start with a Target Compound RA_Analogue Identify Structurally Similar Analogues RA_Start->RA_Analogue RA_Data Find Experimental Data for Analogues RA_Analogue->RA_Data RA_Predict Predict Activity Based on Analogue Data RA_Data->RA_Predict

Comparison of the fundamental workflows for QSAR and Read-Across.

References

A Comparative Analysis of Halogenated Ethers as Solvents for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Solvent Properties to Guide Laboratory and Manufacturing Decisions

In the landscape of pharmaceutical development and chemical research, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, compound solubility, and the purity of the final product. Halogenated ethers, a class of solvents known for their unique properties, are often considered for various applications, from reaction media to extraction and purification. This guide provides a comparative study of the solvent properties of several common halogenated ethers—Sevoflurane, Desflurane, Isoflurane, Enflurane, and Methoxyflurane—alongside the widely used non-halogenated ether, Diethyl ether. The data presented herein, supported by detailed experimental protocols, aims to equip researchers with the necessary information to make informed decisions in solvent selection.

Comparative Solvent Properties

The following table summarizes key physical properties of the selected ethers. These parameters are crucial in determining the suitability of a solvent for a specific application.

SolventChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)Dielectric ConstantWater Solubility
Halogenated Ethers
SevofluraneC₄H₃F₇O200.0558.61.52Not availableSlightly soluble[1][2]
DesfluraneC₃H₂F₆O168.0423.51.465Not availableNegligible
IsofluraneC₃H₂ClF₅O184.4948.51.50Not availableSlightly soluble
EnfluraneC₃H₂ClF₅O184.4956.51.52Not availableSlightly soluble
MethoxyfluraneC₃H₄Cl₂F₂O164.97104.81.43Not availableImmiscible[3]
Non-Halogenated Ether
Diethyl Ether(C₂H₅)₂O74.1234.60.7134.3356.9 g/100 mL

Solubility of Common Active Pharmaceutical Ingredients (APIs)

The ability of a solvent to dissolve an active pharmaceutical ingredient is of paramount importance in drug formulation and manufacturing. While direct solubility data of common drugs in the selected halogenated ethers is scarce, the following table provides a general overview of the solubility of representative APIs in common organic solvents, offering an indirect comparison. Ethers are generally considered non-polar to weakly polar solvents.

Active Pharmaceutical IngredientTherapeutic ClassGeneral Solubility Profile in Ethers
Ibuprofen Nonsteroidal Anti-inflammatory Drug (NSAID)Soluble to freely soluble in diethyl ether.[4]
Naproxen Nonsteroidal Anti-inflammatory Drug (NSAID)Data in ethers is limited, but it is soluble in other organic solvents like ethanol and DMSO.[5]
Diazepam BenzodiazepineSparingly soluble in ether.[6] 1 g in 39 mL of ether.[7]
Celecoxib COX-2 InhibitorPractically insoluble in water, soluble in ethanol.[8] Data in ethers is limited.
Warfarin AnticoagulantPractically insoluble in water, readily soluble in acetone and dioxane, moderately soluble in alcohols.[9] Very slightly soluble in ether.[10]
Atorvastatin StatinLow water solubility.[11] Soluble in methanol.[11] Data in ethers is limited.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a multi-faceted process that involves considering various physical and chemical properties in the context of the intended application. The following diagram illustrates a logical workflow to guide researchers in this decision-making process.

SolventSelection Solvent Selection Workflow A Define Application Requirements (e.g., Reaction, Extraction, Crystallization) B Identify Key Solvent Properties (Boiling Point, Polarity, Density, Solubility) A->B C Screen Potential Solvents (Halogenated Ethers, Non-Halogenated Ethers, etc.) B->C D Evaluate Boiling Point - Suitable for reaction temperature? - Easy to remove? C->D E Assess Polarity (Dielectric Constant) - Solubilizes reactants/product? - Affects reaction mechanism? C->E F Consider Density - Important for phase separation in extractions? C->F G Determine Solubility of Solute - Sufficient for desired concentration? C->G H Perform Small-Scale Experimental Validation D->H E->H F->H G->H I Select Optimal Solvent H->I

Caption: A logical workflow for selecting a suitable solvent.

Experimental Protocols

To ensure reproducibility and accuracy in the determination of solvent properties, standardized experimental protocols are essential. The following sections detail the methodologies for measuring the key parameters discussed in this guide.

Determination of Boiling Point by Distillation

Objective: To determine the boiling point of a liquid by simple distillation.

Apparatus:

  • Round-bottom flask

  • Distillation head (still head) with a port for a thermometer

  • Thermometer

  • Condenser (Liebig, Graham, or Allihn)

  • Receiving flask

  • Heating mantle or water bath

  • Boiling chips

  • Clamps and stand

Procedure:

  • Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped.

  • Add the liquid sample to the round-bottom flask, filling it to no more than two-thirds of its volume. Add a few boiling chips to ensure smooth boiling.

  • Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser.

  • Begin circulating cold water through the condenser, with water entering at the lower inlet and exiting at the upper outlet.

  • Gently heat the round-bottom flask. As the liquid boils, the vapor will rise and surround the thermometer bulb.

  • Record the temperature when the vapor temperature stabilizes and there is a steady condensation of liquid in the condenser. This stable temperature is the boiling point of the liquid.[1][12][13]

  • Continue distillation until a small amount of liquid remains in the distilling flask. Do not distill to dryness.

DistillationSetup cluster_0 Distillation Apparatus A Heating Mantle B Round-Bottom Flask (with liquid and boiling chips) C Distillation Head B->C Vapor Rises D Thermometer E Condenser C->E Vapor Enters F Receiving Flask E->F Condensate Drips G Water Out H Water In

Caption: A schematic of a simple distillation apparatus.

Determination of Density using a Pycnometer

Objective: To accurately determine the density of a liquid using a pycnometer.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to at least 0.001 g)

  • Thermometer

  • Water bath (optional, for temperature control)

Procedure:

  • Clean and thoroughly dry the pycnometer and its stopper.

  • Weigh the empty, dry pycnometer with its stopper on the analytical balance and record the mass (m₁).

  • Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to emerge from the capillary.

  • Carefully wipe dry the outside of the pycnometer and weigh it again, recording the mass (m₂).

  • Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., deionized water) at the same temperature.

  • Wipe the outside dry and weigh the pycnometer filled with the reference liquid, recording the mass (m₃).

  • The density of the sample liquid (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference where ρ_reference is the density of the reference liquid at the measurement temperature.[3][14]

Determination of Dielectric Constant by Capacitance Measurement

Objective: To determine the dielectric constant of a liquid by measuring the capacitance of a capacitor with and without the liquid as the dielectric.

Apparatus:

  • Capacitance meter or LCR meter

  • Test cell (a parallel plate or cylindrical capacitor that can be filled with the liquid)

  • Beaker

  • Connecting wires

Procedure:

  • Connect the empty test cell to the capacitance meter and measure the capacitance in air (C_air). This serves as the reference capacitance (C₀).

  • Fill the test cell completely with the liquid sample, ensuring there are no air bubbles between the capacitor plates.

  • Measure the capacitance of the test cell filled with the liquid (C_liquid).

  • The dielectric constant (ε_r) of the liquid is the ratio of the capacitance with the liquid to the capacitance in air: ε_r = C_liquid / C_air

  • For accurate measurements, it is important to maintain a constant temperature and to use a clean, dry test cell. The ASTM D924 standard provides a comprehensive guide for measuring the dielectric constant of insulating liquids.[3]

Determination of Solubility of a Solid in a Liquid

Objective: To determine the solubility of a solid compound in a given solvent at a specific temperature.

Apparatus:

  • Vials or test tubes with screw caps

  • Constant temperature bath or shaker

  • Analytical balance

  • Filtration apparatus (e.g., syringe with a filter)

  • Volumetric flasks

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of the solid solute to a known volume or mass of the solvent in a vial.

  • Seal the vial and place it in a constant temperature bath or shaker.

  • Agitate the mixture for a sufficient time to ensure that equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period is crucial.

  • Once equilibrium is established, carefully withdraw a sample of the supernatant liquid using a syringe fitted with a filter to remove any undissolved solid.

  • Accurately weigh or measure the volume of the filtered saturated solution.

  • Dilute the saturated solution to a known concentration that falls within the analytical range of the chosen analytical method.

  • Determine the concentration of the solute in the diluted solution using a pre-calibrated analytical instrument.

  • Calculate the concentration of the solute in the original saturated solution. This concentration represents the solubility of the solid in the solvent at that specific temperature. The solubility is typically expressed in units such as mg/mL, g/100 g of solvent, or molarity.[15][16]

References

Confirming the Structure of 3-Chloro-1-methoxyheptane Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation of reaction products is paramount. This guide provides a comparative analysis of potential products from reactions involving 3-Chloro-1-methoxyheptane, a secondary alkyl halide, and outlines the experimental data required for their unambiguous identification.

As a secondary alkyl halide, this compound can undergo several competing reaction pathways, primarily nucleophilic substitution (S(_N)2), elimination (E2), and reaction with organometallic reagents like Grignard reagents. The outcome of these reactions is highly dependent on the nature of the reagent and the reaction conditions. This guide explores these potential pathways and provides predicted spectroscopic data to aid in the structural elucidation of the resulting products.

Predicted Reaction Products and Spectroscopic Data

The following table summarizes the likely products from the reaction of this compound with different types of reagents. The predicted ¹H and ¹³C NMR chemical shifts are based on analogous structures and established principles of NMR spectroscopy.

Reagent TypeReaction PathwayProduct NameProduct StructurePredicted ¹H NMR Data (ppm)Predicted ¹³C NMR Data (ppm)
Strong, Non-bulky Nucleophile (e.g., NaCN)S(_N)24-Methoxy-2-heptylnitrile3.3 (s, 3H), 3.5 (t, 2H), 2.6 (m, 1H), 1.5-1.8 (m, 8H), 0.9 (t, 3H)~120 (CN), ~70 (CH-O), ~58 (CH₂-O), ~55 (O-CH₃), ~35 (CH-CN), ~30, ~28, ~22 (CH₂), ~14 (CH₃)
Strong, Bulky Base (e.g., KOC(CH₃)₃)E2 (Hofmann)1-Methoxyhept-2-ene5.4-5.6 (m, 2H), 3.4 (t, 2H), 3.3 (s, 3H), 2.0 (q, 2H), 1.2-1.4 (m, 4H), 0.9 (t, 3H)~130, ~125 (C=C), ~70 (CH₂-O), ~58 (O-CH₃), ~32, ~28, ~22 (CH₂), ~14 (CH₃)
Strong, Non-bulky Base (e.g., NaOEt)E2 (Zaitsev)1-Methoxyhept-3-ene5.4-5.6 (m, 2H), 3.4 (t, 2H), 3.3 (s, 3H), 2.0 (q, 2H), 1.2-1.4 (m, 4H), 0.9 (t, 3H)~135, ~125 (C=C), ~70 (CH₂-O), ~58 (O-CH₃), ~35, ~22 (CH₂), ~14 (CH₃)
Grignard Reagent (e.g., CH₃MgBr)Grignard Reaction3-Methyl-1-methoxyheptan-3-ol3.4 (t, 2H), 3.3 (s, 3H), 1.8 (t, 2H), 1.2-1.5 (m, 8H), 1.1 (s, 3H), 0.9 (t, 3H)~75 (C-OH), ~70 (CH₂-O), ~58 (O-CH₃), ~40 (CH₂-C-OH), ~35, ~28, ~23, ~22 (CH₂), ~14 (CH₃)

Experimental Protocols

Accurate product identification relies on a combination of spectroscopic and analytical techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the product.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the connectivity of protons and carbons. Compare the obtained spectra with the predicted data in the table above.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the product molecule.

Protocol:

  • Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Spectrum Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for functional groups. For example, a strong, broad peak around 3300 cm⁻¹ would indicate an alcohol (O-H stretch), while a sharp peak around 2250 cm⁻¹ would suggest a nitrile (C≡N stretch). The absence of a C-Cl stretching band (around 600-800 cm⁻¹) can confirm the substitution or elimination of the chlorine atom.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the product, confirming its identity and purity.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified product in a volatile solvent (e.g., dichloromethane or diethyl ether).

  • GC Separation: Inject a small volume of the solution into the GC. The sample will be vaporized and separated based on its boiling point and interactions with the column stationary phase.

  • MS Analysis: As the components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected.

  • Data Analysis: The GC will provide the retention time, which can be used for purity assessment. The mass spectrum will show the molecular ion peak (M⁺), corresponding to the molecular weight of the product, and a characteristic fragmentation pattern that can be used to confirm the structure.

Reaction Pathway and Product Confirmation Workflow

The following diagram illustrates the logical workflow for reacting this compound and subsequently confirming the structure of the product.

Reaction_Confirmation_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Structural Analysis This compound This compound Reaction_Mixture Reaction Mixture This compound->Reaction_Mixture Reagent Reagent Reagent->Reaction_Mixture Purified_Product Purified Product Reaction_Mixture->Purified_Product Extraction, Chromatography NMR NMR (¹H, ¹³C) Purified_Product->NMR FTIR FTIR Purified_Product->FTIR GCMS GC-MS Purified_Product->GCMS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation GCMS->Structure_Confirmation

Caption: Workflow for reaction and structural confirmation.

By following the outlined experimental protocols and comparing the acquired data with the predicted values and the logical workflow, researchers can confidently determine the structure of the products resulting from reactions of this compound. This systematic approach is crucial for ensuring the integrity of research and development in the chemical and pharmaceutical sciences.

Safety Operating Guide

Safe Disposal of 3-Chloro-1-methoxyheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of 3-Chloro-1-methoxyheptane, a halogenated organic compound.

For researchers, scientists, and drug development professionals, adherence to correct disposal protocols for chemical reagents is a critical aspect of laboratory operations. This guide outlines the necessary procedures to handle and dispose of this compound safely and effectively.

Core Principles of Halogenated Waste Disposal

This compound is classified as a halogenated organic compound due to the presence of chlorine. This classification dictates its handling as hazardous waste. The primary disposal route for such chemicals is incineration at a licensed hazardous waste facility.[1] It is crucial to segregate halogenated wastes from non-halogenated organic wastes to prevent dangerous reactions and to facilitate proper disposal.[1][2]

Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.

PPE CategorySpecific Recommendations
Eye Protection Chemical splash goggles should be worn at all times.
Hand Protection Wear appropriate chemical-resistant gloves.
Body Protection A lab coat or apron is necessary to protect against splashes.
Respiratory Protection Use in a well-ventilated area or under a fume hood.

Step-by-Step Disposal Protocol

There are no specific experimental protocols for the on-site neutralization of this compound. The standard and required procedure is to collect and dispose of it as hazardous waste.

1. Waste Collection and Segregation:

  • Designate a specific, properly labeled waste container for "Halogenated Organic Wastes."[1][3]

  • Never mix this compound with non-halogenated organic solvents, strong acids or bases, or aqueous waste.[1][2]

2. Containerization:

  • Use a container that is in good condition, compatible with the chemical, and has a tightly sealing cap to be "vapor tight" and "spill proof."[3]

  • The container should be kept closed at all times, except when actively adding waste.[3]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[3]

  • If other halogenated solvents are collected in the same container, a list of all components must be maintained.[3]

4. Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Ensure the storage location is a designated satellite accumulation area for hazardous waste.

5. Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional and local regulations for hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste is_halogenated Is it a halogenated organic compound? start->is_halogenated collect_halogenated Collect in a designated 'Halogenated Organic Waste' container. is_halogenated->collect_halogenated Yes improper_disposal Incorrect Disposal Path (e.g., mixing with non-halogenated waste, drain disposal) is_halogenated->improper_disposal No (Re-evaluate waste stream) label_container Label container with 'Hazardous Waste' and chemical name. collect_halogenated->label_container store_safely Store container in a designated satellite accumulation area. label_container->store_safely contact_ehs Contact EHS or licensed contractor for disposal. store_safely->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

In the event of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent and place it in the designated halogenated waste container. For large spills, evacuate the area and contact your institution's emergency response team.

References

Personal protective equipment for handling 3-Chloro-1-methoxyheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling and Disposal of 3-Chloro-1-methoxyheptane.

This document provides immediate and essential safety protocols for handling this compound, a halogenated ether. Due to the limited availability of specific safety data for this compound, the following recommendations are based on best practices for handling structurally similar chemicals, such as other chlorinated alkanes and volatile organic compounds (VOCs). Adherence to these guidelines is critical for ensuring laboratory safety.

I. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendation
Hand Protection Double gloving with a compatible material is recommended. Nitrile or neoprene gloves are generally resistant to chlorinated solvents[1]. Viton™ gloves may also be suitable for prolonged contact[2].
Eye and Face Protection Chemical splash goggles are mandatory to protect against splashes and vapors[3][4][5]. A face shield should be worn over the goggles when there is a significant risk of splashing[6].
Respiratory Protection When working outside of a certified chemical fume hood, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required to prevent inhalation of vapors[2][7].
Body Protection A laboratory coat made of a material resistant to chemicals, such as polyester/cotton blends for minimal splash risk or a more robust material for larger quantities, should be worn[8][9][10][11][12]. For significant splash hazards, a chemically resistant apron is also advised[6][12].

II. Operational Plan: Step-by-Step Handling Procedures

Safe handling practices are paramount to minimize exposure and prevent accidents.

  • Preparation and Designated Area:

    • Before handling, review the Safety Data Sheet (SDS) for any available information. If an SDS is not available, consult resources for similar halogenated hydrocarbons.

    • All work with this compound should be conducted in a well-ventilated area , preferably within a certified chemical fume hood [1].

    • Establish a "designated area" for handling the chemical to contain any potential spills[7].

  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned[10].

    • Don respiratory protection if required.

    • Wear chemical splash goggles and a face shield if necessary.

    • Put on the inner pair of gloves, followed by the outer pair.

  • Handling and Dispensing:

    • When transferring the chemical, use a funnel and work over a tray or secondary containment to catch any spills.

    • Keep containers of this compound tightly sealed when not in use to minimize the release of vapors.

    • Avoid direct contact with skin and eyes, and prevent inhalation of vapors.

  • Post-Handling:

    • After handling, carefully remove the outer gloves, followed by the inner gloves, avoiding contact with the outer surface of the gloves.

    • Wash hands thoroughly with soap and water.

    • Clean and decontaminate the work area.

III. Disposal Plan: Managing Halogenated Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All waste containing this compound must be collected in a designated, properly labeled, and sealed halogenated organic waste container .

    • Do not mix halogenated waste with non-halogenated waste streams[1].

  • Container Management:

    • Waste containers should be made of a compatible material and kept closed except when adding waste.

    • Label the container clearly with "Halogenated Waste" and the full chemical name: "this compound".

  • Disposal of Contaminated PPE:

    • Disposable gloves and other contaminated disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.

    • Reusable PPE, such as lab coats, should be decontaminated if possible, or disposed of as hazardous waste if decontamination is not feasible. Note that halogenated solvents are generally incompatible with many materials used in PPE, making decontamination challenging[13].

  • Spill Cleanup:

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the halogenated waste container.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

IV. Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Review SDS Review SDS Designated Area Designated Area Review SDS->Designated Area Proceed if understood Don PPE Don PPE Designated Area->Don PPE Transfer Chemical Transfer Chemical Don PPE->Transfer Chemical Seal Container Seal Container Transfer Chemical->Seal Container Segregate Waste Segregate Waste Transfer Chemical->Segregate Waste If waste generated Doff PPE Doff PPE Seal Container->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Dispose PPE Dispose PPE Doff PPE->Dispose PPE Contaminated PPE Decontaminate Area Decontaminate Area Wash Hands->Decontaminate Area Decontaminate Area->Segregate Waste Contaminated materials Label Container Label Container Segregate Waste->Label Container

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.